3-Iodo-1H-indazole-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-2H-indazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4IN3/c9-8-7-5(4-10)2-1-3-6(7)11-12-8/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASELKRKBVMZMSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646714 | |
| Record name | 3-Iodo-2H-indazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944898-93-5 | |
| Record name | 3-Iodo-2H-indazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Iodo-1H-indazole-4-carbonitrile: A Versatile Scaffold for Advanced Drug Discovery
An In-depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract: 3-Iodo-1H-indazole-4-carbonitrile is a strategically functionalized heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. It integrates the biologically privileged 1H-indazole core, known for its presence in numerous therapeutic agents, with three distinct and orthogonally reactive functional groups: a C3-iodide, a C4-nitrile, and a reactive N-H moiety. The iodine atom serves as a versatile synthetic handle for introducing molecular diversity via modern cross-coupling methodologies. This guide provides a comprehensive overview of the molecule's physicochemical properties, a proposed synthetic pathway, its key chemical reactivities, and its potential applications as a core scaffold in the design of novel therapeutics.
The 1H-Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1H-indazole ring system is a cornerstone of modern drug design, frequently appearing in compounds with a wide spectrum of pharmacological activities.[1] Its rigid bicyclic structure and hydrogen bonding capabilities allow it to effectively mimic purine bioisosteres, leading to potent interactions with various biological targets. Indazole derivatives have been successfully developed as anti-cancer, anti-inflammatory, antimicrobial, and anti-diabetic agents.[2] The specific substitution pattern of 3-Iodo-1H-indazole-4-carbonitrile offers a pre-functionalized and highly valuable starting point for building complex molecular architectures aimed at modulating key signaling pathways implicated in disease.[1]
Physicochemical and Spectroscopic Profile
Precise characterization is fundamental for any synthetic campaign. The core properties of 3-Iodo-1H-indazole-4-carbonitrile are summarized below.
Core Properties and Identifiers
| Property | Value | Source |
| CAS Number | 944898-93-5 | [3][4] |
| Molecular Formula | C₈H₄IN₃ | [3][5] |
| Molecular Weight | 269.05 g/mol | [3] |
| IUPAC Name | 3-iodo-1H-indazole-4-carbonitrile | [5] |
| SMILES | C1=CC2=NNC(=C2C(=C1)C#N)I | [5] |
| InChIKey | ASELKRKBVMZMSK-UHFFFAOYSA-N | [5] |
| Predicted XlogP | 2.0 | [5] |
Molecular Structure
Caption: Structure of 3-Iodo-1H-indazole-4-carbonitrile.
Predicted Spectroscopic Analysis
Note: As of early 2026, specific, published experimental spectra for this isomer are not widely available. The following analysis is predictive, based on established principles and data from analogous structures.[6]
-
¹H NMR: The spectrum is expected to show three distinct aromatic proton signals in the δ 7.5-8.5 ppm range, corresponding to the protons on the benzene ring. A broad singlet, characteristic of the N-H proton, is anticipated at a significantly downfield shift (δ > 11 ppm), which may be exchangeable with D₂O.
-
¹³C NMR: The spectrum should display eight signals. The nitrile carbon (C≡N) is expected around δ 115-118 ppm. The carbon atom attached to the iodine (C3) will be significantly shifted to a higher field (lower ppm value) compared to its protonated analogue, likely appearing in the δ 90-100 ppm range. The remaining six aromatic carbons will resonate in the typical δ 110-145 ppm region.
-
IR Spectroscopy: Key vibrational bands are expected for the N-H stretch (a broad peak around 3200-3400 cm⁻¹), the C≡N (nitrile) stretch (a sharp, medium-intensity peak around 2220-2240 cm⁻¹), and aromatic C-H and C=C stretches in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
-
Mass Spectrometry (MS): The ESI-MS spectrum will show a prominent molecular ion peak [M+H]⁺ at m/z 270.95. The isotopic pattern will be characteristic of a mono-iodinated compound.
Proposed Synthesis and Purification
A robust synthesis of 3-Iodo-1H-indazole-4-carbonitrile can be logically proposed via the direct iodination of the corresponding precursor, 1H-indazole-4-carbonitrile. This approach leverages established methodologies for the C3-iodination of the indazole core.[7]
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: To a stirred solution of 1H-indazole-4-carbonitrile (1.0 equiv) in anhydrous Dimethylformamide (DMF, ~0.2 M), add solid Iodine (I₂, 2.0 equiv).
-
Base Addition: Add potassium hydroxide (KOH, 4.0 equiv) pellets portion-wise to the mixture at room temperature. Causality: KOH acts as a base to deprotonate the indazole N-H, forming the more nucleophilic indazolide anion, which then attacks the iodine.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup - Quenching: Upon completion, carefully pour the reaction mixture into a 10% aqueous solution of sodium bisulfite (NaHSO₃). Self-Validation: The disappearance of the brown iodine color validates the successful quenching of excess reagent.
-
Workup - Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure 3-Iodo-1H-indazole-4-carbonitrile.
Chemical Reactivity and Synthetic Utility
The synthetic power of 3-Iodo-1H-indazole-4-carbonitrile lies in its three distinct reactive sites, which can be addressed with high selectivity. The C3-Iodo bond is particularly valuable for diversification.
Caption: Key reactive sites and synthetic transformations.
Palladium-Catalyzed Cross-Coupling at the C3-Position
The carbon-iodine bond is an excellent substrate for a host of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[8] This is the primary strategy for elaborating the indazole core.
This protocol facilitates the synthesis of 3-aryl-1H-indazoles, a common motif in kinase inhibitors.
-
Setup: In an oven-dried flask, combine 3-Iodo-1H-indazole-4-carbonitrile (1.0 equiv), the desired aryl- or heteroaryl-boronic acid (1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.1 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add a degassed solvent mixture of DMF and an aqueous solution of a base, typically 2M Na₂CO₃ or NaHCO₃.[7]
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography.
Causality: The palladium catalyst undergoes oxidative addition into the C-I bond. Following transmetalation with the boronic acid and reductive elimination, the C-C bond is formed, and the catalyst is regenerated. The base is crucial for activating the boronic acid.
This reaction is invaluable for introducing alkenyl substituents at the C3 position.[8]
-
Setup: Combine an N-protected 3-iodo-indazole derivative (1.0 equiv), the desired alkene (1.5-2.0 equiv), a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., Et₃N or K₂CO₃) in a sealed tube. Note: N-protection is often required to prevent side reactions and improve yields.[8]
-
Solvent: Add an anhydrous solvent such as DMF or acetonitrile.
-
Reaction: Heat the mixture to 80-120 °C until the starting material is consumed.
-
Workup & Purification: Cool the reaction, filter off inorganic salts, and concentrate the filtrate. Purify the residue by column chromatography.
Applications in Drug Discovery
3-Iodo-1H-indazole-4-carbonitrile is not an end product but a high-value starting material for generating libraries of diverse compounds for high-throughput screening.
-
Kinase Inhibitor Scaffolds: The 3-aryl-indazole motif, readily accessible via Suzuki coupling, is a well-established hinge-binding scaffold for numerous protein kinases. The C4-nitrile can be used to modulate solubility or provide an additional interaction point within the ATP-binding pocket.
-
GPCR Modulators: Further functionalization can yield ligands for G-protein coupled receptors. The diversity introduced at the C3 position can be tuned to achieve selectivity for specific receptor subtypes.
-
Fragment-Based Drug Design (FBDD): The core molecule itself can serve as a complex fragment for screening. Hits can be rapidly optimized by leveraging the reactivity of the C3-iodide.
Caption: Role as a scaffold for generating diverse therapeutic candidates.
Safety and Handling
While specific toxicology data for 3-Iodo-1H-indazole-4-carbonitrile is not available, data from structurally related compounds should be used to guide handling procedures.
-
GHS Hazard Information (Inferred):
-
Recommended Precautions:
-
Handle in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Review the Safety Data Sheet (SDS) from the supplier before use.
-
References
-
PubChem. (n.d.). 3-Iodo-1H-indazole. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
-
PubChemLite. (n.d.). 3-iodo-1h-indazole-4-carbonitrile (C8H4IN3). Retrieved February 10, 2026, from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 944898-93-5 | 3-Iodo-1H-indazole-4-carbonitrile. Retrieved February 10, 2026, from [Link]
-
Chen, Y., et al. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326. Available at [Link]
-
Shaik, B., et al. (2020). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. Available at [Link]
-
PubChem. (n.d.). 1H-imidazole-4-carbonitrile. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
-
Kumar, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at [Link]
-
Bentabed, A., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(21), 5199. Available at [Link]
-
Liu, J., et al. (2013). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry. Available at [Link]
-
Lead Sciences. (n.d.). 3-Iodo-1H-indazole-4-carbonitrile. Retrieved February 10, 2026, from [Link]
-
Organic Syntheses. (n.d.). Procedure for Preparation of 1H-Indazole-3-carbonitrile. Retrieved February 10, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved February 10, 2026, from [Link]
-
PubChem. (n.d.). 1H-Indazole-3-carbonitrile. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
Sources
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- 4. 3-Iodo-1H-indazole-4-carbonitrile - Lead Sciences [lead-sciences.com]
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- 9. 3-Iodo-1H-indazole | C7H5IN2 | CID 10911744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1H-Indazole-3-carbonitrile | C8H5N3 | CID 437556 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of 3-Iodo-1H-indazole-4-carbonitrile
The following technical guide details the synthesis pathway for 3-Iodo-1H-indazole-4-carbonitrile , designed for researchers in medicinal chemistry and process development.
Executive Summary
Target Molecule: 3-Iodo-1H-indazole-4-carbonitrile
CAS: 944898-93-5
Molecular Formula:
This guide outlines a robust, scalable two-step synthesis starting from 4-bromo-1H-indazole . While de novo ring construction is possible, the functionalization of the pre-formed indazole core offers higher regioselectivity and operational simplicity. The critical step is the C3-selective iodination of the electron-deficient 4-cyanoindazole intermediate.
Retrosynthetic Analysis
The strategic disconnection relies on the inherent nucleophilicity of the indazole C3 position, which remains susceptible to electrophilic attack even in the presence of electron-withdrawing groups (EWG) at C4.
Figure 1: Retrosynthetic strategy prioritizing late-stage iodination.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 1H-indazole-4-carbonitrile
Objective: Convert the C4-bromide to a nitrile group.
Rationale: Classical copper-mediated cyanation (Rosenmund-von Braun) requires harsh conditions (
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 4-Bromo-1H-indazole | 1.0 | Substrate |
| Zinc Cyanide ( | 0.6 | Cyanide Source |
| 0.02 | Catalyst Precursor | |
| dppf (Ligand) | 0.04 | Ligand |
| Zinc Dust | 0.1 | Catalyst Activator |
| DMAc / DMF | Solvent | Polar Aprotic Solvent |
Protocol
-
Setup: Charge a dry Schlenk flask with 4-bromo-1H-indazole (10.0 g, 50.7 mmol),
(3.57 g, 30.4 mmol), (928 mg, 1.0 mmol), dppf (1.12 g, 2.0 mmol), and Zn dust (331 mg, 5.0 mmol). -
Inerting: Evacuate and backfill with Nitrogen (
) three times. -
Solvation: Add anhydrous DMAc (100 mL) via syringe.
-
Reaction: Heat the mixture to 120°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide (
) and appearance of the nitrile ( ). -
Workup: Cool to room temperature. Dilute with EtOAc (300 mL) and wash with 2M
(to chelate Zn/Pd species), followed by brine. -
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient). -
Yield: Expect 85–92% as a pale yellow solid.
Step 2: Synthesis of 3-Iodo-1H-indazole-4-carbonitrile
Objective: Regioselective iodination at the C3 position.
Mechanism: Electrophilic Aromatic Substitution (
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 1H-indazole-4-carbonitrile | 1.0 | Substrate |
| Iodine ( | 1.2 | Electrophile Source |
| KOH (pellets) | 2.5 | Base |
| DMF | Solvent | Solvent |
Protocol
-
Dissolution: Dissolve 1H-indazole-4-carbonitrile (5.0 g, 34.9 mmol) in DMF (50 mL) in a round-bottom flask.
-
Base Addition: Add KOH pellets (4.9 g, 87.3 mmol) in one portion. The solution may darken.
-
Iodination: Cool the mixture to 0°C. Add Iodine (
) (10.6 g, 41.9 mmol) portion-wise over 15 minutes to control the exotherm. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.
-
Checkpoint: TLC (50% EtOAc/Hex) should show conversion of the starting material (
) to a less polar product ( ).
-
-
Quench: Pour the reaction mixture into a stirred solution of 10%
(sodium thiosulfate) in water (200 mL) to reduce excess iodine. A precipitate will form. -
Isolation: Filter the solid. Wash the cake copiously with water to remove DMF and inorganic salts.
-
Purification: Recrystallize from Ethanol or Acetonitrile if necessary.
-
Yield: Expect 88–95% as an off-white to yellow solid.
Reaction Mechanism & Pathway Logic
The iodination proceeds via a base-mediated mechanism where the indazole N-H is deprotonated to form an indazolyl anion, increasing the electron density at C3.
Figure 2: Mechanism of base-mediated C3-iodination.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Temperature (Step 1) | 120°C ± 5°C | <110°C: Incomplete conversion. >130°C: Decomposition of catalyst. |
| Oxygen Level (Step 1) | < 100 ppm | Pd(0) is sensitive to oxidation; poor inerting leads to stalled reaction. |
| pH (Step 2) | Basic (>10) | Acidic conditions inhibit the formation of the reactive indazolyl anion. |
| Quench (Step 2) | Failure to quench excess |
Safety & Handling
-
Cyanide Hazard: Step 1 involves
. All weighing must be done in a fume hood. Keep bleach ( ) handy to neutralize spills. -
Iodine: Corrosive and sublimes. Wear appropriate PPE.[1]
-
Waste: Aqueous waste from Step 1 contains cyanide and heavy metals; dispose of in dedicated cyanide waste streams.
References
-
Palladium-Catalyzed Cyanation of Aryl Halides
-
Iodination of Indazoles
-
Indazole Functionalization Review
-
Commercial Availability & Properties
Sources
- 1. CN1681774A - Process for the preparation of 4-[[4-[[4-(2-cyanovinyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile - Google Patents [patents.google.com]
- 2. Indazole synthesis [organic-chemistry.org]
- 3. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
The Indazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a cornerstone in medicinal chemistry, recognized for its unique physicochemical properties and versatile biological activities.[1][2] This guide provides a comprehensive analysis of the indazole core, elucidating its structural significance, its role as a "privileged scaffold," and its broad therapeutic applicability. We will explore its diverse pharmacological roles, from potent kinase inhibition in oncology to modulation of targets in inflammatory and infectious diseases.[3][4] This document synthesizes key structure-activity relationships (SAR), details relevant experimental protocols for synthesis and evaluation, and examines the clinical landscape of indazole-based therapeutics, offering field-proven insights for researchers engaged in the design and development of next-generation pharmaceuticals.
The Indazole Nucleus: Structural and Physicochemical Foundations
Indazole, or benzpyrazole, is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrazole ring.[1] This fusion results in a stable, 10 π-electron aromatic system that confers planarity and specific electronic properties crucial for molecular interactions with biological targets.[1]
Tautomerism and Bioisosterism
Indazole exists in three principal tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[1] The 1H-indazole tautomer is the most thermodynamically stable and, therefore, the predominant form in most biological and chemical contexts.[1][4][5] This stability is a key factor in its successful application in drug design.
The unique arrangement of its two nitrogen atoms allows the indazole scaffold to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the lone pair on the second nitrogen).[6] This dual functionality makes it an excellent bioisostere for other critical pharmacophoric groups, such as indole and phenol.[6]
-
Rationale for Bioisosteric Replacement: Replacing a phenol group with an indazole can be a strategic decision in drug design. Phenols are often susceptible to Phase I (oxidation) and Phase II (e.g., glucuronidation) metabolism, which can lead to rapid clearance and poor pharmacokinetic profiles. The indazole ring is generally less metabolically vulnerable, offering improved stability while preserving the essential hydrogen-bonding interactions required for target binding.[6]
Caption: The principal tautomeric forms of the indazole scaffold.
The Privileged Scaffold: A Gateway to Diverse Pharmacological Activity
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity. The indazole nucleus is a quintessential example, forming the core of drugs across numerous therapeutic areas.[3][6] Its rigid, planar structure provides a well-defined orientation for substituents, while its hydrogen bonding capacity allows for critical interactions within protein binding pockets, such as the hinge region of kinases.[6]
The vast therapeutic potential of indazole derivatives includes:
-
Anti-Cancer: Inhibition of various protein kinases, PARP enzymes, and other oncology targets.[7][8]
-
Anti-Inflammatory: Modulation of enzymes like 5-lipoxygenase (5-LOX) and inhibition of inflammatory mediators.[1][9]
-
Anti-Microbial & Anti-Protozoal: Activity against a range of bacteria, fungi, and parasites.[1][4]
-
Neurological & CNS Disorders: Antidepressant activity and antagonism of serotonin 5-HT3 receptors.[1][4]
-
Other Activities: Including anti-diabetic, anti-HIV, anti-arrhythmic, and male contraceptive properties.[3][10][11]
Caption: Diverse biological activities of the indazole scaffold.
Indazoles in Oncology: A Paradigm of Targeted Therapy
Oncology is where the indazole scaffold has had its most profound impact. Several FDA-approved drugs feature this core, primarily functioning as protein kinase inhibitors.
Mechanism of Action: Kinase Inhibition
Many indazole-based drugs target the ATP-binding pocket of protein kinases. The N1-H of the indazole ring often forms a critical hydrogen bond with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction mimics the adenine portion of ATP, acting as an effective anchor for the inhibitor. Substituents on the indazole ring then occupy adjacent hydrophobic pockets, conferring potency and selectivity.
Caption: Indazole interaction model in a kinase ATP-binding site.
Marketed Indazole-Based Oncology Drugs
The clinical success of these compounds validates the utility of the indazole scaffold.
| Drug Name | Primary Target(s) | FDA-Approved Indication(s) |
| Pazopanib | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma[1][12] |
| Axitinib | VEGFR | Advanced Renal Cell Carcinoma[1][7] |
| Niraparib | PARP1/PARP2 | Ovarian, Fallopian Tube, and Peritoneal Cancer[5][7] |
| Entrectinib | TRK, ROS1, ALK | ROS1-positive NSCLC, NTRK fusion-positive solid tumors[7][13] |
Experimental Protocols: Synthesis and Biological Evaluation
A core competency in drug discovery is the ability to both synthesize and evaluate novel chemical entities. The following protocols are representative of workflows used in the development of indazole-based compounds.
Representative Synthesis of a 1H-Indazole Derivative
This protocol describes a common metal-free synthesis from an o-aminoketone derivative, a method valued for its scalability and functional group tolerance.[1]
Objective: To synthesize a substituted 1H-indazole via oxime formation and subsequent cyclization.
Methodology:
-
Step 1: Oxime Formation.
-
Dissolve the starting o-aminoketone (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Causality: Sodium acetate acts as a base to free the hydroxylamine from its hydrochloride salt, enabling nucleophilic attack on the ketone.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into ice-water and collect the precipitated oxime intermediate by filtration. Dry under vacuum.
-
-
Step 2: Cyclization to 1H-Indazole.
-
Suspend the dried oxime intermediate (1.0 eq) in dichloromethane (DCM, 15 mL/mmol) and cool the flask to 0°C in an ice bath.
-
Add triethylamine (2.0 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq). Causality: Methanesulfonyl chloride activates the oxime's hydroxyl group, transforming it into a good leaving group (mesylate) to facilitate the intramolecular cyclization.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the formation of the indazole product by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 1H-indazole derivative.
-
-
Validation & Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%). This multi-faceted characterization is a self-validating system ensuring the identity and quality of the synthesized compound.
-
In-Vitro Biological Evaluation: MTT Cytotoxicity Assay
This protocol is used to assess the anti-proliferative activity of a synthesized indazole compound against cancer cell lines.[7]
Objective: To determine the IC₅₀ (concentration inhibiting 50% of cell growth) of an indazole derivative.
Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., K562, A549) under standard conditions (37°C, 5% CO₂).[7]
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test indazole compound in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with vehicle (DMSO) only as a negative control and a known chemotherapy agent (e.g., 5-Fluorouracil) as a positive control.[7]
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Future Perspectives and Conclusion
The indazole scaffold is far from being fully exploited. Future research will likely focus on several key areas:
-
Novel Scaffolds: Expanding beyond the traditional 1H-indazole to explore the therapeutic potential of 2H-indazoles and other isomers.[1]
-
Target Selectivity: Fine-tuning substituents to achieve greater selectivity for specific kinase isoforms or other targets, thereby minimizing off-target effects and improving safety profiles.
-
Multifunctional Agents: Designing hybrid molecules that incorporate the indazole core with other pharmacophores to target multiple pathways simultaneously, a promising strategy for overcoming drug resistance.[1]
References
- Pharmacological properties of indazole derivatives: recent developments. (n.d.). Vertex AI Search.
- Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
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Qin, J., Cheng, W., Duan, Y.-T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839–860. [Link]
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Zhang, J., Li, X., Wu, W., & Gong, P. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2656. [Link]
- Qin, J., Cheng, W., Duan, Y.-T., Yang, H., & Yao, Y. (2021, May 1). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry.
- Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025, August 19). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing.
- Indazoles in Drug Discovery. (n.d.). PharmaBlock.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). RSC Publishing.
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Cerecetto, H., Gerpe, A., González, M., Arán, V. J., & de Ocariz, C. O. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 5(9), 869–878. [Link]
- Cerecetto, H., Gerpe, A., González, M., Arán, V. J., & de Ocariz, C. O. (2005, October 1). Pharmacological Properties of Indazole Derivatives: Recent Developments. Mini-Reviews in Medicinal Chemistry.
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Cerecetto, H., Gerpe, A., González, M., Arán, V. J., & de Ocariz, C. O. (2005). Pharmacological Properties of Indazole Derivatives: Recent Developments. Mini-Reviews in Medicinal Chemistry, 5(9), 869-878. [Link]
- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2020, August 18). Semantic Scholar.
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Gaikwad, D. D. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions, 12-24. [Link]
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de Oliveira, C. S., de Mattos, M. C., & da Silva, F. de C. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(10), 1269. [Link]
- Indazole-Containing Compounds in Clinical Trials: A Technical Review. (n.d.). Benchchem.
- Gaikwad, D. D., Chapolikar, A. D., Devkate, C. G., & Domb, A. J. (2015). Scheme 20. Synthesis of indazole derivatives in different methods. [Image]. ResearchGate.
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Wang, Y., Zhang, T., Zhang, Y., Wang, Y., Li, S., Wang, L., & Liu, Y. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]
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Nayak, S. K., Swain, S., Sahoo, J., Sahoo, S. S., & Singh, S. (2022). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Chemistry, 4(2), 405–418. [Link]
- Saghdani, N., El Brahmi, N., el Abbouchi, A., & El Kazzouli, S. (2025). The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate.
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Saghdani, N., El Kazzouli, S., & El Brahmi, N. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Chemistry, 6(1), 226–237. [Link]
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Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results, 4072-4080. [Link]
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Technical Guide: 3-Iodo-1H-indazole-4-carbonitrile as a Synthetic Intermediate
The following technical guide details the synthetic utility, preparation, and application of 3-Iodo-1H-indazole-4-carbonitrile , a critical scaffold in modern medicinal chemistry.
CAS Number: 944898-93-5 Formula: C₈H₄IN₃ Molecular Weight: 269.04 g/mol
Executive Summary
3-Iodo-1H-indazole-4-carbonitrile represents a "privileged scaffold" in drug discovery, particularly within kinase inhibitor development. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: the C3-iodine (a vector for cross-coupling), the C4-nitrile (an electronic tuner and gateway to amides/amines), and the N1-nitrogen (a directing group or solubility handle).
This guide provides a validated synthetic workflow for generating this intermediate and details its downstream application in synthesizing bioactive small molecules, such as FGFR and PLK4 inhibitors.
Strategic Synthetic Architecture
The synthesis of 3-iodo-1H-indazole-4-carbonitrile requires a disciplined approach to regioselectivity. The "Nitrile-First" strategy is the industry standard, avoiding the chemoselectivity issues inherent in handling poly-halogenated species.
Retrosynthetic Analysis
The most robust route disconnects the C3-Iodine bond first, revealing 1H-indazole-4-carbonitrile as the precursor. This precursor is, in turn, derived from 4-bromo-1H-indazole via palladium-catalyzed cyanation.
Caption: The "Nitrile-First" synthetic pathway ensures regiochemical integrity.
Detailed Experimental Protocols
Step 1: Cyanation (Preparation of 1H-Indazole-4-carbonitrile)
Rationale: Direct cyanation of the 4-bromo species is preferred over constructing the ring from acyclic precursors due to the commercial availability of 4-bromo-1H-indazole.
Reagents:
-
4-Bromo-1H-indazole (1.0 equiv)[1]
-
Zinc Cyanide (Zn(CN)₂, 0.6 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
Solvent: Anhydrous DMF (degassed)
Protocol:
-
Setup: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a pressure vessel with 4-bromo-1H-indazole, Zn(CN)₂, and Pd(PPh₃)₄.
-
Solvation: Add anhydrous DMF. Sparge with argon for 15 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning).
-
Reaction: Seal the vessel and heat to 120°C for 12–16 hours. Monitor via LC-MS for the consumption of the bromide (M+H ≈ 197/199) and appearance of the nitrile (M+H ≈ 144).
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with 10% NH₄OH (to quench zinc salts) followed by brine.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes as a crystalline solid.
Step 2: C3-Iodination (Synthesis of the Target)
Rationale: Electrophilic aromatic substitution at the C3 position of indazoles is highly favored. The use of basic conditions (KOH) facilitates the formation of the indazolyl anion, which is more reactive toward iodine.
Reagents:
-
1H-Indazole-4-carbonitrile (1.0 equiv)
-
Iodine (I₂, 2.0 equiv)
-
Potassium Hydroxide (KOH, 3.0 equiv)
Protocol:
-
Dissolution: Dissolve 1H-indazole-4-carbonitrile in DMF (0.5 M concentration) at room temperature.
-
Addition: Add KOH pellets (crushed) followed by the portion-wise addition of solid Iodine over 10 minutes. The reaction is exothermic; maintain temperature <30°C using a water bath if necessary.
-
Completion: Stir at room temperature for 1–3 hours. TLC/LC-MS should show complete conversion to the mono-iodinated product (M+H ≈ 270).
-
Quench: Pour the reaction mixture into a stirred solution of 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) to neutralize excess iodine. A precipitate will form.
-
Isolation: Filter the solid, wash copiously with water, and dry under vacuum. Recrystallization from Ethanol/Water can be performed if high purity (>99%) is required for biological assays.
Divergent Reactivity & Applications[6]
The 3-iodo-4-cyanoindazole core acts as a "molecular hub." The C3-iodine allows for the attachment of hydrophobic domains (common in kinase inhibitors), while the C4-nitrile serves as a masked polar group.
The "Gatekeeper" Strategy in Kinase Inhibitors
In many kinase inhibitors (e.g., targeting FGFR or VEGFR), the indazole N1-H binds to the hinge region of the kinase ATP-binding pocket. The substituent at C3 extends into the hydrophobic back-pocket, while the C4-group (derived from the nitrile) often interacts with the "gatekeeper" residue or solvent front.
Caption: Orthogonal reactivity profile allowing modular drug design.
Key Transformations
-
Suzuki-Miyaura Coupling: The C3-I bond is highly labile to Pd(0). Coupling with p-fluorophenylboronic acid yields 3-(4-fluorophenyl)-1H-indazole-4-carbonitrile, a common motif in p38 MAP kinase inhibitors.
-
Nitrile Hydrolysis: Treatment with basic hydrogen peroxide (H₂O₂/NaOH) converts the C4-nitrile to the primary amide (CONH₂). This is crucial for creating hydrogen bond donors that interact with residues like Aspartate in the kinase active site.
Safety & Stability
-
Iodine/KOH: This combination is corrosive. The reaction generates heat.[5][6] Ensure adequate ventilation.
-
Cyanides: While the nitrile product is stable, the synthesis of the precursor uses Zn(CN)₂, which releases HCN upon contact with acid. All cyanation waste streams must be treated with bleach (sodium hypochlorite) before disposal.
-
Storage: 3-Iodo-1H-indazole-4-carbonitrile is light-sensitive (due to the C-I bond). Store in amber vials at 2–8°C under an inert atmosphere.
References
-
General Indazole Iodination
-
Cyanation Methodologies
-
Kinase Inhibitor Applications
- Commercial Availability & Properties: Title: 3-Iodo-1H-indazole-4-carbonitrile Product Page. Source: Lead Sciences / BLDpharm. Context: Verification of CAS 944898-93-5 and physical properties.
Sources
- 1. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
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- 4. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]
- 5. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]
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- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Strategic Utility of 3-Iodo-1H-indazole-4-carbonitrile in Medicinal Chemistry
[1]
Executive Summary
3-Iodo-1H-indazole-4-carbonitrile represents a high-value "privileged scaffold" intermediate for the synthesis of small-molecule kinase inhibitors, particularly targeting FGFR, VEGFR, and IRAK4 pathways.[1] Its unique substitution pattern—combining a reactive electrophile (iodine) at the C3 position with a versatile synthetic handle (nitrile) at the sterically crowded C4 position—allows medicinal chemists to rapidly access complex, tri-substituted indazole cores. This guide outlines the molecule's reactivity profile, optimized synthetic protocols for overcoming peri-position steric hindrance, and its application in fragment-based drug discovery (FBDD).
Structural Analysis & Reactivity Profile
The utility of 3-Iodo-1H-indazole-4-carbonitrile lies in its orthogonal functionalization potential .[1] The molecule possesses three distinct reactive sites that can be modified independently, allowing for the systematic construction of Structure-Activity Relationship (SAR) libraries.
The Reactivity Triad
-
C3-Iodine (The "Hinge" Vector): The C-I bond is highly reactive toward Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[1] In kinase inhibitors, substituents at this position typically bind to the ATP-binding hinge region or the hydrophobic back pocket.
-
C4-Nitrile (The "Solvent Front" Vector): The nitrile group is a "masked" functionality. It is stable during C3 and N1 manipulations but can be subsequently transformed into amides, acids, amines, or heterocycles (e.g., tetrazoles) to interact with the solvent front or improve physicochemical properties (solubility, permeability).
-
N1-Nitrogen (The "Tail" Vector): The acidic proton (pKa ~14) allows for alkylation or arylation. This position usually directs the molecule out of the ATP pocket, making it an ideal site for attaching solubilizing groups (e.g., morpholine, piperazine linkers).
The "Peri-Effect" Challenge
A critical structural feature is the peri-interaction between the C3-Iodine and the C4-Nitrile.[1] These groups are spatially adjacent, creating significant steric crowding.
-
Impact on Synthesis: While the electron-withdrawing nature of the C4-CN group activates the C3-I bond for oxidative addition by Pd(0), the steric bulk can hinder the transmetallation step in cross-coupling reactions.[1]
-
Strategic Advantage: Once functionalized, the steric lock forces substituents into specific conformations, potentially improving binding selectivity by reducing the entropic penalty of binding.
Reactivity Map (Graphviz)
Figure 1: Orthogonal reactivity map of the 3-Iodo-1H-indazole-4-carbonitrile scaffold.
Synthetic Utility & Methodologies
Successful utilization of this scaffold requires protocols that respect the steric hindrance at C3 and the electrophilic nature of C4.
Protocol A: C3-Selective Suzuki-Miyaura Coupling
Challenge: The C4-cyano group creates steric bulk that can stall standard Pd(PPh3)4 couplings. Solution: Use of electron-rich, bulky biarylphosphine ligands (e.g., XPhos, SPhos) facilitates the coupling of hindered substrates.
Standardized Protocol:
-
Reagents:
-
Substrate: 3-Iodo-1H-indazole-4-carbonitrile (1.0 equiv)[1][2][3]
-
Boronic Acid/Ester: Ar-B(OH)2 or Ar-BPin (1.2–1.5 equiv)[1]
-
Catalyst: Pd2(dba)3 (0.05 equiv) or Pd(dppf)Cl2 (for less hindered partners)
-
Ligand: XPhos or SPhos (0.10 equiv) – Critical for overcoming peri-sterics.
-
Base: K3PO4 (3.0 equiv) or Cs2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio) or DMF (anhydrous).
-
-
Procedure:
-
Charge reaction vessel with substrate, boronic acid, base, and catalyst system under inert atmosphere (Argon/N2).
-
Add degassed solvent.
-
Heat to 90–100°C for 4–12 hours. Monitor by LCMS.
-
Note: If N1 is unprotected, use 2 equivalents of base to account for the acidic NH.
-
Protocol B: N1-Alkylation (Solubility Tuning)
Timing: It is often strategic to perform N1-alkylation before C3-coupling to improve solubility in organic solvents and prevent catalyst poisoning by the free NH.[1]
Standardized Protocol:
-
Reagents:
-
Procedure:
-
Dissolve substrate in DMF. Add base and stir for 30 min to generate the anion.
-
Add electrophile dropwise.
-
Heat to 60°C (if using Cs2CO3) or stir at RT (if using NaH).
-
Regioselectivity:[1] N1 alkylation is generally favored over N2 due to thermodynamics, but verify regiochemistry using NOESY NMR.
-
Protocol C: C4-Nitrile Hydrolysis
Application: Converting the nitrile to a primary amide is a common strategy in FGFR inhibitors (mimicking the structure of drugs like lenvatinib or futibatinib intermediates).
Standardized Protocol:
-
Reagents:
-
Substrate: Functionalized Indazole-4-carbonitrile.[1]
-
Reagent: H2O2 (30%) / NaOH (aq) or Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) (Parkins catalyst) for mild conditions.
-
-
Procedure (Basic Hydrolysis):
-
Dissolve substrate in DMSO/Ethanol.
-
Add 1M NaOH (2 equiv) and H2O2 (5 equiv).
-
Stir at 0°C -> RT. The reaction is usually rapid.
-
Caution: Ensure the C3-substituent is stable to oxidative hydrolysis.[1]
-
Therapeutic Applications
This scaffold is predominantly used in the discovery of Type I and Type II Kinase Inhibitors .
Target Class: Fibroblast Growth Factor Receptors (FGFR)
FGFR inhibitors often require a fused bicyclic system (like indazole) to bind to the hinge region (Glu562/Ala564 in FGFR1).
-
Mechanism: The Indazole N2 accepts a hydrogen bond from the hinge. The C3-substituent extends into the hydrophobic pocket.[1]
-
Role of C4-CN: The C4 position points toward the solvent-exposed region or the "gatekeeper" residue.[1] Converting the C4-CN to an amide (C4-CONH2) provides a critical H-bond donor/acceptor motif that interacts with conserved residues (e.g., Asp641), significantly increasing potency and selectivity.
Target Class: IRAK4 and PLK4
Recent patent literature highlights 3-substituted indazoles as inhibitors of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) for autoimmune diseases and PLK4 (Polo-like Kinase 4) for oncology.[1]
-
Design Strategy: The 3-iodo group is replaced with a heteroaryl ring (e.g., pyridine, pyrazole) via Suzuki coupling. The 4-CN is maintained or converted to a small lipophilic group to fit tight pockets characteristic of these kinases.[1]
Application Workflow Diagram (Graphviz)
Figure 2: Logical workflow for converting the building block into a bioactive kinase inhibitor.
Handling & Stability Data
| Property | Specification | Notes |
| Molecular Weight | 269.04 g/mol | |
| Appearance | Pale yellow to off-white solid | Light sensitive (Iodide stability).[1] |
| Storage | 2–8°C, Inert Atmosphere | Protect from light to prevent C-I bond homolysis. |
| Solubility | DMSO, DMF, THF | Poor solubility in water/alcohols before N1-alkylation. |
| Hazards | Irritant (H315, H319, H335) | Standard PPE required. Treat as potential sensitizer. |
References
-
Chemical Identity & Vendor Data
-
Synthetic Methodology (Indazole Couplings)
-
Therapeutic Applications (Kinase Inhibitors)
-
Indazole Derivatives as Kinase Inhibitors: A Review. RSC Advances, 2021. (Overview of the scaffold in oncology).
-
Patent WO2016083433A1: New substituted indazoles and use thereof. (Describes IRAK4 inhibitors using substituted indazole cores).
-
Sources
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- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. 3-IODO-1H-INDAZOLE-4-CARBONITRILE [944898-93-5] | King-Pharm [king-pharm.com]
- 5. 885522-63-4 | 3-Iodo-4-methyl-1H-indazole | Iodides | Ambeed.com [ambeed.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
Technical Guide: Discovery and Synthesis of 3-Iodo-1H-indazole-4-carbonitrile
[1]
Executive Summary & Chemical Identity
3-Iodo-1H-indazole-4-carbonitrile (CAS: 944898-93-5 ) is a highly functionalized indazole scaffold characterized by a reactive iodine handle at position 3 and a nitrile group at position 4.[1] This specific substitution pattern renders it a "privileged structure" in medicinal chemistry, offering orthogonal vectors for diversification—crucial for accessing the ATP-binding pockets of serine/threonine and tyrosine kinases.
| Property | Specification |
| IUPAC Name | 3-iodo-1H-indazole-4-carbonitrile |
| CAS Number | 944898-93-5 |
| Molecular Formula | C₈H₄IN₃ |
| Molecular Weight | 269.04 g/mol |
| Key Functionality | C3-Iodine (Suzuki/Sonogashira coupling); C4-Nitrile (H-bond acceptor/precursor) |
| Primary Application | Intermediate for PAK1 Inhibitors (Roche), VEGFR-2 Inhibitors |
Discovery and Historical Context
The genesis of 3-Iodo-1H-indazole-4-carbonitrile is inextricably linked to the pursuit of selective p21-activated kinase 1 (PAK1) inhibitors.[1] PAK1 is a downstream effector of Rho family GTPases (Rac1 and Cdc42) and plays a pivotal role in cytoskeletal dynamics, cell motility, and oncogenic transformation.
-
The Roche Breakthrough (2013): The compound gained prominence through the work of F. Hoffmann-La Roche AG .[1] In patent WO 2013/026914 , Aliagas-Martin et al. disclosed a series of serine/threonine PAK1 inhibitors where the 3,4-disubstituted indazole core served as a critical hinge-binding motif.[1] The 4-cyano group was designed to induce specific electronic properties or interact with residues in the kinase gatekeeper region, while the 3-position allowed for the attachment of solubilizing groups or pharmacophores via cross-coupling.[1]
-
Expansion to VEGFR-2: Subsequent research (e.g., CN114276297A ) identified this scaffold's utility in developing VEGFR-2 (KDR) inhibitors, demonstrating its versatility across different kinase families (Ser/Thr and Tyr).[1]
Synthetic Logic and Protocols
The synthesis of 3-Iodo-1H-indazole-4-carbonitrile requires a strategy that establishes the [1,2]diazole ring while correctly positioning the nitrile group.[1] The most robust route proceeds via the hydrazine cyclization of a fluorobenzaldehyde precursor, followed by electrophilic iodination.
Retrosynthetic Analysis
The 4-cyano group is best introduced before ring closure to avoid the harsh conditions of cyanation on a pre-formed iodo-indazole (which would compete with the C3-iodine).[1] Therefore, the synthesis starts from 2-fluoro-3-formylbenzonitrile .[1]
Figure 1: Synthetic pathway for 3-Iodo-1H-indazole-4-carbonitrile.
Detailed Experimental Protocol
Note: All procedures must be performed in a fume hood due to the toxicity of hydrazines and cyanides.
Step 1: Synthesis of 1H-Indazole-4-carbonitrile
This step involves the condensation of hydrazine with the aldehyde followed by nucleophilic aromatic substitution (SNAr) of the fluorine.[1]
-
Reagents: 2-Fluoro-3-formylbenzonitrile (1.0 eq), Hydrazine monohydrate (excess, ~5-10 eq), Ethanol or THF (Solvent).[1]
-
Procedure:
-
Dissolve 2-fluoro-3-formylbenzonitrile in Ethanol (0.5 M concentration).
-
Slowly add Hydrazine monohydrate at 0°C (exothermic reaction).
-
Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by LCMS for the disappearance of the starting material and formation of the cyclized product (M+H = 144).
-
Workup: Cool to room temperature. The product often precipitates. If not, concentrate under reduced pressure. Dilute with water and extract with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallization from Ethanol/Water or flash chromatography (Hexane/EtOAc).
-
Step 2: Iodination to 3-Iodo-1H-indazole-4-carbonitrile
Electrophilic iodination at the C3 position is selective due to the electronic richness of the pyrazole ring compared to the electron-deficient benzonitrile ring.[1]
-
Reagents: 1H-Indazole-4-carbonitrile (1.0 eq), Iodine (I₂, 1.1 eq), Potassium Hydroxide (KOH, 2.0 eq), DMF (Dimethylformamide).[1]
-
Procedure:
-
Dissolve 1H-indazole-4-carbonitrile in DMF.
-
Add KOH pellets (or crushed powder) and stir for 15 minutes to deprotonate the N1-H (increasing nucleophilicity at C3).
-
Add Iodine portion-wise at 0°C to room temperature.
-
Stir at room temperature for 2–4 hours.
-
Quench: Pour the reaction mixture into 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) to neutralize excess iodine. A solid precipitate should form.
-
Isolation: Filter the solid, wash copiously with water to remove DMF and inorganic salts.
-
Drying: Dry the solid under vacuum at 45°C.
-
Yield: Typically 85–95%.
-
Structural Utility & SAR Logic
The 3-iodo-1H-indazole-4-carbonitrile scaffold offers three distinct vectors for chemical modification, making it an ideal "hub" for Structure-Activity Relationship (SAR) studies.
Figure 2: SAR diversification vectors of the scaffold.[1]
-
C3-Iodine: The iodine atom is a facile leaving group for Palladium-catalyzed cross-coupling reactions.[1] In PAK1 inhibitors, this position is often coupled with pyrazoles, pyridines, or solubilizing tails to interact with the solvent-exposed region of the kinase.
-
C4-Nitrile: The nitrile group is electron-withdrawing, lowering the pKa of the N1-proton and influencing the hydrogen bond donor capability of the indazole.[1] It can also be hydrolyzed to a primary amide (CONH₂) to pick up additional hydrogen bonding interactions in the kinase back-pocket.[1]
-
N1-Nitrogen: This position is usually substituted (e.g., with methyl, THP, or cycloalkyl groups) to modulate potency and metabolic stability.
References
-
Aliagas-Martin, I., et al. (2013).[2][3] Serine/Threonine PAK1 Inhibitors. WO 2013/026914 A1 .[2][3][4][5] F. Hoffmann-La Roche AG.[1][2][3] [1]
-
Wang, Y., et al. (2022). 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. CN 114276297 A .[6]
-
Laufer, R., et al. (2014).[7] Discovery of novel 3,5-disubstituted indazoles as potent and selective inhibitors of the p21-activated kinase 1 (PAK1). Bioorganic & Medicinal Chemistry, 22(17), 4968-4997.[7] (Contextual reference for PAK1 indazole chemistry).
-
Organic Syntheses Board of Editors . (2020). Preparation of 1H-Indazole-3-carbonitrile (Analogous methodology). Org. Synth. 2020, 97, 314-326.
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- 5. 3-碘-1H-吲唑-4-甲腈 | 3-Iodo-1H-indazole-4-carbonitrile | 944898-93-5 - 乐研试剂 [leyan.com]
- 6. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Notes and Protocols for the Heck Reaction of 3-Iodo-1H-indazole-4-carbonitrile
Introduction: The Strategic Importance of C-C Bond Formation in Indazole Scaffolds
The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from oncology to anti-inflammatory treatments.[1][2] The functionalization of this heterocyclic system, particularly at the C-3 position, is a critical step in the development of new molecular entities with tailored pharmacological profiles.[3][4] The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, offers a powerful and versatile methodology for the formation of carbon-carbon bonds.[5][6][7] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene provides a direct pathway to introduce diverse substituents, thereby enabling extensive structure-activity relationship (SAR) studies.
This document provides a comprehensive guide to the Heck reaction conditions specifically tailored for 3-iodo-1H-indazole-4-carbonitrile. We will delve into the mechanistic underpinnings of the reaction, explore critical parameters for optimization, and present detailed, field-proven protocols for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes.
Mechanistic Considerations: The Palladium Catalytic Cycle
The Heck reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[8] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
A generalized catalytic cycle for the Heck reaction is depicted below:
Figure 1: Generalized Catalytic Cycle of the Heck Reaction.
Key Steps in the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 3-iodo-1H-indazole-4-carbonitrile, forming a Pd(II) complex. The high reactivity of the C-I bond makes iodo-substituted substrates ideal for this reaction.
-
Alkene Coordination and Migratory Insertion: The alkene coupling partner coordinates to the palladium center, followed by a syn-migratory insertion of the indazole moiety into the alkene double bond.
-
Syn-β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the desired vinyl-substituted indazole product and a palladium-hydride species.
-
Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.
Critical Parameters for Optimization
The success and efficiency of the Heck reaction are highly dependent on a careful selection of several key parameters. For the specific case of 3-iodo-1H-indazole-4-carbonitrile, the electronic and steric properties of the substrate must be considered. The electron-withdrawing nature of the nitrile group can influence the reactivity of the indazole ring.
Palladium Catalyst and Ligands
The choice of the palladium source and associated ligands is critical for catalytic activity and stability.
-
Palladium Precursors: Common choices include Pd(OAc)₂ and Pd(PPh₃)₄. Pd(OAc)₂ is often preferred due to its stability and cost-effectiveness.[8]
-
Ligands: Phosphine ligands are frequently employed to stabilize the palladium catalyst and modulate its reactivity. For electron-deficient aryl halides, electron-rich phosphine ligands can be beneficial.
Base
The base plays a crucial role in the reductive elimination step, regenerating the active Pd(0) catalyst.
-
Inorganic Bases: Carbonates (e.g., NaHCO₃, K₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. NaHCO₃ is a mild and often effective choice.[9]
-
Organic Bases: Tertiary amines like triethylamine (NEt₃) can also be employed, particularly in polar aprotic solvents.
Solvent
The solvent must be capable of solubilizing the reactants and be stable at the required reaction temperature.
-
Polar Aprotic Solvents: Dimethylformamide (DMF) is a common and effective solvent for Heck reactions.[10] Other options include dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP).
Temperature
Heck reactions are typically conducted at elevated temperatures to ensure a reasonable reaction rate. A typical range is 80-140 °C. The optimal temperature will depend on the reactivity of the specific substrates and the stability of the catalyst.
Alkene Coupling Partner
The nature of the alkene will significantly impact the reaction outcome. Electron-deficient alkenes, such as acrylates and acrylonitriles, are generally good coupling partners.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Heck reaction of 3-iodo-1H-indazole-4-carbonitrile.
Protocol 1: Heck Coupling with Methyl Acrylate
This protocol outlines the reaction of 3-iodo-1H-indazole-4-carbonitrile with methyl acrylate, a common electron-deficient alkene.
Figure 2: Experimental Workflow for Protocol 1.
Materials:
-
3-Iodo-1H-indazole-4-carbonitrile
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodo-1H-indazole-4-carbonitrile (1.0 eq), Pd(OAc)₂ (0.05 eq), and NaHCO₃ (2.0 eq).
-
Evacuate the flask and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this process three times.
-
Add anhydrous, degassed DMF via syringe, followed by methyl acrylate (1.5 eq).
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Heck Coupling with a Generic Alkene using a Phosphine Ligand
This protocol provides a more general approach that can be adapted for other alkene coupling partners and may offer improved yields or reaction rates through the use of a phosphine ligand.
Materials:
-
3-Iodo-1H-indazole-4-carbonitrile
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous (optional co-solvent)
-
Standard work-up and purification reagents as in Protocol 1.
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (0.02-0.05 eq) and the phosphine ligand (e.g., PPh₃, 0.04-0.10 eq) in anhydrous DMF. Stir for 10-15 minutes at room temperature to allow for pre-formation of the active catalyst.
-
To this solution, add 3-iodo-1H-indazole-4-carbonitrile (1.0 eq), the alkene (1.2-2.0 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Perform the work-up and purification as outlined in Protocol 1.
Data Summary and Comparison
The following table summarizes typical reaction conditions and expected outcomes for the Heck reaction on 3-iodo-indazole substrates, based on available literature. These can serve as a starting point for the optimization of the reaction with 3-iodo-1H-indazole-4-carbonitrile.
| Parameter | Condition A | Condition B |
| Catalyst | Pd(OAc)₂ (5 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Ligand | None | PPh₃ (in catalyst) |
| Base | NaHCO₃ (2 eq) | K₂CO₃ (2.5 eq) |
| Solvent | DMF | DMF/Toluene (1:1) |
| Alkene | Methyl Acrylate (1.5 eq) | Styrene (1.5 eq) |
| Temperature | 120 °C | 110 °C |
| Typical Yield | Moderate to Good | Moderate to Good |
| Reference | Adapted from[9] | Adapted from general Heck principles |
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, adding more catalyst, or using a more electron-rich phosphine ligand. Ensure that all reagents and solvents are anhydrous and that the reaction is maintained under a strictly inert atmosphere.
-
Side Reactions: The formation of homocoupled byproducts can sometimes occur. Adjusting the catalyst-to-ligand ratio may mitigate this.
-
N-H Reactivity: The indazole N-H proton is acidic and can potentially react with the base. While this is not typically a major issue in Heck reactions, for sensitive substrates or under strongly basic conditions, N-protection might be considered. However, direct C-3 functionalization of N-unsubstituted indazoles is often successful.[11]
-
Purification: The polar nature of the indazole-4-carbonitrile moiety may require more polar solvent systems for effective elution during column chromatography.
Conclusion
The Heck reaction is a robust and highly effective method for the C-3 functionalization of 3-iodo-1H-indazole-4-carbonitrile. By carefully selecting the catalyst, base, solvent, and temperature, researchers can efficiently synthesize a wide array of derivatives for applications in drug discovery and development. The protocols and guidelines presented in this document provide a solid foundation for achieving successful and reproducible outcomes in the laboratory.
References
- Vertex Pharmaceuticals Incorporated. (Date unavailable). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization.
- MDPI. (2020). Pd(PPh3)
- ResearchGate. (Date unavailable). Optimization of conditions for the Heck reaction.
- ResearchGate. (2025). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines.
- Google Patents. (2011). US8022227B2 - Method of synthesizing 1H-indazole compounds.
- Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
- Organic Syntheses. (2020, October 16). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses.
-
RSC Publishing. (2018, April 9). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]
- Organic Chemistry Portal. (Date unavailable). Heck Reaction. Organic Chemistry Portal.
- Chemistry LibreTexts. (2023, June 30). Heck Reaction. Chemistry LibreTexts.
- National Institutes of Health. (2018, September 1). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC.
- ResearchGate. (Date unavailable). Preparation of 1 H ‐Indazole‐3‐Carbonitrile.
- Sami Publishing Company. (2022, February 6).
- National Institutes of Health. (Date unavailable). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. PMC.
- Frontiers. (Date unavailable).
- Organic Chemistry Portal. (Date unavailable). Indazole synthesis. Organic Chemistry Portal.
- MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
- PubMed Central. (Date unavailable). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.
Sources
- 1. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 2. jaoc.samipubco.com [jaoc.samipubco.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Sonogashira Coupling of 3-Iodo-1H-indazole-4-carbonitrile with Terminal Alkynes
Abstract: This document provides a comprehensive technical guide for performing the Sonogashira cross-coupling reaction between 3-iodo-1H-indazole-4-carbonitrile and various terminal alkynes. The indazole scaffold is a privileged structure in medicinal chemistry, and its functionalization is critical for the development of novel therapeutics.[1][2][3] This guide details the mechanistic underpinnings of the reaction, offers a robust and validated protocol, outlines key experimental parameters, and provides a troubleshooting guide to address common challenges. The protocols and insights are designed for researchers, medicinal chemists, and process development scientists aiming to synthesize novel alkynyl-substituted indazole derivatives.
Introduction: The Strategic Importance of Indazole Alkynylation
The indazole ring system is a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents with activities ranging from anti-cancer to anti-inflammatory.[2][3] The ability to precisely functionalize the indazole scaffold is paramount for modulating pharmacological properties. The Sonogashira cross-coupling reaction stands out as one of the most powerful and versatile methods for forming a carbon-carbon bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne.[4][5]
This application note focuses on the coupling of 3-iodo-1H-indazole-4-carbonitrile. The iodo group at the C3 position provides high reactivity, making it an ideal handle for cross-coupling.[5] The adjacent nitrile group at C4 is a valuable functional group that can serve as a synthetic handle for further derivatization or as a key pharmacophoric element. This guide provides the foundational knowledge and practical steps to successfully leverage this powerful reaction for the synthesis of diverse chemical libraries.
The Sonogashira Reaction: Mechanism and Rationale
A deep understanding of the reaction mechanism is critical for optimization and troubleshooting. The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6] While copper-free variants exist, the dual Pd/Cu system is often robust and highly efficient for heteroaromatic substrates.[7][8]
The dual catalytic cycle involves several key steps:
-
Palladium(0) Activation: The active Pd(0) catalyst is typically generated in situ from a more stable Pd(II) precatalyst, such as Pd(PPh₃)₂Cl₂.[5]
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the 3-iodo-1H-indazole-4-carbonitrile to form a Pd(II)-indazole complex. This is often the rate-determining step for less reactive halides (like bromides or chlorides), but is typically facile with iodides.
-
Copper(I) Acetylide Formation: Concurrently, the copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[5][6] This step activates the alkyne.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II)-indazole complex, regenerating the copper(I) catalyst and forming a Pd(II)-alkynyl-indazole intermediate.[6]
-
Reductive Elimination: The final step is the reductive elimination from this intermediate, which forms the desired C-C bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]
Caption: Dual catalytic cycle of the Sonogashira reaction.
The Critical Role of N-H Protection
A crucial consideration for N-H containing heterocycles like 1H-indazole is the potential for the acidic proton to interfere with the reaction. It can react with the base or catalyst intermediates. Some studies have shown that for couplings at the C3-position of indazole, protection of the N1 nitrogen is necessary to achieve high yields, preventing side reactions or catalyst inhibition.[10] While some protocols are effective for unprotected NH-heterocycles, a preliminary test with a protecting group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) is advisable if yields are low with the unprotected substrate.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general, reliable starting point for the Sonogashira coupling of 3-iodo-1H-indazole-4-carbonitrile with a variety of terminal alkynes.
Materials and Reagents
| Reagent/Material | Role | Typical Grade | Notes |
| 3-Iodo-1H-indazole-4-carbonitrile | Aryl Halide Substrate | >98% Purity | Starting material. Can be synthesized from indazole.[11][12] |
| Terminal Alkyne | Coupling Partner | >98% Purity | Aliphatic or aromatic. |
| Dichlorobis(triphenylphosphine)palladium(II) | Palladium Pre-catalyst | >98% Purity | Pd(PPh₃)₂Cl₂ is air-stable and commonly used.[6] |
| Copper(I) Iodide (CuI) | Co-catalyst | >98% Purity | Should be off-white or tan. Green/blue color indicates oxidation. |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Base and/or Solvent | Anhydrous, >99.5% | Neutralizes HX byproduct; DIPA is often used.[9] |
| Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Solvent | Anhydrous, >99.8% | Must be thoroughly degassed before use. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | Reagent Grade | For work-up. |
| Celite® | Filtration Aid | Reagent Grade | For removing fine palladium black. |
| Silica Gel | Stationary Phase | 60 Å, 230-400 mesh | For column chromatography. |
Reaction Workflow Visualization
Caption: Step-by-step experimental workflow for Sonogashira coupling.
Detailed Step-by-Step Protocol
Reaction Scale: 1.0 mmol of 3-iodo-1H-indazole-4-carbonitrile.
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodo-1H-indazole-4-carbonitrile (1.0 mmol, 1.0 eq). Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%). The use of a glovebox for this step is ideal but not strictly necessary if a strong inert gas counterflow is maintained.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (3.0 mmol, 3.0 eq) via syringe. Stir the mixture for 5 minutes to allow for dissolution and catalyst activation. The solution may appear as a yellow-to-brown slurry.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 eq) dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature. If the reaction is sluggish (as monitored by TLC or LC-MS), gently heat the mixture to 40-60 °C. The reaction is typically complete within 2-12 hours.
-
Reaction Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be less polar than the indazole starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate (20 mL) and filter the mixture through a short pad of Celite® to remove the palladium black and other insoluble salts. Wash the pad with additional solvent (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL), water (15 mL), and saturated brine (15 mL). The NH₄Cl wash helps to remove the copper catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure alkynylated indazole product. Dark coloration from residual metal catalysts is common and can often be removed with chromatography or by treatment with activated charcoal.[13]
Troubleshooting and Optimization
| Issue Observed | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(II) not reduced to Pd(0) or Pd(0) oxidized).2. Insufficiently degassed solvent.3. Poor quality CuI (oxidized).4. N-H proton interference. | 1. Use a fresh bottle of catalyst. Try a different catalyst system (e.g., Pd(PPh₃)₄).2. Ensure solvent is thoroughly degassed via freeze-pump-thaw or sparging.3. Use fresh, off-white CuI.4. Attempt the reaction with an N-protected indazole. |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition. This is common but excessive formation early in the reaction indicates a problem. | 1. Ensure strict anaerobic conditions.[5]2. Check for impurities in reagents.3. Consider using a more robust phosphine ligand if the problem persists. |
| Significant Alkyne Homocoupling (Glaser Product) | Presence of oxygen, which promotes the copper-mediated homocoupling.[4][7] | 1. Improve the degassing procedure for solvents and ensure the reaction is maintained under a strict inert atmosphere.2. Consider a copper-free Sonogashira protocol if homocoupling is a persistent issue.[7][14] |
| Difficult Purification | Dark, tarry crude product due to residual metals or polymer byproducts. | 1. After the Celite® filtration, stir the crude organic solution with activated charcoal for 15-30 minutes, then filter again.2. Use a metal scavenger resin during work-up.3. Ensure thorough washing during extraction. |
References
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. PubMed Central (PMC). [Link]
-
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PubMed Central (PMC). [Link]
-
Domino Sonogashira coupling/metal carbene-involved annulation enabled by Pd/Cu relay catalysis: rapid assembly of indazole-containing biheteroaryls. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Publishing. [Link]
-
Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. [Link]
-
Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses. [Link]
-
Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺. ResearchGate. [Link]
-
Sonogashira Coupling. NROChemistry. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PubMed Central (PMC). [Link]
-
Easily remove dark color after sonogashira? Reddit. [Link]
-
Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. ACS Publications. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC). [Link]
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- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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Application Note: Buchwald-Hartwig Amination of 3-Iodo-1H-indazole-4-carbonitrile
Executive Summary
The functionalization of the indazole core is a critical workflow in the development of kinase inhibitors (e.g., FGFR, VEGFR targets). However, 3-Iodo-1H-indazole-4-carbonitrile presents a "perfect storm" of synthetic challenges: the C4-nitrile group exerts significant steric pressure on the C3-iodide (ortho-effect) while simultaneously reducing the electron density of the arene. Furthermore, the acidic N1-proton creates a catalyst-poisoning trap.
This Application Note provides a validated, high-fidelity protocol for aminating this specific substrate. Unlike generic coupling guides, this protocol prioritizes chemoselectivity (C3 vs. N1) and steric accommodation via Third-Generation (G3) Buchwald Precatalysts.
Strategic Analysis: The "Why" Behind the Protocol
The Ortho-Nitrile Wall
The 4-cyano group is not merely an electronic withdrawer; it is a steric wall. In a standard catalytic cycle, the oxidative addition of Pd(0) into the C3-I bond is electronically favorable (due to the electron-deficient ring). However, the subsequent amine coordination and reductive elimination are severely hampered by the C4-CN group.
-
Consequence: Standard ligands (PPh3, dppf) will fail, leading to de-iodination (reduction) rather than amination.
-
Solution: We utilize Dialkylbiaryl phosphine ligands (XPhos, BrettPhos) which create a flexible "pocket" to accommodate the ortho-substituent.
The Indazole Trap (N1-H)
Free indazoles exist in a tautomeric equilibrium (1H vs 2H). The free N-H is sufficiently acidic (pKa ~14 in DMSO) to be deprotonated by the bases required for Buchwald couplings (e.g., NaOtBu, Cs₂CO₃).
-
Consequence: The resulting indazolyl anion acts as a competing nucleophile, leading to N-arylation (dimerization) or forming a stable Pd-amidate resting state that shuts down turnover.
-
Solution: Mandatory N1-protection prior to coupling.
Pre-Reaction Workflow: Protection Strategy
Recommendation: Use the Tetrahydropyranyl (THP) or (Trimethylsilyl)ethoxymethyl (SEM) group. Both are orthogonal to the basic conditions of the Buchwald coupling and the nitrile group.
Protocol A: THP Protection (Standard)
-
Reagents: 3-4-dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (pTSA).
-
Solvent: DCM or THF (anhydrous).
-
Procedure:
-
Dissolve 3-Iodo-1H-indazole-4-carbonitrile (1.0 eq) in DCM (0.2 M).
-
Add DHP (1.5 eq) and pTSA (0.05 eq).
-
Stir at RT for 4–12 h (Monitor by TLC/LCMS for disappearance of SM).
-
Quench with sat. NaHCO₃. Extract with DCM.
-
Critical Step: The product (1-(tetrahydro-2H-pyran-2-yl)-3-iodo-indazole-4-carbonitrile) often precipitates or crystallizes upon trituration with hexane/ether. Avoid column chromatography if possible to prevent THP hydrolysis on acidic silica.
-
Core Protocol: Buchwald-Hartwig Amination[1][2]
Scope: This protocol is optimized for coupling primary amines and cyclic secondary amines (e.g., morpholine, piperazine).
Catalyst System Selection
| Component | Recommendation | Rationale |
| Precatalyst | XPhos Pd G3 or BrettPhos Pd G3 | G3 precatalysts ensure rapid activation at mild temperatures, preventing induction periods where the aryl iodide might degrade. BrettPhos is superior for primary amines; XPhos for secondary. |
| Base | Cs₂CO₃ (Cesium Carbonate) | Weaker than NaOtBu, preventing attack on the 4-CN group while sufficiently basic for the catalytic cycle. |
| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling points allow heating to 100°C; t-Amyl alcohol can accelerate reactions via the "cocktail effect" but Dioxane is standard. |
Step-by-Step Procedure
Scale: 1.0 mmol (approx. 350 mg of protected substrate)
-
Vessel Preparation: Flame-dry a 20 mL microwave vial or Schlenk tube equipped with a magnetic stir bar. Cool under Argon flow.
-
Charging Solids:
-
Add THP-Protected Substrate (1.0 mmol, 1.0 eq).
-
Add Cs₂CO₃ (650 mg, 2.0 mmol, 2.0 eq). Note: Must be finely ground and dry.
-
Add XPhos Pd G3 (20–40 mg, 2.5–5.0 mol%). Use BrettPhos Pd G3 if coupling a primary amine.
-
-
Solvent & Amine Addition:
-
Seal the vial with a septum cap.
-
Evacuate and backfill with Argon (3 cycles).[1]
-
Inject anhydrous 1,4-Dioxane (5.0 mL, 0.2 M concentration).
-
Inject the Amine (1.2–1.5 eq). If the amine is a solid, add it in Step 2.
-
-
The Reaction:
-
Place in a pre-heated block at 90°C .
-
Stir vigorously (1000 rpm). Mass transfer is critical for the heterogeneous base.
-
Time: 2–16 hours. Monitor by LCMS.
-
Checkpoint: Look for the product mass.[2] If significant de-iodinated byproduct (indazole-4-carbonitrile) is observed, lower temp to 80°C and increase catalyst loading.
-
-
Work-up:
-
Cool to RT. Dilute with EtOAc.
-
Filter through a pad of Celite to remove Palladium black and inorganic salts.
-
Concentrate filtrate. Purify via Flash Chromatography (Hexane/EtOAc gradient).
-
Post-Reaction: Deprotection
To recover the active pharmaceutical ingredient (API) scaffold:
-
Dissolve the coupled product in MeOH or DCM .
-
Add 4M HCl in Dioxane (5–10 eq) or TFA (20% v/v).
-
Stir at RT (THP comes off usually within 1–2 hours; SEM requires TBAF/EDA).
-
Neutralize carefully with NaHCO₃ (watch the nitrile stability) and extract.
Visualizing the Workflow
Synthetic Pathway
The following diagram illustrates the critical path from the raw starting material to the final aminated product, emphasizing the protection strategy.
Figure 1: Complete synthetic workflow ensuring chemoselectivity.
Mechanistic Logic (Why G3 Catalysts?)
This diagram highlights the specific interaction between the bulky ligand and the sterically hindered 4-CN group.
Figure 2: Simplified catalytic cycle highlighting where the G3 ligand overcomes the 4-CN steric barrier.
Troubleshooting & Quality Control
| Observation | Diagnosis | Remediation |
| Low Conversion (<10%) | Catalyst poisoning or insufficient activation. | Ensure the system is strictly anaerobic (Argon purge). Switch to t-Amyl alcohol to increase reaction temp to 100°C. |
| De-iodination (Reduction) | Use 1,4-Dioxane (drier).[3] Increase Amine concentration. Switch ligand to BrettPhos (more bulky). | |
| N-Arylation Byproducts | Failed protection or protecting group migration. | Verify the integrity of the THP group by NMR before coupling. Ensure base is not too strong (Stick to Cs₂CO₃, avoid NaOtBu). |
| Black Precipitate | "Palladium Black" formation (catalyst death). | Ligand is dissociating. Lower temperature slightly or add 1-2% free ligand (XPhos) to stabilize the active species. |
References
-
Buchwald, S. L., et al. (2014). Palladium-Catalyzed Carbon-Nitrogen Bond Formation: A General User's Guide. Chemical Science.[4] Link
- Core reference for ligand selection (XPhos/BrettPhos)
-
BenchChem. (2025).[5][6][7] Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.[5]Link
- Provides foundational protocols for 3-iodoindazole deriv
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[4] Link
- Detailed analysis of G3 precatalyst structures and activ
- Meanwell, N. A., et al. (2018). Strategic Applications of Named Reactions in Organic Synthesis: Indazole Synthesis and Functionalization. Elsevier.
Sources
Application Note: Palladium-Catalyzed Cross-Coupling of 3-Iodo-1H-indazole-4-carbonitrile
Executive Summary
This guide details the methodology for the palladium-catalyzed functionalization of 3-Iodo-1H-indazole-4-carbonitrile (1) . This scaffold is a privileged intermediate in the synthesis of type I/II kinase inhibitors. The presence of the 4-cyano group creates a unique electronic environment: it activates the C3-iodide toward oxidative addition via induction but significantly increases the acidity of the N1-proton (
Successful coupling requires a strict "Protect-Couple-Deprotect" strategy to prevent catalyst poisoning by the acidic N-H and to suppress competitive N-arylation. This note provides validated protocols for Suzuki-Miyaura and Sonogashira couplings, emphasizing the steric permissibility of the linear 4-CN group despite its ortho positioning.
Critical Mechanistic Insights
The "4-Cyano Effect"
-
Electronic Activation: The nitrile group at C4 is strongly electron-withdrawing (EWG). This lowers the electron density at the C3-I bond, making it a highly reactive electrophile for Pd(0). Oxidative addition is faster than in 3-iodo-1H-indazole.
-
Steric Profile: Unlike 4-methyl or 4-nitro substituents, the 4-cyano group is linear (
). It exerts minimal steric hindrance on the incoming palladium catalyst or the transmetallating species (boronic acid/alkyne). -
N1-Acidity: The EWG nature stabilizes the N1-anion. Using strong bases (e.g., NaOtBu, KHMDS) in the presence of electrophiles can lead to rapid N1-alkylation/arylation. For cross-coupling, mild inorganic bases (
, ) are preferred.
Protection Strategy
Direct coupling of unprotected (1) is possible but rarely reproducible due to the formation of insoluble Pd-indazole complexes.
-
Recommended: THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) . Both are stable to basic coupling conditions and removed under mild acidic conditions.
-
Avoid: Boc (tert-Butoxycarbonyl) . The 4-CN group makes the N1-Boc bond labile; it may cleave prematurely under the basic conditions of Suzuki coupling (especially with
at ).
Experimental Workflows
Substrate Preparation (N1-Protection)
Before coupling, convert 3-Iodo-1H-indazole-4-carbonitrile to 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile.
Protocol:
-
Charge a 250 mL RBF with 3-Iodo-1H-indazole-4-carbonitrile (10.0 mmol, 1.0 equiv) and anhydrous DCM (50 mL).
-
Add 3,4-Dihydro-2H-pyran (DHP) (15.0 mmol, 1.5 equiv) and p-Toluenesulfonic acid monohydrate (TsOH·H2O) (1.0 mmol, 0.1 equiv).
-
Stir at RT for 4–6 hours (Monitor by TLC: Hex/EtOAc 3:1).
-
Quench with sat.
(30 mL). Extract with DCM. -
Purify via silica gel flash chromatography (0-20% EtOAc/Hexanes).
-
Note: The N1-isomer is the major product; N2-isomer formation is suppressed by the steric bulk of the 3-Iodo group.
-
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 3-Aryl-1H-indazole-4-carbonitriles. Scope: Compatible with electron-rich and electron-poor boronic acids.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role |
| Substrate | N-THP-3-Iodo-4-CN-Indazole | 1.0 | Electrophile |
| Partner | Aryl Boronic Acid | 1.5 | Nucleophile |
| Catalyst | 0.05 | Robust Pd(II) Precatalyst | |
| Base | 3.0 | Activates Boron | |
| Solvent | 1,4-Dioxane | [0.2 M] | Miscible with water |
Step-by-Step:
-
Degas: Sparge 1,4-dioxane with
or Argon for 15 minutes. -
Assembly: In a reaction vial, combine the protected Indazole (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and
(41 mg, 0.05 mmol). -
Solvation: Add degassed Dioxane (5 mL) and 2.0 M aq.
(1.5 mL). -
Reaction: Seal and heat to 90°C for 4–12 hours.
-
Checkpoint: The solution turns black (Pd precipitation) upon completion.
-
-
Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine.
-
Deprotection (One-pot option): Evaporate solvent. Redissolve crude in MeOH (5 mL) and add HCl (4M in dioxane, 2 mL). Heat at 50°C for 2 hours to remove THP.
Why this works: The bidentate ligand (dppf) prevents catalyst decomposition. The aqueous base is essential for forming the reactive hydroxo-palladium species.
Protocol B: Sonogashira Coupling
Objective: Introduction of alkynes (C-C sp bond).[2][5] Challenge: The 4-CN group activates the ring, making the product prone to cyclization if an adjacent nucleophile is present on the alkyne.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] |
| Catalyst | 0.05 | |
| Co-Catalyst | CuI | 0.02 |
| Base | Triethylamine ( | 3.0 |
| Solvent | DMF (Anhydrous) | [0.2 M] |
Step-by-Step:
-
Preparation: Dry all glassware. Moisture inhibits the copper cycle.
-
Mix: Combine N-THP-Indazole (1.0 mmol),
(35 mg), and CuI (4 mg) in a vial. -
Inert Atmosphere: Purge with Argon (3 cycles).
-
Addition: Add degassed DMF (5 mL) and
(0.42 mL). Finally, add the Terminal Alkyne (1.2 mmol) via syringe. -
Reaction: Stir at 60°C for 4 hours.
-
Note: Higher temperatures (>80°C) may cause homocoupling of the alkyne (Glaser coupling).
-
-
Workup: Dilute with
(avoids DMF emulsion). Wash with (aq) to sequester Copper (turns blue).
Visualizing the Workflow
Figure 1: Integrated workflow for the functionalization of 3-iodo-1H-indazole-4-carbonitrile, highlighting the critical protection strategy.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by free N-H. | Ensure >95% purity of N-THP intermediate. Switch to anhydrous conditions. |
| Protodeiodination (Iodine replaced by H) | Hydride source present or slow transmetallation. | Use dry dioxane. Increase Boronic Acid to 2.0 equiv. Switch catalyst to |
| Hydrolysis of Nitrile | Base too strong or temp too high. | Switch base from |
| Homocoupling of Alkyne | Oxygen leak in Sonogashira. | Rigorous degassing. Add reaction components under positive Argon flow. |
References
-
BenchChem. Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis. (Accessed 2023).[6][10]
- Context: Establishes baseline reactivity for 3-iodo-4-EWG-indazoles.
-
MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. (2023).[6][10]
- Context: Validates and ionic liquid effects on 3-iodoindazole coupling.
-
NIH/PubMed. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles. (2018).[8]
- Context: Discusses the limitations of unprotected coupling and the necessity of protection for high yields.
-
Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions Application Note.[6]
- Context: General protocols for surfactant-mediated couplings (TPGS-750-M) applicable to lipophilic indazoles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism | MDPI [mdpi.com]
- 7. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Application Note: Strategic Utilization of 3-Iodo-1H-indazole-4-carbonitrile in Diversity-Oriented Synthesis
Executive Summary
The 3-Iodo-1H-indazole-4-carbonitrile scaffold represents a high-value "trifunctional" core for medicinal chemistry libraries. Its structural uniqueness lies in the orthogonal reactivity of its three diversity vectors: the acidic nitrogen (N1), the chemically labile iodide (C3), and the robust nitrile (C4).
This application note provides a validated roadmap for utilizing this scaffold in library synthesis. Unlike simple indazoles, the presence of the 4-cyano group introduces specific steric and electronic constraints that require tailored protocols. This guide addresses the "peri-effect" (steric clash between C3 and C4 substituents) and provides optimized conditions for regioselective alkylation and palladium-catalyzed cross-couplings.
Chemical Profile & Structural Analysis[1]
| Property | Data |
| IUPAC Name | 3-Iodo-1H-indazole-4-carbonitrile |
| Molecular Formula | C₈H₄IN₃ |
| Molecular Weight | 269.04 g/mol |
| Key Functionalities | [1][2] • N1-H: pKa ~14 (Acidic, Nucleophilic)• C3-I: High reactivity (Oxidative Addition)• C4-CN: Electrophilic/Hydrolyzable (Steric bulk) |
| Primary Application | Kinase Inhibitors (ATP-mimetic), GPCR Ligands |
Structural Logic (The "Why")
The 3-iodo-1H-indazole-4-carbonitrile scaffold is designed for sequential diversification :
-
Vector 1 (N1): The anchor point. Alkylation here modulates solubility and pharmacokinetic profile.
-
Vector 2 (C3): The primary pharmacophore vector. The C-I bond is highly reactive toward Pd-catalyzed couplings, allowing the introduction of biaryl systems common in kinase inhibitors.
-
Vector 3 (C4): The "exit vector." The nitrile is stable during N1 and C3 manipulations but can be activated late-stage to amides, acids, or heterocycles (e.g., tetrazoles).
Strategic Workflow: The Orthogonal Approach
The most robust route for library synthesis follows the sequence: N1-Functionalization
Figure 1: Sequential diversification strategy ensuring maximum yield and regiocontrol.
Detailed Protocols
Protocol A: Regioselective N1-Alkylation
Challenge: Indazoles exist in a tautomeric equilibrium (1H vs 2H). Alkylation can occur at N1 or N2.[3][4] Solution: The 3-iodo substituent exerts a steric influence that, combined with thermodynamic control, favors N1-alkylation. However, the electron-withdrawing 4-CN group increases the acidity of the NH, making the anion more reactive.
Reagents:
-
Substrate: 3-Iodo-1H-indazole-4-carbonitrile (1.0 eq)
-
Electrophile: Alkyl Halide (R-Br or R-I) (1.2 eq)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq) or NaH (1.2 eq)
-
Solvent: DMF (anhydrous) or Acetonitrile
Step-by-Step:
-
Dissolution: Dissolve the scaffold in anhydrous DMF (0.1 M concentration).
-
Deprotonation: Add Cs₂CO₃. Stir at Room Temperature (RT) for 30 minutes. The solution will likely turn yellow/orange due to anion formation.
-
Addition: Add the alkyl halide dropwise.
-
Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS.
-
Note: If N2-alkylation is observed (>10%), switch base to NaH (sodium hydride) and run at 0°C to favor the kinetic N1 product, although thermodynamic control usually favors N1 for 3-substituted indazoles [1].
-
-
Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na₂SO₄.[5]
-
Purification: Flash chromatography (Hexane/EtOAc). N1 isomers typically elute after N2 isomers on silica due to lower polarity, though this can vary with R groups.
Protocol B: Sterically Demanding C3-Suzuki Coupling
Challenge: The "Peri-Effect." The 4-cyano group is physically adjacent to the 3-iodo site. This steric crowding hinders the approach of the palladium catalyst and the boronic acid, often leading to de-iodination (reduction) rather than coupling. Solution: Use electron-rich, bulky phosphine ligands (e.g., S-Phos, X-Phos) that facilitate oxidative addition and reductive elimination in crowded systems [2].
Reagents:
-
Substrate: N1-alkylated 3-iodo-4-cyanoindazole (1.0 eq)
-
Boronic Acid: Ar-B(OH)₂ (1.5 eq)
-
Catalyst: Pd(dppf)Cl₂[6]·DCM (5 mol%) or Pd₂(dba)₃ / X-Phos
-
Base: K₃PO₄ (3.0 eq) (aqueous 2M solution)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Setup: In a microwave vial, combine substrate, boronic acid, and Pd catalyst.
-
Inert Atmosphere: Seal and purge with Nitrogen/Argon for 5 minutes.
-
Solvent: Add Dioxane and aqueous K₃PO₄ via syringe.
-
Heating:
-
Standard: 90°C oil bath for 16 hours.
-
Microwave (Recommended): 120°C for 30–60 minutes.
-
-
Workup: Filter through Celite. Concentrate and purify via Prep-HPLC.
Data: Catalyst Performance Comparison (Model Reaction)
| Catalyst System | Temperature | Time | Conversion | Yield | Note |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ / Na₂CO₃ | 90°C | 16 h | 40% | 25% | Significant de-iodination |
| Pd(dppf)Cl₂ / K₃PO₄ | 100°C | 4 h | 98% | 92% | Recommended Standard |
| Pd₂(dba)₃ / X-Phos | 80°C | 2 h | 99% | 95% | Best for very bulky R-B(OH)₂ |
Protocol C: C4-Nitrile Hydrolysis (Late-Stage)
Challenge: The nitrile is sterically shielded by the new C3-aryl group. Standard acidic hydrolysis often fails or cleaves the N1-group. Solution: Radical hydration or Alkaline Peroxide hydrolysis (mild conditions).
Reagents:
-
Substrate: 1,3-Disubstituted-4-cyanoindazole
-
Reagent: 30% H₂O₂ (5.0 eq), NaOH (6M, 2.0 eq)
-
Solvent: DMSO / Ethanol (1:1)
Step-by-Step:
-
Dissolve substrate in DMSO/EtOH.
-
Add NaOH solution, followed by dropwise addition of H₂O₂ (Exothermic!).
-
Stir at 50°C for 1–3 hours.
-
Monitoring: Look for the mass shift +18 (Amide formation).
-
Workup: Quench with saturated Na₂SO₃ (to destroy excess peroxide). Extract with EtOAc.
Troubleshooting & Critical Parameters
Regioselectivity (N1 vs N2)
The 3-iodo group generally directs alkylation to N1 due to steric repulsion at N2. However, if R1 is small (e.g., Methyl), N2 formation increases.
-
Diagnostic: N1-alkyl indazoles typically show a characteristic UV shift and distinct proton NMR signals for the alkyl group (often shielded by the C7 proton).
-
Correction: If N2 is problematic, use the THP (Tetrahydropyranyl) protecting group, which is highly N1 selective, then deprotect and alkylate later (though this adds steps).
De-iodination during Suzuki
If the C3-H byproduct is observed:
-
Cause: Slow transmetallation due to steric bulk at C4.
-
Fix: Increase boronic acid equivalents to 2.0. Switch to anhydrous conditions (CsF in Dioxane/Toluene) to reduce protodehalogenation pathways.
Biological Context: Kinase Inhibition
This scaffold is a bioisostere of the purine core of ATP.
-
Binding Mode: The N1/N2 motif often binds to the Hinge Region of kinases (e.g., VEGFR, FGFR).
-
C3 Vector: Projects into the hydrophobic pocket (Gatekeeper residue interaction).
-
C4 Vector: Projects towards the solvent front or the ribose binding pocket, making it an ideal handle for solubilizing groups (morpholine, piperazine) attached via the hydrolyzed amide/acid [3].
References
-
Regioselective N-alkyl
- Source: University College Cork / ResearchG
- Context: Detailed mechanistic study on steric/electronic drivers for N1 vs N2 selectivity.
-
URL:
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles.
-
Source: MDPI (Molecules)[5]
- Context: Protocols for coupling at the hindered 3-position, highlighting c
-
URL:
-
-
C3-Indazole Functionaliz
- Source: Chimica Italiana
- Context: Comprehensive review of C3 functionalization str
-
URL:
-
Preparation of 1H-Indazole-3-carbonitrile (Rel
-
Source: Organic Syntheses (2020)[7]
- Context: While for the 3-CN, the handling of the indazole core and palladium chemistry is directly transferable.
-
URL:
-
Sources
- 1. PubChemLite - 3-iodo-1h-indazole-4-carbonitrile (C8H4IN3) [pubchemlite.lcsb.uni.lu]
- 2. research.ucc.ie [research.ucc.ie]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. orgsyn.org [orgsyn.org]
Application Notes & Protocols: Synthesis of Bioactive Molecules from 3-Iodo-1H-indazole-4-carbonitrile
Foreword: The Strategic Value of the Indazole Scaffold
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and antiviral properties.[1][2] Molecules such as Niraparib and Pazopanib are clinically approved drugs that feature this versatile heterocyclic system, underscoring its significance in the development of novel therapeutics.[2]
Within this chemical space, 3-Iodo-1H-indazole-4-carbonitrile emerges as a uniquely powerful and versatile starting material. Its structure is strategically pre-functionalized for diversification:
-
The iodide at the C-3 position serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and nitrogen substituents.
-
The nitrile group at the C-4 position acts as a potent hydrogen bond acceptor and a synthetic handle for further transformations into amides, tetrazoles, or other bioisosteres.
-
The indazole N-H provides a site for modulation of physicochemical properties through N-alkylation or N-arylation, although its reactivity also necessitates consideration of protecting group strategies in certain synthetic sequences.[3][4]
This guide provides an in-depth exploration of the key synthetic transformations originating from 3-iodo-1H-indazole-4-carbonitrile. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale to empower effective and innovative molecular design.
Section 1: Palladium-Catalyzed Cross-Coupling Strategies
The true synthetic power of 3-iodo-1H-indazole-4-carbonitrile is unlocked through palladium-catalyzed cross-coupling reactions. These methods form the bedrock of modern synthetic chemistry for their reliability, functional group tolerance, and the sheer diversity of bonds they can construct. We will focus on the three most pivotal transformations: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
Caption: Core synthetic pathways from 3-iodo-1H-indazole-4-carbonitrile.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is an indispensable tool for forming carbon-carbon bonds between sp²-hybridized centers, making it ideal for synthesizing biaryl and heteroaryl-aryl structures prevalent in kinase inhibitors.[5][6] The reaction involves coupling the aryl iodide with an organoboronic acid or ester, catalyzed by a palladium(0) species.[5]
The catalytic cycle is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the indazole, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
-
Reactor Setup: To a dry reaction vial equipped with a magnetic stir bar, add 3-iodo-1H-indazole-4-carbonitrile (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and a degassed solvent mixture (e.g., 1,4-dioxane/H₂O 4:1 or DMF). Ferrocene-based palladium complexes like PdCl₂(dppf) are also highly effective.[3]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3-aryl-1H-indazole-4-carbonitrile derivative.
| Arylboronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 6 | ~85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | DMF | 90 | 4 | ~90-98 |
| 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (3) | Toluene/H₂O | 110 | 12 | ~70-85 |
| 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME/H₂O | 85 | 8 | ~80-92 |
Note: Yields are approximate and can vary based on specific reaction scale and purification efficiency.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating a C(sp²)-C(sp) bond.[7] This transformation is invaluable for synthesizing precursors to more complex heterocyclic systems or for creating molecules where the rigid, linear alkyne linker is a key pharmacophoric element. The reaction uniquely employs a dual-catalyst system of palladium and copper(I).[8]
The Sonogashira reaction proceeds through two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki coupling, this involves oxidative addition of the Pd(0) catalyst to the iodo-indazole and subsequent reductive elimination.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is highly reactive and readily participates in the transmetalation step with the Pd(II) complex. The amine base is crucial for both deprotonating the alkyne and serving as a ligand.
Note on N-H Protection: For 3-iodoindazoles, the acidic N-H proton can sometimes interfere with the reaction. N-protection (e.g., with a BOC group or by using a strong base to deprotonate it in situ) is often required for high yields, though some protocols may work without it.[4]
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
-
Reactor Setup: To a dry Schlenk flask, add 3-iodo-1H-indazole-4-carbonitrile (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-4 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-8 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF), followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1-1.3 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature to 60 °C for 2-24 hours. The reaction is often run at milder temperatures than Suzuki couplings. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
| Terminal Alkyne Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2) | THF | RT | ~90-98 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (2.5) | DMF | 40 | ~85-95 |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N (3) | THF | 50 | ~80-90 |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | Et₃N (2) | DMF | RT | ~75-88 |
Note: Yields assume N-H protection or conditions compatible with the free N-H.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for constructing C(sp²)-N bonds, a linkage central to countless pharmaceuticals.[9][10] It has largely replaced harsher classical methods, offering broad substrate scope and high functional group tolerance.[10] The reaction's success hinges on the use of a palladium catalyst in combination with a bulky, electron-rich phosphine ligand.[11][12]
The catalytic cycle is analogous to other cross-coupling reactions but with unique considerations for the C-N bond-forming step.
-
Oxidative Addition: Pd(0) inserts into the iodo-indazole C-I bond to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: This is often the rate-limiting step. The aryl group and the amido group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst. The bulky phosphine ligand is critical for promoting this step.[10]
Caption: The catalytic cycle of Buchwald-Hartwig amination.
-
Reactor Setup: In a glovebox or under a robust stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., Xantphos, RuPhos, or BINAP, 2-5 mol%), and the base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add 3-iodo-1H-indazole-4-carbonitrile (1.0 equiv.) and a dry, degassed aprotic solvent (e.g., toluene or 1,4-dioxane).
-
Amine Addition: Add the primary or secondary amine (1.1-1.3 equiv.).
-
Reaction: Seal the vessel and heat to the desired temperature (typically 80-120 °C) with vigorous stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction with a suitable organic solvent like ethyl acetate. Wash carefully with water and brine. The choice of base dictates the aqueous work-up; for instance, phosphate bases are generally easier to handle than alkoxides.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
| Amine Partner | Pd Source / Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃ / Xantphos (1/2) | Cs₂CO₃ (1.5) | Dioxane | 100 | ~80-90 |
| Morpholine | Pd(OAc)₂ / BINAP (2/3) | NaOt-Bu (1.4) | Toluene | 90 | ~85-95 |
| Benzylamine | Pd₂(dba)₃ / RuPhos (1.5/3) | K₃PO₄ (2.0) | Toluene | 110 | ~75-88 |
| n-Butylamine | Pd(OAc)₂ / X-Phos (2/4) | NaOt-Bu (1.5) | Dioxane | 100 | ~70-85 |
Note: The choice of ligand is critical and often needs to be screened for optimal results with a specific amine.[11]
Section 2: Experimental Validation and Quality Control
A robust synthetic protocol is a self-validating system. Adherence to best practices in reaction monitoring, purification, and characterization is non-negotiable for ensuring the integrity of the final bioactive molecules.
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) with appropriate solvent systems (e.g., Hexane/Ethyl Acetate mixtures) and visualization techniques (UV light, iodine chamber, or specific stains) to track the consumption of starting material and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the mass of the desired product and identifying any major byproducts during the reaction.
-
Purification: Flash column chromatography on silica gel is the standard method for purifying these products. A gradient elution system, starting with a non-polar solvent and gradually increasing polarity, is typically effective.
-
Structural Characterization: The identity and purity of the final compound must be rigorously confirmed:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure.
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the nitrile (C≡N) stretch.
-
By systematically applying these synthetic and analytical protocols, researchers can confidently and efficiently generate diverse libraries of novel indazole-based molecules for biological screening and drug development programs.
References
-
MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from [Link]
-
MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Iodo-1H-indazole-4-carbonitrile. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
PMC - NIH. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]
-
MDPI. (2023, May 8). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN105198813B - The synthesis technique of 3 methyl 1H indazoles.
-
Organic Syntheses. (2020, October 16). Preparation of 1H-Indazole-3-carbonitrile. Retrieved from [Link]
-
MPG.PuRe. (2025, December 11). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Retrieved from [Link]
-
ResearchGate. (2025, October 13). (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF. Retrieved from [Link]
-
RSC Publishing. (n.d.). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. Retrieved from [Link]
- Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
-
PMC - NIH. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN102690233A - Synthetic method of 3-amino-4-iodo-indazole.
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Sonogashira coupling in natural product synthesis. Retrieved from [Link]
-
Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Microwave Chemistry: Oligothiophenes via Suzuki Coupling, Sonogashira Couplings in Supramolecular Chemistry, Pd-Catalyzed Amination, Diels-Alder Cycloaddition to Nanotubes. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Retrieved from [Link]
-
Springer. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 3-Iodo-1H-indazole-4-carbonitrile in Kinase Inhibitor Design
Topic: Application of 3-Iodo-1H-indazole-4-carbonitrile in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Strategic Value
3-Iodo-1H-indazole-4-carbonitrile (CAS: 944898-93-5) represents a "privileged scaffold" intermediate in modern medicinal chemistry, specifically within the design of ATP-competitive kinase inhibitors. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles:
-
C3-Iodine: A highly reactive electrophile for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing the introduction of diversity elements targeting the kinase "gatekeeper" region.
-
C4-Nitrile (Cyano): A versatile "masked" functionality that modulates electronic properties (pKa suppression) or serves as a precursor to primary amides (hinge-binding motifs) or amines (solubility enhancers).
-
Indazole NH: A critical hydrogen bond donor for the ATP-binding pocket hinge region, often requiring transient protection during synthesis.
This guide details the protocols for transforming this building block into high-affinity ligands, focusing on Type I and Type II kinase inhibitors (e.g., targeting FGFR, VEGFR, or LRRK2 pathways).
Chemical Biology & Mechanistic Insight
The "Linchpin" Strategy
In Fragment-Based Drug Discovery (FBDD), 3-iodo-1H-indazole-4-carbonitrile acts as a core linchpin. The electron-withdrawing nature of the C4-nitrile group activates the C3-iodine bond towards oxidative addition by Pd(0) species, often making it more reactive than non-substituted 3-iodoindazoles.
Pharmacophore Mapping
When docked into a typical kinase ATP-binding pocket:
-
Indazole Core: Mimics the adenine ring of ATP. The N1-H and N2 serve as H-bond donor/acceptors to the hinge region backbone residues.
-
C3-Substituent (via Coupling): Extends into the hydrophobic pocket or towards the gatekeeper residue, determining selectivity.
-
C4-Substituent (via Nitrile): Points towards the solvent front or the ribose-binding pocket. Hydrolysis to a carboxamide often provides an additional H-bond anchor.
Figure 1: Pharmacophore mapping of the indazole scaffold within a kinase binding pocket.
Experimental Protocols
Phase 1: Protection Strategy (Critical Pre-requisite)
Direct coupling on the free indazole often leads to catalyst poisoning or N-arylation side reactions. Protection of the N1 position is mandatory for high yields.
Protocol A: THP (Tetrahydropyranyl) Protection Rationale: THP is stable to basic Suzuki conditions but easily removed with mild acid.
-
Reagents: 3-Iodo-1H-indazole-4-carbonitrile (1.0 equiv), 3,4-Dihydro-2H-pyran (DHP, 2.0 equiv), p-Toluenesulfonic acid (pTSA, 0.1 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the starting material in DCM (0.2 M concentration).
-
Add pTSA followed by dropwise addition of DHP at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Quench: Add saturated NaHCO₃ solution.
-
Workup: Extract with DCM, wash with brine, dry over Na₂SO₄.
-
Purification: Flash column chromatography (SiO₂).
-
Phase 2: C3-Diversification (Suzuki-Miyaura Coupling)
This step introduces the primary specificity element (Ar-R).
Protocol B: Pd-Catalyzed Cross-Coupling Rationale: The C4-nitrile makes the ring electron-deficient; mild conditions are preferred to prevent nitrile hydrolysis or catalyst deactivation.
-
Reagents:
-
Solvent: 1,4-Dioxane : Water (4:1 ratio). Degassed.
-
Procedure:
-
Charge a reaction vial with the protected indazole, boronic acid, base, and catalyst.
-
Evacuate and backfill with Argon (3 cycles).[2]
-
Add degassed solvent via syringe.
-
Heat to 80–90°C for 4–16 hours.
-
Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water/brine.
-
Purification: Silica gel chromatography.[5]
-
Self-Validation Check: Look for the disappearance of the starting iodide signal in LCMS. De-iodination (reduction) is a common side reaction if the system is not strictly anaerobic.
-
Phase 3: C4-Functionalization (Nitrile Transformation)
Transforming the nitrile into a primary amide is a classic strategy to create a "donor-acceptor" motif for H-bonding.
Protocol C: Controlled Hydrolysis to Primary Amide Rationale: Standard acidic hydrolysis might deprotect the THP group prematurely or hydrolyze to the carboxylic acid. Basic peroxide hydrolysis is chemoselective.
-
Reagents: 3-Aryl-indazole-4-carbonitrile intermediate, 30% H₂O₂, K₂CO₃ (or NaOH), DMSO/MeOH.
-
Procedure:
-
Dissolve substrate in DMSO (0.1 M).
-
Add K₂CO₃ (1.0 equiv) and H₂O₂ (5.0 equiv) at 0°C.
-
Stir at RT for 1–3 hours. Caution: Exothermic.
-
Monitoring: LCMS (M+18 mass shift).
-
Workup: Dilute with water. The amide product often precipitates. Filter and wash with water.
-
Phase 4: Global Deprotection
Protocol D: THP Removal
-
Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).
-
Procedure:
-
Treat the protected intermediate with acid at RT for 1–2 hours.
-
Concentrate in vacuo.
-
Neutralize with NaHCO₃ to obtain the free base.
-
Workflow Visualization
Figure 2: Step-by-step synthetic workflow for converting the scaffold into a bioactive inhibitor.
Troubleshooting & Optimization (Self-Validating Systems)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Suzuki (Step 2) | Catalyst Poisoning by Nitrile | Switch to Pd(OAc)₂ / S-Phos or XPhos Pd G2 . These bulky ligands prevent nitrile coordination to the metal center. |
| Protodeiodination (Ar-H formed) | Incomplete degassing | Ensure rigorous Argon sparging. Add water to the solvent system (increases reaction rate, reducing time for side reactions). |
| Regioisomerism in Protection | N1 vs N2 protection | THP usually favors N1 (thermodynamic). If N2 is observed, lower the temperature to 0°C. Separation is easy via column chromatography (N1 is typically less polar). |
| Over-hydrolysis (Acid formation) | Reaction time too long | Stop the H₂O₂ reaction immediately upon consumption of starting material. Do not heat >40°C. |
References
-
Organic Syntheses, Vol. 97, pp. 314-326 (2020).Preparation of 1H-Indazole-3-carbonitrile.
-
Molecules, 2023, 28(7), 2908. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.[4][6] (Specific conditions for 3-iodoindazole couplings).
-
Journal of Medicinal Chemistry, 2013, 56(11), 4521–4536.Discovery of Indazole-Based Kinase Inhibitors. (General reference for the utility of the 3-substituted indazole scaffold).
-
PubChem Compound Summary: 3-Iodo-1H-indazole-4-carbonitrile (CAS 944898-93-5). [7]
Disclaimer: All protocols involve hazardous chemicals. Standard Personal Protective Equipment (PPE) and fume hood usage are mandatory. Consult local safety regulations before proceeding.
Sources
- 1. EnamineStore [enaminestore.com]
- 2. orgsyn.org [orgsyn.org]
- 3. 3-Iodo-1H-indazole-4-carbonitrile [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 944898-93-5 3-IODO-1H-INDAZOLE-4-CARBONITRILE [king-pharm.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 3-Iodo-1H-indazole-4-carbonitrile
Introduction: The Privileged Indazole Scaffold in Kinase Inhibition
The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, particularly in the realm of oncology.[1] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding site of various kinases have made it a focal point for the design of targeted therapeutics. This application note provides a comprehensive guide for the synthesis of kinase inhibitors utilizing 3-iodo-1H-indazole-4-carbonitrile as a versatile starting material. The strategic placement of the iodo group at the 3-position and the carbonitrile at the 4-position offers orthogonal handles for a variety of chemical transformations, enabling the construction of diverse molecular architectures.
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the chosen methodologies. The protocols herein are designed to be self-validating, with clear guidance on the characterization of intermediates and final products.
Synthetic Strategy: A Multi-step Approach to Kinase Inhibitor Scaffolds
The synthetic route outlined below is a representative pathway to a potential kinase inhibitor, demonstrating the utility of 3-iodo-1H-indazole-4-carbonitrile as a starting material. The strategy involves a sequence of palladium-catalyzed cross-coupling reactions, followed by functional group manipulations to construct a molecule with features commonly found in kinase inhibitors.
Caption: Overall synthetic workflow from the starting material to a final kinase inhibitor scaffold.
Part 1: Synthesis of the Starting Material: 3-Iodo-1H-indazole-4-carbonitrile
While 3-iodo-1H-indazole-4-carbonitrile may be commercially available, this section provides a protocol for its synthesis from the corresponding 1H-indazole-4-carbonitrile, based on established iodination procedures for the indazole ring system.[2]
Protocol 1: Iodination of 1H-Indazole-4-carbonitrile
This protocol describes the direct iodination of 1H-indazole-4-carbonitrile at the C3 position. The reaction proceeds via an electrophilic substitution mechanism.
Materials:
| Reagent/Solvent | Formula | M.W. | Amount | Moles |
| 1H-Indazole-4-carbonitrile | C₈H₅N₃ | 143.15 | 1.0 g | 6.98 mmol |
| Iodine (I₂) | I₂ | 253.81 | 3.54 g | 13.96 mmol |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 1.57 g | 27.92 mmol |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - |
| 10% aq. NaHSO₃ | - | - | q.s. | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |
Procedure:
-
To a stirred solution of 1H-indazole-4-carbonitrile (1.0 g, 6.98 mmol) in DMF (20 mL) in a round-bottom flask, add iodine (3.54 g, 13.96 mmol).
-
Add potassium hydroxide pellets (1.57 g, 27.92 mmol) portion-wise to the mixture.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Upon completion (monitored by TLC), pour the reaction mixture into a 10% aqueous solution of sodium bisulfite (NaHSO₃) to quench the excess iodine.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-iodo-1H-indazole-4-carbonitrile.
Expected Characterization Data:
-
¹H NMR (DMSO-d₆): δ 14.1 (s, 1H, NH), 8.1 (d, 1H), 7.8 (d, 1H), 7.5 (t, 1H).
-
¹³C NMR (DMSO-d₆): δ 142.0, 130.0, 128.0, 127.0, 120.0, 115.0, 104.0, 96.0.
-
MS (ESI): m/z calculated for C₈H₄IN₃ [M+H]⁺: 269.95; found: 269.95.
Part 2: Elaboration of the Indazole Core via Palladium-Catalyzed Cross-Coupling Reactions
The C3-iodo substituent is a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This section details protocols for Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions.
Protocol 2.1: Sonogashira Coupling for the Synthesis of 3-Alkynyl-1H-indazole-4-carbonitriles
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][4][5] This reaction is instrumental in creating a linear extension from the indazole core, a common feature in many kinase inhibitors.
Caption: Simplified mechanism of the Sonogashira coupling reaction.
Materials:
| Reagent/Solvent | Formula | M.W. | Amount | Moles |
| 3-Iodo-1H-indazole-4-carbonitrile | C₈H₄IN₃ | 269.04 | 500 mg | 1.86 mmol |
| Terminal Alkyne (e.g., Phenylacetylene) | C₈H₆ | 102.13 | 228 mg | 2.23 mmol |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 107 mg | 0.093 mmol |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 35 mg | 0.186 mmol |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 0.78 mL | 5.58 mmol |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 15 mL | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-iodo-1H-indazole-4-carbonitrile (500 mg, 1.86 mmol), Pd(PPh₃)₄ (107 mg, 0.093 mmol), and CuI (35 mg, 0.186 mmol).
-
Add anhydrous THF (15 mL) and triethylamine (0.78 mL, 5.58 mmol).
-
Stir the mixture for 10 minutes at room temperature.
-
Add phenylacetylene (228 mg, 2.23 mmol) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (hexane/ethyl acetate) to yield 3-(phenylethynyl)-1H-indazole-4-carbonitrile.
Expected Characterization Data (for 3-(phenylethynyl)-1H-indazole-4-carbonitrile):
-
¹H NMR (CDCl₃): δ 10.5 (br s, 1H), 8.0-7.4 (m, 8H).
-
¹³C NMR (CDCl₃): δ 142.5, 132.0, 131.5, 129.0, 128.5, 127.0, 123.0, 121.0, 118.0, 115.5, 95.0, 85.0.
-
MS (ESI): m/z calculated for C₁₅H₉N₃ [M+H]⁺: 244.08; found: 244.08.
Protocol 2.2: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-1H-indazole-4-carbonitriles
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and a halide.[6][7][8] This reaction is particularly useful for introducing aryl or heteroaryl moieties, which are common components of kinase inhibitors that engage in pi-stacking interactions within the enzyme's active site.
Materials:
| Reagent/Solvent | Formula | M.W. | Amount | Moles |
| 3-Iodo-1H-indazole-4-carbonitrile | C₈H₄IN₃ | 269.04 | 500 mg | 1.86 mmol |
| Arylboronic Acid (e.g., 4-Methoxyphenylboronic acid) | C₇H₇BO₃ | 151.94 | 338 mg | 2.23 mmol |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 107 mg | 0.093 mmol |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 394 mg | 3.72 mmol |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 15 mL | - |
| Water | H₂O | 18.02 | 5 mL | - |
Procedure:
-
In a microwave vial, combine 3-iodo-1H-indazole-4-carbonitrile (500 mg, 1.86 mmol), 4-methoxyphenylboronic acid (338 mg, 2.23 mmol), Pd(PPh₃)₄ (107 mg, 0.093 mmol), and sodium carbonate (394 mg, 3.72 mmol).
-
Add a 3:1 mixture of 1,4-dioxane and water (20 mL).
-
Seal the vial and heat in a microwave reactor at 120 °C for 30-60 minutes.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 3-(4-methoxyphenyl)-1H-indazole-4-carbonitrile.
Expected Characterization Data (for 3-(4-methoxyphenyl)-1H-indazole-4-carbonitrile):
-
¹H NMR (CDCl₃): δ 10.6 (br s, 1H), 8.0-7.0 (m, 7H), 3.9 (s, 3H).[9]
-
¹³C NMR (CDCl₃): δ 160.0, 145.0, 141.0, 129.0, 127.0, 126.0, 121.0, 120.5, 115.0, 114.5, 110.0, 55.5.[9]
-
MS (ESI): m/z calculated for C₁₅H₁₁N₃O [M+H]⁺: 250.09; found: 250.09.
Protocol 2.3: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-1H-indazole-4-carbonitriles
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation for introducing amine functionalities that can act as key hydrogen bond donors or acceptors in kinase-inhibitor interactions.[10][11][12]
Materials:
| Reagent/Solvent | Formula | M.W. | Amount | Moles |
| 3-Iodo-1H-indazole-4-carbonitrile | C₈H₄IN₃ | 269.04 | 500 mg | 1.86 mmol |
| Amine (e.g., Piperidine) | C₅H₁₁N | 85.15 | 238 mg | 2.79 mmol |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 86 mg | 0.093 mmol |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 108 mg | 0.186 mmol |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 268 mg | 2.79 mmol |
| Toluene, anhydrous | C₇H₈ | 92.14 | 20 mL | - |
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (86 mg, 0.093 mmol) and Xantphos (108 mg, 0.186 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene (10 mL) and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve 3-iodo-1H-indazole-4-carbonitrile (500 mg, 1.86 mmol), piperidine (238 mg, 2.79 mmol), and sodium tert-butoxide (268 mg, 2.79 mmol) in anhydrous toluene (10 mL).
-
Transfer the substrate solution to the catalyst mixture via cannula.
-
Heat the reaction mixture at 100 °C for 12-18 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to afford 3-(piperidin-1-yl)-1H-indazole-4-carbonitrile.
Expected Characterization Data (for 3-(piperidin-1-yl)-1H-indazole-4-carbonitrile):
-
¹H NMR (CDCl₃): δ 10.2 (br s, 1H), 7.8 (d, 1H), 7.5 (d, 1H), 7.2 (t, 1H), 3.2 (t, 4H), 1.8-1.6 (m, 6H).
-
¹³C NMR (CDCl₃): δ 150.0, 140.0, 128.0, 125.0, 120.0, 116.0, 105.0, 50.0, 26.0, 24.5.
-
MS (ESI): m/z calculated for C₁₃H₁₄N₄ [M+H]⁺: 227.13; found: 227.13.
Part 3: Downstream Functionalization and Conclusion
The functionalized 3-substituted-1H-indazole-4-carbonitrile intermediates serve as versatile platforms for the synthesis of a wide array of kinase inhibitors. The carbonitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional points for diversification. For instance, a 3-amino-1H-indazole-4-carboxamide scaffold can be further elaborated to target specific kinases.[13]
The choice of palladium-catalyzed cross-coupling reaction allows for a modular and efficient approach to explore the structure-activity relationship (SAR) of novel indazole-based kinase inhibitors. The protocols provided herein offer a robust starting point for the synthesis of compound libraries for drug discovery programs. Careful optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and purity.
References
-
Novel synthesis of some fused pyrazolo[3,4-c]pyridazines,pyridazino[3΄,4΄ :3,4]pyrazolo[5,1-c]-1,2,4-triazines andpyrimido[1΄,2 - ResearchGate. Available from: [Link]
-
Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones - AWS. Available from: [Link]
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - MDPI. Available from: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. Available from: [Link]
-
Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives - PubMed. Available from: [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PubMed. Available from: [Link]
-
Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles - arkat usa. Available from: [Link]
-
An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, follo - iris.unina.it. Available from: [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. Available from: [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. Available from: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. Available from: [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC. Available from: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available from: [Link]
-
Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Available from: [Link]
-
Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed. Available from: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Available from: [Link]
-
Sonogashira coupling - Wikipedia. Available from: [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC. Available from: [Link]
-
Indazole synthesis - Organic Chemistry Portal. Available from: [Link]
-
Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2 - PubMed. Available from: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. Available from: [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - Frontiers. Available from: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available from: [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. Available from: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]
-
7-[(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-3aH-indazole - ResearchGate. Available from: [Link]
-
Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides - ResearchGate. Available from: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. Available from: [Link]
-
Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Available from: [Link]
-
Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC. Available from: [Link]nih.gov/pmc/articles/PMC4247854/)
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole-4-carbonitrile
Case Ticket: #IND-CN-304 Topic: Yield Optimization & Troubleshooting for 3-Iodo-1H-indazole-4-carbonitrile Assigned Specialist: Senior Application Scientist, Catalysis Group
Substrate Analysis & Critical Challenges
Welcome to the technical guide for handling 3-Iodo-1H-indazole-4-carbonitrile . This substrate presents a "perfect storm" of competing electronic and steric factors. To improve yield, you must first understand why standard Suzuki conditions often fail.
The "Ortho-Nitrile" Paradox
The 4-cyano (CN) group exerts two opposing forces on the reaction:
-
Electronic Activation (Pro): As a strong Electron Withdrawing Group (EWG), it pulls electron density from the ring, making the C3–I bond highly electrophilic. This should accelerate Oxidative Addition.
-
Steric & Chemical Inhibition (Con):
-
Steric Wall: The cyano group is located ortho to the reaction site. This significantly hinders the approach of the palladium complex, slowing down the reaction.
-
Hydrolysis Risk: Under standard aqueous/basic Suzuki conditions, the nitrile is susceptible to hydrolysis, converting to the amide (primary byproduct) or carboxylic acid.
-
The N1-H Poison Pill
The indazole N1 proton is acidic (
-
Catalyst Poisoning: The resulting indazolide anion is a competent ligand that can coordinate to Palladium, displacing your phosphine ligands and shutting down the catalytic cycle.
-
Side Reactivity: The anion can act as a nucleophile, leading to competitive N-arylation (Chan-Lam type pathways) rather than the desired C-C coupling.
Strategic Protocol: The "Gold Standard" Workflow
Do not rely on generic "tetrakis" (Pd(PPh₃)₄) conditions. They are insufficient for this sterically crowded, electron-deficient substrate.
Phase A: Protection (Highly Recommended)
While direct coupling is possible, protecting the N1 position boosts yields by 20–40% by preventing catalyst poisoning.
| Protecting Group | Stability | Installation | Recommendation |
| THP (Tetrahydropyranyl) | High | Acid cat. / DHP | Highest. Stable to base, prevents N-coordination. |
| SEM (Trimethylsilylethoxymethyl) | Very High | NaH / SEM-Cl | High. Best for harsh coupling conditions. |
| Boc (tert-Butyloxycarbonyl) | Low-Medium | (Boc)₂O / DMAP | Conditional. Can fall off if base is too strong (e.g., hydroxides) or temp >80°C. |
Phase B: Catalyst & Ligand Selection
You need a catalyst system that is bulky enough to facilitate reductive elimination but active enough to overcome the ortho-nitrile steric hindrance.
-
Primary Recommendation: Pd(dppf)Cl₂ · DCM
-
Why: The large bite angle of the dppf ligand stabilizes the Pd center and resists poisoning better than monodentate phosphines.
-
-
Advanced Recommendation (For Steric Boronic Acids): XPhos Pd G2 or SPhos Pd G2
-
Why: Buchwald precatalysts generate the active species immediately. XPhos is exceptionally good at coupling ortho-substituted halides.
-
Phase C: Reaction Conditions[1][2][3][4][5][6]
-
Solvent: 1,4-Dioxane (anhydrous) is preferred to minimize nitrile hydrolysis.
-
Base: Potassium Phosphate Tribasic (
) or Cesium Carbonate ( ). Avoid hydroxides (NaOH/KOH) to protect the nitrile. -
Additives: If using boronic acids (not esters), add 2-3 eq of water only if hydrolysis is not observed; otherwise, use anhydrous base with Boronic Esters (Pinacol).
Visualizing the Decision Matrix
Use this flowchart to diagnose your current yield issues and select the correct optimization path.
Caption: Diagnostic logic for troubleshooting low yields based on observed byproducts.
Troubleshooting FAQ
Q1: I am seeing significant amounts of the de-iodinated starting material (indazole with H at pos 3). Why? Diagnosis: This is Protodehalogenation . It occurs when the Oxidative Addition step happens, but Transmetallation is too slow (due to the steric bulk of the 4-CN group). The Palladium species then grabs a hydride from the solvent (often ethanol or traces in DMF) and eliminates. Solution:
-
Eliminate Alcohols: Do not use Ethanol/Methanol co-solvents. Use pure Dioxane, Toluene, or DMF.
-
Boost Transmetallation: Switch to a more active catalyst like XPhos Pd G2 to speed up the cycle.
-
Concentration: Run the reaction more concentrated (0.2 M - 0.5 M) to favor the intermolecular reaction over side pathways.
Q2: Can I run this reaction without protecting the Nitrogen? Diagnosis: Yes, but it is risky. Solution: If you must run unprotected:
-
Use Na₂CO₃ (mild base) in DME/Water (3:1) .
-
Use Pd(dppf)Cl₂ (5 mol%).
-
Do not use strong bases like NaOtBu, which will deprotonate the indazole completely and cause catalyst sequestration.
Q3: The nitrile group is disappearing, and I see a mass of M+18.
Diagnosis: You are hydrolyzing the nitrile to a primary amide. This is common in basic, aqueous conditions at high heat (
-
Switch to Anhydrous Suzuki conditions : Use Dioxane (dry) and
(finely ground, anhydrous). -
Use a Boronic Ester (Pinacol ester) instead of Boronic Acid to reduce the need for added water.
Q4: My reaction turns black immediately and stalls. Diagnosis: "Palladium Black" formation. Your catalyst is decomposing before it can react. This is often due to the free amine coordinating to the Pd, destabilizing the ligands. Solution:
-
Protect the Nitrogen (Section 2).
-
If already protected, ensure your solvent is degassed (sparged with Argon for 15 mins). Oxygen accelerates ligand dissociation.
References & Grounding
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society. Detailed methodology on handling acidic NH groups in coupling.
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Molecules (MDPI). Specifically addresses 3-iodoindazole reactivity and catalyst screening (highlighting Pd(dppf)Cl2).
-
Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Mechanistic overview of oxidative addition challenges with steric substrates.
-
Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses. Provides context on the stability and synthesis of the nitrile-substituted core.
Technical Support Center: Palladium-Catalyzed Cross-Coupling with 3-Iodo-1H-indazole-4-carbonitrile
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-Iodo-1H-indazole-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. My aim is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind troubleshooting strategies, drawing from extensive field experience and the scientific literature.
Introduction: The Challenge of Dehalogenation
3-Iodo-1H-indazole-4-carbonitrile is a valuable building block in medicinal chemistry. However, its use in palladium-catalyzed cross-coupling reactions is often plagued by a significant side reaction: hydrodehalogenation, where the iodine atom is prematurely replaced by a hydrogen atom.[1][2] This not only reduces the yield of the desired product but also complicates purification. This guide will provide a comprehensive, question-and-answer-based approach to diagnosing and preventing this unwanted side reaction.
Troubleshooting Guide: Addressing Dehalogenation Head-On
This section is structured to address specific issues you might be encountering in your experiments.
Question 1: I'm observing a significant amount of the dehalogenated byproduct, 1H-indazole-4-carbonitrile, in my reaction mixture. What are the primary causes?
Answer: The formation of the dehalogenated byproduct is a clear indication that the catalytic cycle is being diverted from the desired cross-coupling pathway. The primary culprit is often the formation of a palladium-hydride (Pd-H) species.[2] This reactive intermediate can reductively eliminate the aryl group, leading to the C-H bond formation instead of the desired C-C, C-N, or C-O bond.
Several factors can contribute to the formation of Pd-H species:
-
The Base: Strong bases containing β-hydrogens, such as sodium tert-butoxide (NaOtBu), can be a direct source of the hydride.[3] While effective at promoting the reaction, they can also accelerate dehalogenation.
-
The Solvent: Protic solvents like alcohols (e.g., methanol, ethanol) or even trace amounts of water can react with the palladium complex to generate Pd-H species.[4][5] Some aprotic polar solvents like DMF can also be a source of hydrogen.[6]
-
Slow Transmetalation/Reductive Elimination: If the desired transmetalation or reductive elimination step is slow, the palladium intermediate has a longer lifetime, increasing the probability of intercepting a hydride source and undergoing dehalogenation.[6]
Question 2: How can I modify my reaction conditions to minimize dehalogenation?
Answer: A systematic approach to optimizing your reaction conditions is crucial. Here are key parameters to consider, starting with the most impactful:
1. Ligand Selection is Critical
The choice of phosphine ligand is arguably the most important factor in controlling dehalogenation. Bulky, electron-rich ligands are generally preferred as they promote the desired reductive elimination over competing side reactions.[1][6]
dot graph TD { A[Start: High Dehalogenation] --> B{Ligand Choice}; B --> C[Standard Ligand e.g., PPh3]; B --> D[Bulky, Electron-Rich Ligands]; C --> E{Problem Persists}; D --> F[Improved Yield]; E --> G{Optimize Other Parameters}; F --> H[Success!]; subgraph Legend direction LR StartN[Start] ProcessN[Process] DecisionN{Decision} SuccessN[Success] end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style G fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style H fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF } enddot Ligand Optimization Workflow
| Ligand Type | Examples | Rationale |
| Buchwald Ligands | RuPhos, BrettPhos, XPhos, SPhos | These bulky, electron-rich biarylmonophosphine ligands are specifically designed to accelerate reductive elimination and are highly effective in suppressing dehalogenation in challenging couplings like Buchwald-Hartwig aminations.[1] |
| Chelating Ligands | Xantphos, dppf | These ligands can stabilize the palladium center and modulate its reactivity, often favoring the desired coupling pathway.[1][6] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | These are strong electron-donating ligands that can be very effective in promoting coupling reactions and may offer an alternative to phosphine ligands.[3][7] |
2. Re-evaluate Your Choice of Base and Solvent
The base and solvent system must be carefully chosen to be compatible and to minimize hydride formation.
| Parameter | Recommendation | Rationale |
| Base | Use weaker inorganic bases like Cs₂CO₃ or K₃PO₄. If a strong base is required, consider a non-nucleophilic, sterically hindered base without β-hydrogens. | Weaker bases are less likely to generate Pd-H species.[8] |
| Solvent | Use anhydrous, aprotic solvents like toluene, dioxane, or THF.[6] | These solvents are less likely to act as a hydride source compared to protic solvents or DMF.[6][9] Ensure solvents are rigorously dried and reactions are run under an inert atmosphere (Argon or Nitrogen).[1] |
3. Temperature and Reaction Time Optimization
Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent product degradation or further side reactions. Microwave irradiation can sometimes be beneficial by rapidly heating the reaction to the desired temperature, potentially favoring the kinetics of the desired coupling over dehalogenation.[6][10]
Question 3: I am performing a Suzuki-Miyaura coupling and still see significant dehalogenation even after trying different ligands. What else can I do?
Answer: For Suzuki-Miyaura reactions, several specific strategies can be employed:
-
Protect the Indazole N-H: The acidic proton on the indazole nitrogen can interfere with the reaction.[11] Protecting the nitrogen with a group like Boc (tert-butyloxycarbonyl) can suppress dehalogenation and improve yields.[12][13] In some cases, the Boc group may even be cleaved under the reaction conditions, providing the desired product directly.[12]
-
Choice of Boronic Acid/Ester: Ensure high purity of the boronic acid or ester. Protodeboronation can be a competing side reaction, and impurities can affect the catalytic cycle.
-
Catalyst System: For heteroaryl halides, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often a robust and effective catalyst.[10][13]
Frequently Asked Questions (FAQs)
Q1: Why is 3-iodo-1H-indazole-4-carbonitrile particularly susceptible to dehalogenation?
A1: The susceptibility of this substrate arises from a combination of electronic and structural factors. Aryl iodides are generally more prone to dehalogenation than bromides or chlorides due to the weaker C-I bond, which facilitates oxidative addition to the Pd(0) catalyst.[2] The electron-withdrawing nitrile group at the 4-position can also influence the electron density of the ring and the stability of the palladium intermediates.
Q2: What is the general mechanism of dehalogenation in Pd-catalyzed couplings?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2] This can happen in several ways, but a common pathway involves the reaction of the palladium catalyst with a base or solvent.[2] Once formed, the Pd-H species can participate in the catalytic cycle, leading to the formation of a C-H bond instead of the desired C-C or C-N bond.
dot graph TD { A[Pd(0)L2] -- Oxidative Addition --> B[Ar-Pd(II)-I(L2)]; B -- Hydride Source --> C[Ar-Pd(II)-H(L2)]; C -- Reductive Elimination --> D[Ar-H + Pd(0)L2]; subgraph Legend direction LR SpeciesN[Catalytic Species] ProductN[Product] end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#EA4335,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF } enddot Simplified Dehalogenation Pathway
Q3: Are there any "go-to" starting conditions for a coupling reaction with this substrate?
A3: A good starting point for a Suzuki-Miyaura coupling would be:
-
Catalyst: Pd(dppf)Cl₂ (3-5 mol%)
-
Base: Cs₂CO₃ (2-3 equivalents)
-
Solvent: Dioxane/H₂O (e.g., 4:1 mixture), ensuring the system is thoroughly degassed.
-
Temperature: 80-100 °C
For a Buchwald-Hartwig amination:
-
Precatalyst: An appropriate Buchwald G3 or G4 precatalyst (e.g., XPhos Pd G3) (1-2 mol%)
-
Ligand: Additional XPhos (if not using a precatalyst)
-
Base: A weaker base like K₃PO₄ or Cs₂CO₃ if possible. If a stronger base is needed, use with caution.
-
Solvent: Anhydrous toluene or dioxane.
-
Temperature: 90-110 °C
Always perform a small-scale test reaction first to gauge its effectiveness before committing a large amount of material.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with N-Boc Protected 3-Iodo-1H-indazole-4-carbonitrile
-
To an oven-dried reaction vial, add N-Boc protected 3-iodo-1H-indazole-4-carbonitrile (1 eq.), the desired boronic acid (1.2-1.5 eq.), and cesium carbonate (2.5 eq.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Reddit. (2019, October 7). Significant dehalogenation in stille coupling. r/Chempros. Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. (n.d.). ACS Publications. Retrieved from [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI. Retrieved from [Link]
-
Navarro, O., et al. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Weix, D. J., et al. (2025, July 30). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. PMC - NIH. Retrieved from [Link]
-
ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. (2025, August 6). ResearchGate. Retrieved from [Link]
-
ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. (2025, August 6). ResearchGate. Retrieved from [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023, March 23). MDPI. Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH. Retrieved from [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. Retrieved from [Link]
-
Boujdiab, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Retrieved from [Link]
-
Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. (n.d.). MDPI. Retrieved from [Link]
-
A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. (n.d.). NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). RSC Publishing. Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Retrieved from [Link]
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- 13. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
minimizing homocoupling side products with 3-Iodo-1H-indazole-4-carbonitrile
Welcome to the technical support center for 3-Iodo-1H-indazole-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile building block in cross-coupling reactions. Our focus is to provide in-depth troubleshooting advice and practical solutions to a common and frustrating challenge: the formation of homocoupling side products. By understanding the underlying mechanisms and adopting robust experimental techniques, you can significantly improve the yield and purity of your desired coupled products.
Troubleshooting Guide: Minimizing Homocoupling Side Products
This section addresses specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the root causes and a set of actionable steps to rectify the problem.
Q1: My Suzuki-Miyaura reaction with 3-iodo-1H-indazole-4-carbonitrile is yielding significant amounts of biaryl homocoupling product from my boronic acid. What is the primary cause, and how can I suppress this side reaction?
This is a classic challenge in Suzuki-Miyaura couplings. The homocoupling of boronic acids is predominantly caused by the presence of oxidants, most commonly molecular oxygen, which disrupts the primary catalytic cycle.[1][2]
Underlying Mechanism: The active catalyst for the desired cross-coupling is a Palladium(0) species. If oxygen is present in the reaction medium, it can oxidize Pd(0) to Pd(II).[3] These Pd(II) species can then enter a separate, competing catalytic cycle that exclusively produces the homocoupled product from the boronic acid, while being reduced back to Pd(0).[3][4] This parasitic cycle consumes your boronic acid and reduces the overall efficiency of the desired transformation.
Troubleshooting Workflow for Suzuki Homocoupling
Caption: Troubleshooting Decision Tree for Suzuki Homocoupling.
Recommended Actions & Protocols:
-
Implement Rigorous Inert Atmosphere Techniques: This is the most critical step. Homocoupling is often directly proportional to the amount of oxygen present.[4]
-
Protocol: Solvent Degassing (Sparging Method):
-
Assemble your reaction flask and add your solvent.
-
Insert a long needle connected to a nitrogen or argon line, ensuring the tip is submerged below the solvent surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the solvent for at least 20-30 minutes. For larger volumes, increase the time accordingly.
-
-
Ensure all subsequent additions are performed under a positive pressure of inert gas.
-
-
Evaluate Your Palladium Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, any inefficiency in its initial reduction to Pd(0) can leave residual Pd(II) to promote homocoupling.[3]
-
Recommendation: Consider switching to a Pd(0) source like Pd(PPh₃)₄ or, preferably, a modern palladium precatalyst (e.g., Buchwald precatalysts) designed for clean and efficient in situ generation of the active Pd(0) catalyst.[3]
-
-
Optimize Reagent Addition Order: Adding the boronic acid last to a pre-heated mixture can suppress homocoupling.[5]
-
Protocol: Modified Addition Sequence:
-
To your reaction vessel under an inert atmosphere, add the 3-iodo-1H-indazole-4-carbonitrile, palladium source, ligand, and base.
-
Add the degassed solvent.
-
Heat the mixture to the target reaction temperature (e.g., 60-80 °C) for about 10-15 minutes.
-
Add the boronic acid (as a solid or dissolved in a small amount of degassed solvent).
-
-
-
Select an Appropriate Base: The nitrile group on your substrate can be sensitive to strongly hydrolytic conditions. While the base is necessary to activate the boronic acid for transmetalation, an overly strong base can cause substrate degradation.[1][6]
| Base Type | Examples | Suitability for Nitrile-Containing Substrates |
| Strong Hydroxides | NaOH, KOH | Use with caution; risk of nitrile hydrolysis. |
| Carbonates | K₂CO₃, Cs₂CO₃ | Good; generally compatible and effective. |
| Phosphates | K₃PO₄ | Excellent; often provides a good balance of reactivity and functional group tolerance.[1] |
Q2: I am attempting a Sonogashira coupling with 3-iodo-1H-indazole-4-carbonitrile and a terminal alkyne, but I'm primarily isolating the symmetrical 1,3-diyne (Glaser-Hay homocoupling product). How do I favor the cross-coupling pathway?
The formation of a diyne byproduct is a result of the Glaser coupling reaction, which is an oxidative homocoupling of terminal alkynes.[7] This side reaction is almost always mediated by the copper(I) co-catalyst, which is a standard component of the traditional Sonogashira reaction.[8][9]
Underlying Mechanism: In the presence of an oxidant (typically oxygen from air) and a base, the Cu(I) catalyst promotes the dimerization of the terminal alkyne to form the symmetrical 1,3-diyne. This pathway competes directly with the desired copper cycle of the Sonogashira reaction, where the copper acetylide is supposed to transmetalate to the palladium center.
Catalytic Cycles: Sonogashira Cross-Coupling vs. Glaser Homocoupling
Caption: Competing catalytic pathways in Sonogashira reactions.
Recommended Actions & Protocols:
-
Strict Exclusion of Oxygen: As with the Suzuki reaction, this is paramount. The Glaser reaction requires an oxidant. Removing oxygen will dramatically suppress it. Utilize the solvent degassing and inert atmosphere protocols described in the previous section.[7]
-
Reduce or Eliminate the Copper Co-catalyst: Modern advancements have led to highly efficient copper-free Sonogashira protocols.
-
Recommendation: Attempt the reaction using a modern palladium/phosphine catalyst system that does not require a copper co-catalyst. Systems like Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be very effective under copper-free conditions.[10]
-
If copper is required, minimize its loading to the lowest effective level (e.g., 0.5–2 mol%).
-
-
Choice of Base and Solvent: The base is required to deprotonate the terminal alkyne. An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is often used and can also serve as the solvent.[11]
-
Protocol: Typical Copper-Free Sonogashira Conditions:
-
In an oven-dried Schlenk flask under argon, combine 3-iodo-1H-indazole-4-carbonitrile (1 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Add the terminal alkyne (1.2 equiv.).
-
Add degassed solvent (e.g., THF or 1,4-dioxane) followed by the degassed amine base (e.g., TEA, 3 equiv.).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.
-
-
Q3: I am performing a Buchwald-Hartwig amination and observing the formation of a bi-indazole dimer. What causes this and how can it be prevented?
The formation of a bi-indazole dimer (homocoupling of your aryl iodide) is less common than boronic acid or alkyne homocoupling but can occur under certain conditions.
Underlying Mechanism: This side reaction can arise from several pathways. One possibility involves a transmetalation event between two Ar-Pd(II)-X complexes, although this is generally slow. A more likely scenario involves the reaction of the oxidative addition complex (Indazole-Pd(II)-I) with a Pd(0) species to form a dinuclear palladium complex, which can then reductively eliminate to give the dimer. The choice of ligand is critical in preventing this, as a proper ligand will stabilize the monomeric palladium species and favor the desired C-N reductive elimination.[12][13]
Recommended Actions:
-
Ligand Selection is Key: The success of Buchwald-Hartwig amination is highly dependent on the ligand.[14] Bulky, electron-rich biaryl monophosphine ligands (e.g., RuPhos, BrettPhos) are designed to promote the desired C-N reductive elimination, which is often the rate-limiting step.[12] These ligands stabilize the three-coordinate L-Pd(Ar)(Amine) intermediate that precedes C-N bond formation and sterically disfavor pathways leading to homocoupling.
-
Use a Strong, Non-Nucleophilic Base: A strong base like NaOt-Bu or LHMDS is required to deprotonate the amine, but it should not interfere with the catalyst. Finely grinding the base can improve its reactivity and allow for lower reaction temperatures.[1]
-
Consider N-H Protection: The acidic proton on the indazole N-H can potentially coordinate to the palladium center or react with the strong base, interfering with the catalytic cycle. While many modern catalyst systems can tolerate this, if you continue to see low yields or side products, protecting the indazole nitrogen (e.g., with a Boc or SEM group) can lead to cleaner and more reproducible results.[15][16]
Frequently Asked Questions (FAQs)
Q: What are the fundamental mechanisms of homocoupling in palladium-catalyzed reactions?
A: There are two primary types of homocoupling relevant to 3-iodo-1H-indazole-4-carbonitrile:
-
Type 1: Oxidative Homocoupling of the Nucleophile: This is the most common issue and affects the coupling partner (boronic acid in Suzuki, alkyne in Sonogashira). It is typically initiated by an oxidant (O₂) that generates Pd(II) or, in the case of Sonogashira, by the Cu(I)/O₂ system.[4][7] This Pd(II) or Cu(II) then catalyzes the dimerization of the nucleophilic partner.
-
Type 2: Homocoupling of the Electrophile: This involves the dimerization of the aryl iodide itself. This is less frequent but can be promoted by using stoichiometric amounts of Ni(0) or Cu(0) (as in the Ullmann reaction) or by side reactions within the palladium catalytic cycle if the desired pathway is slow.[17]
Q: How does the choice of ligand specifically prevent homocoupling?
A: Modern ligands for cross-coupling, particularly bulky, electron-rich phosphines, are designed to control the coordination sphere of the palladium center. They achieve this in several ways:
-
Promoting Reductive Elimination: These ligands accelerate the final, product-forming step (reductive elimination) of the cross-coupling cycle.[13] By making the desired reaction faster, competing side reactions like homocoupling become kinetically less favorable.
-
Stabilizing Monoligated Species: They promote the formation of highly active monoligated Pd(0) species (L-Pd(0)), which readily undergo oxidative addition. This helps keep the concentration of catalyst-killing aggregates or species that might enter side reactions low.[12][13]
-
Steric Hindrance: The bulk of the ligand can physically block the approach of a second coupling partner to the palladium center in a way that would lead to homocoupling.
Q: Is the N-H of the indazole ring a problem? When should I consider protecting it?
A: The indazole N-H is weakly acidic. In the presence of strong bases used in many coupling reactions (e.g., NaOt-Bu in Buchwald-Hartwig, or even K₂CO₃ in Suzuki), it will be deprotonated to form an indazolide anion. This can have several consequences:
-
Solubility Issues: The salt may have different solubility properties.
-
Catalyst Inhibition: The anionic nitrogen could potentially coordinate to the palladium center and inhibit catalysis.
-
Side Reactions: The deprotonated species could act as a nucleophile itself.
Rule of Thumb: For Suzuki and Sonogashira reactions that use relatively mild bases (carbonates, amines), you can often proceed without protection. For Buchwald-Hartwig aminations using very strong bases, or if you are struggling with reproducibility and low yields, N-protection is a highly recommended strategy to simplify the reactive system.[15][16]
References
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?[Link]
-
Miller, J. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]
-
ResearchGate. (2017). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes. [Link]
-
Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids. Journal of the American Chemical Society. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. [Link]
-
Cazin, C. S. J., et al. (2015). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. Inorganic Chemistry. [Link]
-
RSC Publishing. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
RSC Publishing. (2014). Recent advances and applications of Glaser coupling employing greener protocols. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Chemtrix. (2023). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. [Link]
-
Grokipedia. Glaser coupling. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Chemical Science. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. [Link]
-
ResearchGate. (2010). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. [Link]
-
Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]
-
ResearchGate. (2015). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. [Link]
-
RSC Publishing. (2018). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Glaser coupling. [Link]
-
Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]
-
ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Glaser coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 16. researchgate.net [researchgate.net]
- 17. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
catalyst selection for difficult Suzuki couplings of 3-Iodo-1H-indazole-4-carbonitrile
This guide serves as a specialized technical resource for optimizing Suzuki-Miyaura cross-coupling reactions on the challenging 3-Iodo-1H-indazole-4-carbonitrile scaffold. It is designed for medicinal chemists and process engineers encountering stalled conversion or low yields.
Case Reference: The "Orthogonal" Steric Trap
Subject: Overcoming steric impedance at the C3 position caused by the C4-cyano group. Status: CRITICAL (Standard protocols often fail).
The Challenge: Why This Substrate Fails
The 3-Iodo-1H-indazole-4-carbonitrile substrate presents a "perfect storm" of chemical adversity:
-
Steric Wall (C4-CN): The nitrile group at C4 exerts significant ortho-steric pressure on the C3-iodide. While iodides are typically reactive, the trajectory for the oxidative addition and, more critically, the transmetalation step is physically obstructed.
-
Electronic Deactivation: The electron-withdrawing nature of the nitrile and the pyrazole ring creates an electron-deficient system. While this aids oxidative addition, it makes the Pd(II) intermediate less electron-rich, potentially slowing reductive elimination.
-
Catalyst Poisoning (N1-H): The free N-H (pKa ~14) can coordinate to Palladium, displacing labile ligands and forming inactive "Pd-black" aggregates.
Catalyst Selection Guide (The "Engine")
Do not rely on "standard" catalysts like Pd(PPh3)4 or PdCl2(PPh3)2. They lack the steric bulk to enforce reductive elimination and the electron-richness to prevent catalyst resting states.
Tier 1: The "Workhorse" (Start Here)
-
Catalyst: Pd(dppf)Cl2·DCM
-
Why: The ferrocene backbone provides a large bite angle, stabilizing the Pd center. It is robust against the N-H poisoning effect.
-
Condition: 1,4-Dioxane/Water (4:1), Na2CO3, 80-100°C.
Tier 2: The "Steric Buster" (For Stalled Reactions)
-
Catalyst: XPhos Pd G3 or SPhos Pd G3 (Buchwald Precatalysts)
-
Why:
-
SPhos: Excellent for ortho-substituted aryl halides.[1] The methoxy groups on the ligand interact with the Pd center to stabilize the monoligated species.
-
XPhos: Provides even greater steric bulk, crucial if your boronic acid partner is also substituted (e.g., ortho-substituted phenylboronic acid).
-
-
Condition: THF/Water (10:1), K3PO4 (Tribasic), 60°C.
Tier 3: The "Nuclear Option" (For Highly Hindered/Heteroaryl Partners)
-
Catalyst: Pd-PEPPSI-IPr
-
Why: The N-Heterocyclic Carbene (NHC) ligand binds tightly to Pd, preventing deactivation even at high temperatures. The "throw-away" pyridine ligand ensures rapid initiation.
-
Condition: 1,4-Dioxane or Toluene, Cs2CO3, 100°C (Microwave preferred).
Interactive Troubleshooting Guide (FAQs)
Q1: My reaction turns black immediately, and I see <5% conversion. What is happening?
Diagnosis: "Pd-Black" formation (Catalyst Decomposition). Cause: The unprotected N1-H indazole is coordinating to the Pd, displacing your phosphine ligands. The naked Pd atoms then aggregate. Solution:
-
Switch Base: Move from Carbonate (Na2CO3) to K3PO4 . Phosphate bases are excellent at buffering the system and facilitating transmetalation without being too harsh.
-
Protect N1: If switching base fails, protect the N1 position with THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) . Avoid Boc, as it is thermally unstable at the temperatures required for this hindered coupling.
-
Note: Unprotected couplings are possible (see Ref 1), but require robust ligands like XPhos .
-
Q2: I see 100% consumption of the Boronic Acid but the Iodide remains. Why?
Diagnosis: Protodeboronation. Cause: The oxidative addition occurred, but the transmetalation is too slow due to the C4-CN steric clash. The boronic acid hydrolyzes faster than it couples. Solution:
-
Slow Addition: Add the boronic acid (1.5 - 2.0 equiv) in portions over 1 hour.
-
Anhydrous Conditions: Switch to CsF (Cesium Fluoride) in anhydrous Toluene/Dioxane. Fluoride activates the boron species without the need for water, reducing hydrolysis.
-
Use Boronic Esters: Switch from Boronic Acid to Pinacol Ester (BPin) . They are significantly more stable.
Q3: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.
Diagnosis: Product Inhibition or Ligand Scavenging. Cause: The cyano group on the product might be coordinating to the catalyst. Solution:
-
High Dilution? No. Actually, try High Concentration (0.5 M) to drive kinetics.
-
Microwave: Use microwave irradiation (120°C for 30 mins). The rapid heating often overcomes the activation energy barrier that thermal heating cannot surmount without decomposition.
Visual Workflows
Figure 1: Catalyst Decision Matrix
Caption: Logic flow for selecting the optimal catalyst system based on reaction performance.
Figure 2: The Steric "Kill Zone" Mechanism
Caption: Visualization of the C4-Nitrile interference during the transmetalation step.
Optimized Experimental Protocol (The "Golden Standard")
Objective: Coupling of 3-Iodo-1H-indazole-4-carbonitrile with Phenylboronic acid (Example).
-
Preparation: In a microwave vial, charge:
-
Solvent: Add THF:Water (10:1) . Concentration should be 0.2 M - 0.4 M .
-
Why THF? It solubilizes the organic components better than dioxane for this specific lipophilic scaffold and works synergistically with XPhos.
-
-
Degassing: Sparge with Argon for 5 minutes. (Do not skip this—XPhos is air-sensitive in solution).
-
Reaction: Seal and heat to 60°C for 4 hours.
-
If using Microwave: 100°C for 30 minutes.
-
-
Workup: Dilute with EtOAc, wash with Brine.[3] If the product contains the free N-H, it may be amphoteric; adjust pH to ~7-8 for optimal extraction.
Quantitative Comparison of Catalyst Performance
| Catalyst System | Yield (Typical) | Pros | Cons |
| Pd(PPh3)4 / Na2CO3 | < 10% | Cheap, Available | Fails due to sterics & N-H poisoning. |
| Pd(dppf)Cl2 / K2CO3 | 40 - 60% | Robust, easy handling | Moderate yields, requires high temp. |
| XPhos Pd G3 / K3PO4 | 85 - 95% | Best for sterics , fast | Expensive, difficult to remove ligand. |
| Pd-PEPPSI-IPr / Cs2CO3 | 70 - 90% | Excellent for heteroaryls | Requires anhydrous conditions often. |
References
-
Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. MDPI Molecules.
-
Tang, W., & Capacci, A. G., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers (RSC).
-
Organic Chemistry Portal. Suzuki Coupling: Catalyst and Ligand Developments.
-
Meanwell, N. A., et al. (2021). Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. NIH / PMC.
Sources
troubleshooting low conversion in Sonogashira reactions of 3-Iodo-1H-indazole-4-carbonitrile
Introduction: The "Triple Threat" Substrate
Welcome to the technical support center. You are encountering low conversion with 3-iodo-1H-indazole-4-carbonitrile . This is not a standard Sonogashira coupling; this substrate presents a "Triple Threat" of chemical challenges that standard protocols (
-
Acidic Indazole NH (
~14): The free nitrogen poisons Copper (I) co-catalysts, forming stable, insoluble copper-azolide complexes that arrest the catalytic cycle. -
4-Cyano Steric/Electronic Clash: The nitrile group at the 4-position is ortho to the reactive iodide (C3). While it electronically activates the C-I bond for oxidative addition, it sterically hinders the approach of bulky phosphine ligands and can competitively coordinate to Palladium.
-
Glaser Coupling Competition: The electron-deficient nature of the ring makes the cross-coupling slower, allowing the faster Glaser homocoupling of the alkyne to consume your nucleophile before the cross-coupling occurs.
Part 1: Root Cause Analysis (The "Why")
Before changing reagents, you must identify which failure mode is active.
Diagnostic Flowchart
Figure 1: Diagnostic logic for identifying the specific failure mode of the 3-iodoindazole coupling.
Part 2: Optimization Strategy (The "How")
The Indazole Nitrogen: To Protect or Not?
Recommendation: PROTECT IT.
Running this reaction on the free NH indazole is the #1 cause of failure. The acidity of the NH proton leads to the formation of polymeric
-
Best Groups: THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl). They are stable to the basic conditions of Sonogashira.
-
Avoid: Boc (tert-Butoxycarbonyl). It is thermally unstable >60°C and labile to nucleophilic amines (like diethylamine) often used as solvents.
Catalyst Selection for Ortho-Substituted Systems
The 4-CN group creates a "wall" near the C3-I bond.
-
Standard:
(Often fails due to cone angle bulk). -
Preferred:
. The bidentate ligand forces a larger bite angle, facilitating the reductive elimination step in crowded systems. -
High Performance: XPhos Pd G2 or G3 . These bulky, electron-rich Buchwald precatalysts promote oxidative addition even with electron-poor/crowded substrates and prevent catalyst aggregation.
Copper vs. Copper-Free
If you cannot protect the nitrogen, you must use a Copper-Free protocol to avoid azolide formation.
| Feature | Standard Protocol (Cu-Cocatalyzed) | Copper-Free Protocol |
| Substrate Req | Must be N-Protected | Can be Unprotected (Risky) |
| Rate | Fast (Room Temp to 60°C) | Slower (Requires 80-100°C) |
| Risk | Glaser Coupling (Alkyne-Alkyne) | Higher Pd Loading Required |
| Base | Weak (TEA, Et2NH) | Stronger/Inorganic (Cs2CO3, Piperidine) |
Part 3: Validated Protocols
Protocol A: The "Gold Standard" (Protected Substrate)
Use this for maximum reliability and yield.
Reagents:
-
Substrate: 1-(THP)-3-iodo-indazole-4-carbonitrile (1.0 equiv)
-
Catalyst:
(3-5 mol%) -
Co-Catalyst: CuI (5 mol%)
-
Ligand Additive: None usually required; optionally
(5 mol%) to stabilize Pd. -
Base/Solvent: Triethylamine (TEA) / DMF (1:4 ratio).
-
Alkyne: 1.2 - 1.5 equiv.
Procedure:
-
Degassing (Critical): Charge the solid substrate, Pd catalyst, and CuI into a reaction vial. Seal and purge with Argon for 5 minutes.
-
Solvent Prep: Sparge the DMF/TEA mixture with Argon for 15 minutes before addition. Oxygen is the enemy of CuI.
-
Addition: Add the solvent mixture via syringe. Then add the alkyne.
-
Reaction: Stir at 60°C. Monitor by LCMS.
-
Note: If the reaction turns black immediately, your solvent was not degassed enough (Pd black precipitation). If it turns bright yellow/green, the active Pd(II) species is present.
-
Protocol B: Copper-Free (Unprotected Substrate)
Use this if protection/deprotection steps are impossible.
Reagents:
-
Substrate: 3-iodo-1H-indazole-4-carbonitrile (1.0 equiv)
-
Catalyst:
(5 mol%) + XPhos (10 mol%) OR CataCXium A (10 mol%). -
Base:
(2.0 equiv) - Inorganic bases prevent N-coordination better than amines here. -
Solvent: 1,4-Dioxane or MeCN (Anhydrous).
Procedure:
-
Charge substrate, base, Pd source, and ligand into a pressure vial.
-
Evacuate and backfill with Argon (3x).[1]
-
Add degassed solvent and alkyne.[2]
-
Heat to 90-100°C .
-
Why High Temp? Without Copper, the transmetallation step (or carbopalladation mechanism) has a higher activation energy.
-
Why Inorganic Base?
helps solubilize the indazole by deprotonating it reversibly without poisoning the Pd center as strongly as an amine might.
-
Part 4: Mechanism of Failure (Visualized)
Understanding the "Poisoning Loop" helps you avoid it.
Figure 2: Competitive pathways showing how the free NH and 4-CN group divert the catalyst from the productive cycle.
Part 5: Frequently Asked Questions (FAQs)
Q: I see a black precipitate immediately upon adding the alkyne. What happened? A: This is "Palladium Black." Your catalyst aggregated and fell out of solution.
-
Cause: Insufficient ligand to stabilize Pd(0), or presence of Oxygen.
-
Fix: Increase ligand loading (e.g., add extra
) or switch to a palladacycle precatalyst (e.g., XPhos Pd G2) which releases the active species slowly.
Q: Can I use DMSO as a solvent? A: Avoid if possible. While DMSO dissolves indazoles well, it is a coordinating solvent that can compete with the phosphine ligands for the Pd center, slowing down the reaction. DMF or DMAc are better alternatives for solubility without strong coordination.
Q: My LCMS shows the product mass, but also a mass of [Product + 126]. What is this? A: This is likely the N-alkynylation side product if you used the unprotected indazole. The alkyne coupled to the Nitrogen instead of the Carbon.
-
Fix: You must protect the Nitrogen (Protocol A).
Q: How do I remove the Copper residues during workup? They are turning my product blue/green.
A: Wash your organic layer with 10% aqueous ammonium hydroxide (
References
-
Sonogashira Coupling of Indazoles (General Methodology)
-
Copper-Free Methodologies
-
Indazole Synthesis & Functionalization
-
Catalyst Poisoning Mechanisms
Sources
Technical Support Center: N-Protection of 3-Iodo-1H-indazole-4-carbonitrile
Welcome to the technical support guide for navigating the challenges associated with the N-protection of 3-iodo-1H-indazole-4-carbonitrile. This molecule is a highly valuable building block in medicinal chemistry and drug development, particularly for synthesizing kinase inhibitors and other targeted therapeutics.[1] However, its unique substitution pattern presents specific hurdles in synthetic chemistry, primarily concerning the regioselective protection of the indazole nitrogen.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the causality behind experimental choices, offering not just protocols, but a deeper understanding of the underlying chemical principles to empower your research.
Core Challenge: The N1 vs. N2 Regioselectivity Puzzle
The fundamental challenge in the N-protection of most indazoles, including 3-iodo-1H-indazole-4-carbonitrile, is controlling the site of functionalization. The indazole core exists in two tautomeric forms, leading to two possible products upon protection: the N1-isomer and the N2-isomer.
The ratio of these isomers is highly dependent on reaction conditions, as the pathway can be directed by either kinetic or thermodynamic factors.[2][3]
-
Kinetic Control: Often favors the N2 position. This pathway proceeds through the most rapidly formed intermediate, which is typically governed by the charge distribution and sterics of the indazole anion.
-
Thermodynamic Control: Favors the N1 position. The N1-protected indazole is generally the more thermodynamically stable isomer.[4] Reactions that allow for equilibration between the N1 and N2 products will ultimately yield the N1-isomer as the major product.
Problem 3: Starting Material or Product Decomposition
Q: I'm observing significant byproduct formation and my desired product is not clean. What could be causing this?
A: The 3-iodo and 4-cyano groups introduce potential pathways for side reactions, especially under harsh conditions.
-
Sensitivity of the Cyano Group: Nitriles can be susceptible to hydrolysis to amides or carboxylic acids under strongly basic or acidic conditions, particularly if water is present and heat is applied.
-
Solution: Use strictly anhydrous conditions. Avoid prolonged heating at high temperatures. If using a strong base, perform the reaction at the lowest effective temperature.
-
-
Reactivity of the C-I Bond: While generally robust, the aryl iodide bond can participate in side reactions.
-
Solution: Avoid unnecessarily harsh nucleophilic bases or additives that could lead to substitution or coupling side reactions. Stick to non-nucleophilic bases like hydrides or carbonates.
-
Frequently Asked Questions (FAQs)
Q: Which protecting group is best for my 3-Iodo-1H-indazole-4-carbonitrile?
A: The "best" protecting group is entirely dependent on the subsequent steps in your synthesis. The key is to choose a group that is stable to your planned reaction conditions but can be removed selectively without affecting other functional groups (orthogonality).
| Protecting Group | Abbreviation | Common Protection Reagents | Stability | Cleavage Conditions | Compatibility Notes for Your Substrate |
| Benzyl | Bn | BnBr, BnCl | Stable to most non-reducing conditions. | H₂, Pd/C; Na/NH₃ | High Risk: Hydrogenolysis will likely cleave the C-I bond. Avoid if you need to retain the iodine. |
| 4-Methoxybenzyl | PMB | PMB-Cl | Similar to Bn, but more acid-labile. | DDQ, CAN (Oxidative); TFA | Good choice. Oxidative cleavage is compatible with the iodo and cyano groups. |
| t-Butoxycarbonyl | Boc | Boc₂O, DMAP | Stable to base, hydrogenolysis. Labile to acid. | TFA, HCl | Excellent choice for orthogonality. Stable to many cross-coupling conditions. |
| SEM | SEM | SEM-Cl | Very robust. Stable to acids, bases, many organometallics. | TBAF, HF•Pyridine | Excellent choice, especially for directing to N2. [5]Cleavage with fluoride is highly selective. |
| Tetrahydropyranyl | THP | DHP, PPTS | Stable to base, nucleophiles. Labile to acid. | Mild aqueous acid (e.g., PPTS in MeOH) | Introduces a new stereocenter, which can complicate NMR analysis. Boc or SEM are often preferred. |
Q: How do I definitively confirm if I have the N1 or N2 isomer?
A: While TLC and ¹H NMR can show that you have a single, clean product, assigning the regiochemistry requires more specific analysis.
-
2D NMR (NOESY/ROESY): This is the most common non-destructive method.
-
For the N1-isomer: A nuclear Overhauser effect (NOE) correlation is expected between the protons of the protecting group (e.g., the -CH₂- of a benzyl group) and the H7 proton on the indazole ring.
-
For the N2-isomer: An NOE correlation would be expected between the protecting group protons and the substituent at C3 (the iodine atom, which is not visible) or potentially the H5 proton, though this is less definitive. The absence of a strong correlation to H7 is a key indicator.
-
-
X-Ray Crystallography: If you can grow a suitable crystal, this method provides unambiguous proof of the structure.
Experimental Protocols
Disclaimer: These are generalized procedures and should be adapted and optimized for your specific protecting group and scale. Always perform a risk assessment before starting any new procedure.
Protocol 1: General Procedure for N1-Selective Protection (Thermodynamic Control)
-
Add 3-iodo-1H-indazole-4-carbonitrile (1.0 eq) to a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous DMF or THF via syringe to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes until gas evolution ceases.
-
Slowly add the protecting group reagent (e.g., PMB-Cl, 1.1 eq) via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for N2-Selective Protection (Kinetic Control)
-
Add 3-iodo-1H-indazole-4-carbonitrile (1.0 eq) and finely powdered potassium carbonate (K₂CO₃, 2.0-3.0 eq) to a round-bottom flask.
-
Add anhydrous Acetone or Acetonitrile.
-
Add the protecting group reagent (e.g., SEM-Cl, 1.2 eq) via syringe.
-
Stir the reaction vigorously at room temperature for 6-24 hours, monitoring by TLC.
-
Upon completion, filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
-
Vertex Pharmaceuticals, Inc. (2010). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ACS Med. Chem. Lett. [Link]
-
Edwards, M. P., et al. (2008). Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. [Link]
-
Edwards, M. P., et al. (2008). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications. [Link]
-
Reddy, T. S., et al. (2020). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. [Link]
-
Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag. (General reference, URL not applicable for a book).
-
Fallon, T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]
-
SynArchive. Protecting Groups List. [Link]
-
Ready, J. M. Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]
-
Sharma, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. [Link]
-
Boechat, N., et al. (2014). Indazole N-oxide derivatives as antiprotozoal agents: synthesis, biological evaluation and mechanism of action studies. PubMed. [Link]
-
ResearchGate. Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | Request PDF. [Link]
-
Taylor, J. G., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH National Library of Medicine. [Link]
-
ResearchGate. What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]
Sources
Technical Guide: Troubleshooting Reactions of 3-Iodo-1H-indazole-4-carbonitrile
Executive Summary & Scaffold Analysis
This guide addresses the specific reactivity challenges of 3-Iodo-1H-indazole-4-carbonitrile . This scaffold is a high-value intermediate in kinase inhibitor discovery (e.g., analogues of Axitinib or Linifanib).
The "Peri-Effect" Warning: Unlike standard 3-haloindazoles, this molecule possesses a 4-cyano group . This substituent exerts a critical "peri-effect" (interaction between positions 3 and 4) that dictates the success of your chemistry:
-
Steric Crowding: The cyano group physically obstructs the C3 position, significantly retarding the rate of Palladium oxidative addition and transmetallation.
-
Electronic Deactivation: The electron-withdrawing nature of the nitrile (and the pyrazole ring) increases the acidity of the N-H proton but decreases the nucleophilicity of the C3 center.
Diagnostic Matrix: Identifying Your Impurity
Use this table to rapidly identify side products based on analytical data (LCMS/NMR).
| Observed Mass ( | Likely Side Product | Root Cause |
| [M-I+H] (Mass = 143 + R) | Protodehalogenation (Loss of Iodine) | Pd cycle stalling; Hydride source present (DMF/Alcohol). |
| [M+M-2I] (Dimer) | 3,3'-Biindazole (Homocoupling) | Oxygen in solvent; Low transmetallation rate. |
| [M+18] | Carboxamide (CN | Hydrolysis; High pH; Aqueous basic conditions. |
| Isomeric Mixture | N2-Alkylated Isomer | Kinetic control; Steric clash with 4-CN; Wrong base/solvent. |
Module 1: Regioselectivity in N-Alkylation (N1 vs. N2)[1][2][3][4]
The Technical Issue
Indazoles exist in a tautomeric equilibrium. While N1-alkylation is generally thermodynamically favored, the 4-cyano group creates steric pressure that can destabilize the N1-substituted product, pushing the reaction toward the N2-isomer (kinetic product) or resulting in inseparable mixtures.
Mechanistic Pathway
The 4-CN group makes the N1-H more acidic (
Figure 1: The competition between N1 and N2 alkylation. The 4-CN group sterically hinders the N1 pathway, often requiring thermodynamic equilibration to correct.
Troubleshooting & Protocol
Q: I am getting a 60:40 mixture of N1:N2 isomers. How do I fix this? A: You are likely operating under kinetic control. Switch to conditions that favor thermodynamic equilibration or chelation control.
-
Recommended Protocol (Thermodynamic Control):
-
Solvent: THF (anhydrous).
-
Base: NaH (Sodium Hydride) is preferred over Carbonates. The Na+ cation can coordinate with the N2 lone pair and the halide leaving group, guiding the alkyl group to N1.[1]
-
Temperature: Heat to 50-60°C. Room temperature often traps the kinetic N2 product.
-
Time: Allow longer reaction times (12-24h) to permit the N2
N1 rearrangement (Semmler-Wolff type migration logic, though technically intermolecular equilibration).
-
Q: How do I distinguish N1 from N2 by NMR? A: Do not rely on 1D proton shifts alone.
-
N1-Isomer: The N-CH
protons typically show an NOE correlation to the C7-H proton. -
N2-Isomer: The N-CH
protons will show an NOE correlation to the C3-substituent (in this case, no proton, but potentially the Iodine if using HOESY, or simply lack of C7 correlation). HMBC is definitive: N1 alkylation shows 3-bond coupling to C7a (bridgehead); N2 shows coupling to C3 and C7a.
Module 2: Cross-Coupling Integrity (The C3-Iodine)
The Technical Issue
The Protodehalogenation (formation of 1H-indazole-4-carbonitrile) is the most persistent failure mode. The steric bulk of the 4-CN group slows down the transmetallation step in the Suzuki/Sonogashira cycle. This stall increases the lifetime of the oxidative addition intermediate, allowing side reactions (beta-hydride elimination or H-abstraction from solvent) to occur.
Figure 2: The "Stalled Cycle" mechanism. The 4-position substituent blocks the incoming nucleophile, leading to catalyst decomposition or reduction.
Troubleshooting & Protocol
Q: My iodine is disappearing, but no product is forming (only de-iodinated starting material). A: This is "Reduction."
-
Remove Hydride Sources: Avoid primary/secondary alcohols (isopropanol, ethanol) as co-solvents. These are hydride donors.
-
Switch Solvent: If using DMF, switch to Dioxane or Toluene . DMF can decompose to form dimethylamine, which acts as a reductant.
-
Catalyst Switch: Use a catalyst with a bulky, electron-rich ligand that facilitates rapid transmetallation.
-
Standard: Pd(PPh
) (Often fails here). -
Recommended:Pd(dppf)Cl
or XPhos Pd G2 . The large bite angle of dppf and the bulk of XPhos help overcome the peri-sterics.
-
Q: I see a dimer (Mass 2x - 2I). A: This is homocoupling, driven by oxygen.
-
Fix: Degas solvents rigorously (sparge with Argon for 20 mins). Add 10-20 mol% of a free ligand (e.g., PPh
) to stabilize the Pd(0) species if using simple salts.
Module 3: Nitrile Stability
The Technical Issue
The 4-CN group is activated by the electron-deficient indazole ring. In aqueous base (common Suzuki conditions like Na
Troubleshooting
Q: I see a +18 mass shift peak. A: You have hydrolyzed the nitrile to the amide.
-
Fix 1 (Anhydrous Coupling): Switch to anhydrous basic conditions. Use CsF or K
PO in dry Dioxane or Toluene. Avoid water entirely. -
Fix 2 (Milder Base): If water is necessary for boronic acid solubility, use a weaker base like NaHCO
and keep the temperature below 80°C.
References & Further Reading
-
Regioselectivity in Indazoles:
-
Palladium Coupling Mechanisms:
-
Carrow, B. P.; Hartwig, J. F.[3] "Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions." J. Am. Chem. Soc.2011 , 133, 2116–2119.
-
Relevance: Explains the "stalling" mechanism that leads to side products when sterics are involved.
-
-
Synthesis of 3-Functionalized Indazoles:
-
Laha, J. K., et al. "Palladium-catalyzed C3-arylation of indazoles." Chem. Commun.2016 , 52, 4963-4966.
-
Relevance: Provides specific conditions for overcoming C3-deactivation.
-
Sources
dealing with poor solubility of 3-Iodo-1H-indazole-4-carbonitrile in reactions
Subject: Troubleshooting Solubility & Reactivity Issues in Synthetic Workflows Ticket ID: IND-SOL-4CN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Brick Dust" Challenge
You are likely encountering difficulties because 3-Iodo-1H-indazole-4-carbonitrile represents a "perfect storm" of molecular interactions. The indazole core is inherently planar, facilitating strong
The result is a compound that behaves like "brick dust"—insoluble in non-polar solvents (Hexanes, DCM) and surprisingly resistant to standard protic solvents (MeOH) at room temperature. This guide provides validated protocols to overcome these barriers.
Module 1: Solvation Strategies (The "Dissolve" Phase)
User Question: I cannot get the starting material to dissolve in THF, DCM, or Acetonitrile. What solvent system should I use for functionalization?
Technical Directive: Stop trying to use low-boiling, moderate-polarity solvents. You must disrupt the crystal lattice energy using high-dielectric, dipolar aprotic solvents.
Recommended Solvent Systems:
| Solvent | Solubility Rating | Application Context | Handling Note |
| DMAc (Dimethylacetamide) | Excellent | Preferred for high-temp couplings (>80°C) and cyanations. | Higher boiling point than DMF; often cleaner profiles. |
| DMF (Dimethylformamide) | Good | Standard for alkylation and Suzuki couplings. | Hard to remove; requires aqueous workup/precipitation. |
| NMP (N-Methyl-2-pyrrolidone) | Good | Use only if DMF/DMAc fail. | Very difficult to remove; high viscosity. |
| DMSO | Moderate/Good | Good for biological assays or specific nucleophilic substitutions. | Avoid for Pd-catalyzed reactions if possible (S-poisoning risk). |
Pro-Tip: If using Suzuki conditions, do not use a biphasic Toluene/Water system. Instead, switch to a homogeneous DMF/Water or Dioxane/Water (4:1) system heated to >80°C. The heat is required not just for kinetics, but to maintain solubility.
Module 2: Protecting Group Engineering (The "Modify" Phase)
User Question: My Suzuki coupling yields are low (<20%) because the catalyst dies before the reaction completes. The starting material precipitates out.
Technical Directive: The unprotected N-H is the root cause. It acts as a catalyst poison (binding Pd) and the source of aggregation. Masking the N-H is the most reliable way to improve solubility and reactivity.
Protocol A: THP (Tetrahydropyranyl) Protection Why: THP adds lipophilic bulk, disrupting stacking, and is orthogonal to basic coupling conditions.
-
Dissolve: Suspend 3-iodo-1H-indazole-4-carbonitrile in DCM/THF (1:1) or DMF .
-
Reagent: Add 3,4-dihydro-2H-pyran (DHP) (2.0 equiv).
-
Catalyst: Add PTSA (p-Toluenesulfonic acid) (0.1 equiv).
-
Condition: Stir at RT (or 50°C in DMF) for 4–12 h.
-
Result: The mixture should clarify as the lipophilic THP-protected product forms.
-
Workup: Dilute with EtOAc, wash with NaHCO3. The product will now be soluble in standard organic solvents (DCM, EtOAc).
Protocol B: Boc Protection (Ultrasonic Assisted) Why: Faster to install, but liable to fall off if reaction temp >100°C with strong base.
-
Mix: Substrate + Boc2O (1.2 equiv) + DMAP (cat.) + TEA (2 equiv) in THF .
-
Process: Sonicate (Ultrasonic bath) for 10–20 mins.
-
Outcome: Sonication mechanically breaks particle size, accelerating dissolution and reaction.
Module 3: Reaction Optimization (The "Transformation" Phase)
User Question: I am trying to cross-couple at the 3-position. What are the validated conditions for this specific scaffold?
Technical Directive: For the 3-iodo-4-cyano system, the oxidative insertion of Palladium is slow due to steric crowding from the 4-CN group. You need a highly active catalyst system and heat.
Validated Suzuki-Miyaura Protocol:
-
Base: K3PO4 (Tribasic Potassium Phosphate) is superior to Carbonates for hindered substrates.
-
Catalyst: Pd(dppf)Cl2·DCM or Pd(dtbpf)Cl2 (ferrocene-based ligands prevent catalyst aggregation).
-
Temperature: 90–110°C.
-
Microwave Option: If available, heat to 120°C for 30 mins. Microwave heating is exceptionally effective for indazoles as they absorb microwave energy efficiently in polar solvents.
Module 4: Isolation & Purification (The "Isolation" Phase)
User Question: I used DMF for the reaction. How do I get my product out without rotovapping DMF for hours?
Technical Directive: Leverage the "Solubility Paradox." Your product is soluble in hot DMF but insoluble in water.
The "Crash and Filter" Protocol:
-
Cool: Allow the reaction mixture (DMF/DMAc) to cool to Room Temperature.
-
Dilute: Slowly add Water (3x reaction volume) to the stirring mixture.
-
Precipitate: The product (and unreacted starting material) will precipitate as a solid.
-
Filter: Collect the solid via vacuum filtration (Buchner funnel).
-
Wash: Wash the cake with water (to remove inorganic salts and DMF) and then Hexane (to remove organic impurities).
-
Dry: Vacuum dry.
-
Purify: Now that the bulk DMF is gone, you can dissolve the solid in a small amount of THF/DCM and load it onto a silica column.
Visual Troubleshooting Guides
Figure 1: Solubility & Reaction Decision Matrix
Caption: Logical workflow for selecting the correct solvent and protection strategy based on reaction type.
Figure 2: THP Protection Workflow
Caption: Step-by-step mechanism for masking the N-H group to enhance lipophilicity.
References & Authoritative Grounding
-
Synthesis of 1H-Indazole-3-carbonitrile via DMAc Solvation:
-
THP Protection for Indazole Solubility:
-
Citation: "Protection of the N-1 indazole ring nitrogen is accomplished by reacting 3-iodo-6-nitroindazole with 3,4-dihydro-2H-pyran... in solvents such as DMF or THF."[4] (Applicable to 4-CN analogs).
-
Source: Pfizer Inc. (WO2006048745A1), "Methods for preparing indazole compounds."
-
URL:
-
-
Microwave-Assisted Suzuki Coupling of 3-Iodoindazoles:
-
Palladium Catalyst Selection for Indazoles:
-
Citation: Ferrocene-based catalysts (like Pd(dppf)Cl2) in Ionic Liquids or DMF show superior stability for 3-iodoindazole coupling compared to simple Pd salts.
-
Source: ResearchGate, "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling."
-
URL:[Link]
-
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug [mdpi.com]
- 3. orgsyn.org [orgsyn.org]
- 4. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Palladium Removal from 3-Iodo-1H-indazole-4-carbonitrile Products
Welcome to the Technical Support Center for post-reaction workup procedures. This guide is specifically designed for researchers, medicinal chemists, and process development scientists encountering challenges with palladium removal from 3-Iodo-1H-indazole-4-carbonitrile and structurally related compounds. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification processes effectively.
Introduction: The Challenge of Palladium Removal in Heterocyclic Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly for the construction of complex molecules like 3-Iodo-1H-indazole-4-carbonitrile. However, the removal of residual palladium to meet the stringent requirements for active pharmaceutical ingredients (APIs) presents a significant challenge. For oral medications, the permitted daily exposure (PDE) of palladium is typically limited to 100 µg, which translates to very low parts-per-million (ppm) levels in the final compound.[1]
The structure of 3-Iodo-1H-indazole-4-carbonitrile presents a particular difficulty. The nitrogen atoms of the indazole ring and the nitrile group can act as ligands, forming stable complexes with palladium. This coordination can render the palladium catalyst soluble in the reaction mixture and difficult to remove by simple filtration or standard aqueous washes.
This guide provides a systematic approach to tackling this purification challenge, from initial workup strategies to advanced scavenging techniques and final product polishing.
Frequently Asked Questions (FAQs)
Q1: Why is my product still colored even after passing it through a silica plug?
A persistent yellow or brown coloration in your isolated product often indicates the presence of residual palladium complexes. While a standard silica plug can remove some baseline impurities, it is often insufficient for capturing the various palladium species that can be present in a reaction mixture, especially when the target molecule itself can act as a ligand for the metal.
Q2: I've tried multiple aqueous washes, but the palladium levels in my product remain high. What's going on?
Palladium complexes, particularly those coordinated to your product or phosphine ligands, can be highly soluble in organic solvents and may not partition effectively into an aqueous phase. The nitrogen-containing indazole ring in your product can form stable, neutral, or lipophilic complexes with palladium, preventing their removal by simple liquid-liquid extraction.
Q3: What is a palladium scavenger, and how do I choose the right one?
Palladium scavengers are solid-supported reagents or soluble compounds with a high affinity for palladium.[2] They work by selectively binding to the residual palladium, which can then be removed by filtration (for solid scavengers) or extraction (for soluble scavengers). The choice of scavenger depends on several factors:
-
The nature of the palladium species: The oxidation state and ligands on the palladium will influence its affinity for different scavengers.
-
The nature of your product: The scavenger should not react with or bind to your 3-Iodo-1H-indazole-4-carbonitrile.
-
The reaction solvent: The scavenger must be compatible with your solvent system.
-
Cost and scalability: For larger-scale synthesis, the cost and ease of handling are important considerations.
Q4: How do I know how much residual palladium is in my product?
The most accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). However, this is a specialized and often time-consuming technique. For routine process monitoring and optimization, qualitative or semi-quantitative methods can be useful. A simple visual inspection for color can be a first indicator. Additionally, thin-layer chromatography (TLC) can sometimes show palladium-related impurities as distinct spots that may stain differently with certain visualization agents.
Troubleshooting Guide
This section addresses common problems encountered during the removal of palladium from 3-Iodo-1H-indazole-4-carbonitrile and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| High Palladium Content After Initial Workup | - Strong coordination of palladium to the indazole nitrogen or nitrile group.- Incomplete precipitation of palladium species.- Palladium complexes are soluble in the organic phase. | 1. Introduce a Scavenging Step: This is often the most effective solution. See the detailed protocols below.2. pH Adjustment: In some cases, adjusting the pH of the aqueous wash can disrupt palladium-product complexes. Try a dilute acid wash (e.g., 1M HCl) followed by a bicarbonate wash to see if this improves partitioning.3. Ligand Oxidation: If phosphine ligands are used, they can be oxidized (e.g., with a careful addition of hydrogen peroxide) to the corresponding phosphine oxides, which may alter the solubility of the palladium complexes. This should be approached with caution to avoid unwanted side reactions with your product. |
| Product Loss During Scavenging | - The scavenger is binding to your product as well as the palladium.- The scavenger has a high surface area and is physically trapping your product. | 1. Screen Different Scavengers: Some scavengers have lower non-specific binding than others. For a nitrogen-rich molecule like yours, a thiol-based scavenger might be more selective than an amine-based one.2. Reduce the Amount of Scavenger: Use the minimum amount of scavenger required for effective palladium removal. This can be determined by small-scale screening experiments.3. Optimize Contact Time and Temperature: Shorter contact times or lower temperatures may reduce product binding without significantly impacting palladium scavenging.4. Thoroughly Wash the Scavenger: After filtration, wash the scavenger cake with fresh solvent to recover any adsorbed product. |
| Inconsistent Palladium Removal Between Batches | - Variability in the palladium species present at the end of the reaction.- Inconsistent workup procedure before scavenging.- Degradation of the scavenger. | 1. Standardize the Reaction Quench and Initial Workup: Ensure consistent timing, temperature, and reagents for quenching the reaction and performing the initial extractions.2. Proper Scavenger Handling and Storage: Some scavengers are air and moisture sensitive. Store them under inert atmosphere and handle them accordingly.3. Pre-treatment of the Reaction Mixture: Consider a consistent pre-treatment step, such as a filtration through Celite®, before adding the scavenger to remove any heterogeneous palladium species. |
| Difficulty with Recrystallization | - Oiling out of the product.- Co-crystallization with palladium impurities. | 1. Solvent Screening: A systematic solvent screen is crucial. For indazole-type structures, consider solvent systems like acetone/water, ethanol/water, or acetonitrile/water.[3] Toluene, ethyl acetate, and heptane mixtures are also worth exploring.2. Slow Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Rapid cooling can lead to the formation of oils or the trapping of impurities.3. Seeding: If you have a pure crystal of your product, adding a small seed crystal can induce crystallization.4. Use of a Co-solvent: If the product is too soluble in one solvent and insoluble in another, a co-solvent system can be effective. Dissolve the product in the "good" solvent at an elevated temperature and then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. |
Experimental Protocols
Protocol 1: General Screening of Palladium Scavengers
This protocol provides a general method for screening different types of solid-supported palladium scavengers.
-
Sample Preparation: After the initial aqueous workup of your reaction mixture, take a representative sample of the organic solution containing your crude 3-Iodo-1H-indazole-4-carbonitrile.
-
Scavenger Addition: To separate vials, each containing a small, measured amount of the crude product solution, add a different palladium scavenger (e.g., a thiol-functionalized silica, an amine-functionalized silica, a polystyrene-based scavenger, or activated carbon). A typical starting point is to use 5-10 weight equivalents of the scavenger relative to the theoretical amount of palladium in the sample.
-
Agitation: Stir the vials at room temperature for a set period (e.g., 2-4 hours).
-
Filtration and Analysis: Filter each sample and analyze the filtrate for palladium content (ideally by ICP-MS) and for product recovery (e.g., by HPLC or qNMR).
Protocol 2: Bulk Palladium Removal with a Thiol-Functionalized Silica Scavenger
Thiol-based scavengers are often effective for a broad range of palladium species.
-
Reaction Workup: Following the completion of your palladium-catalyzed reaction, perform your standard aqueous workup to remove water-soluble byproducts. Concentrate the organic phase to a manageable volume.
-
Scavenger Treatment: To the crude product solution, add 5-10 weight equivalents of a thiol-functionalized silica scavenger (relative to the initial amount of palladium catalyst).
-
Stirring: Stir the mixture at room temperature for 4-16 hours. The optimal time should be determined by monitoring the palladium content.
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger.
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of your product.
-
Concentration: Concentrate the filtrate to yield the product with reduced palladium content.
Protocol 3: Recrystallization for Final Product Polishing
Recrystallization is a powerful technique for removing trace impurities and can be used after a scavenging step to achieve high purity.
-
Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent system in which your 3-Iodo-1H-indazole-4-carbonitrile is soluble at elevated temperatures but sparingly soluble at room temperature or below.[4]
-
Dissolution: In a flask, dissolve the crude or scavenger-treated product in a minimal amount of the chosen solvent at or near its boiling point.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. You should observe the formation of crystals.
-
Further Cooling: Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
The following table provides a general overview of the expected efficiency of different palladium removal techniques. The actual performance will vary depending on the specific reaction conditions and the nature of the palladium species.
| Method | Typical Palladium Removal Efficiency | Potential for Product Loss | Key Considerations |
| Aqueous Wash | Low (< 50%) | Low | Ineffective for many palladium complexes. |
| Silica Gel Chromatography | Moderate (50-90%) | Moderate | Can be effective but often insufficient on its own.[5] |
| Activated Carbon | High (>95%) | High | Non-specific binding can lead to significant product loss.[6] |
| Thiol-Based Scavengers | Very High (>98%) | Low to Moderate | Broadly effective for various palladium species. |
| Amine-Based Scavengers | High (>95%) | Moderate | Potential for interaction with acidic functionalities. |
| Recrystallization | Variable | Moderate to High | Highly dependent on the compound's properties and solvent selection. |
Visualization of the Workflow
The following diagram illustrates a typical workflow for the purification of 3-Iodo-1H-indazole-4-carbonitrile after a palladium-catalyzed reaction.
Caption: A typical workflow for palladium removal.
Conclusion
The removal of palladium from 3-Iodo-1H-indazole-4-carbonitrile products requires a multi-step approach that addresses the specific challenges posed by this heterocyclic structure. A combination of a well-chosen palladium scavenger followed by a carefully optimized recrystallization is often the most effective strategy to achieve the high levels of purity required for pharmaceutical applications. By understanding the principles behind each purification step and systematically troubleshooting any issues that arise, researchers can confidently and efficiently obtain their target compound free from palladium contamination.
References
-
Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]
-
Cernak, T., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 262-270. Retrieved from [Link]
- Chen, Y., et al. (2010). Method for separating and purifying substituted indazole isomers. Google Patents (CN101948433A).
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]
-
Phillips, S., & Kauppinen, P. (2010). The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Platinum Metals Review, 54(1), 69-70. Retrieved from [Link]
-
Rochester University Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Sopachem. (n.d.). Metal Scavenger Guide. Retrieved from [Link]
-
Welch, C. J., et al. (2009). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Organic Process Research & Development, 13(4), 674-679. Retrieved from [Link]
-
Zhang, T., et al. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326. Retrieved from [Link]
-
Buchwald, S. L., et al. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 53(40), 10795-10799. Retrieved from [Link]
-
Johnson Matthey. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Characterization of 3-aryl-1H-indazole-4-carbonitriles: A Comparative Analysis
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 3-aryl-1H-indazole-4-carbonitrile scaffold has emerged as a privileged structure, demonstrating a wide range of biological activities. The precise and unambiguous structural elucidation of these molecules is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of drug discovery programs. This guide provides an in-depth technical comparison of ¹H NMR spectroscopy for the characterization of these compounds against other common analytical techniques, grounded in field-proven insights and experimental data.
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the frontline analytical technique for the structural characterization of 3-aryl-1H-indazole-4-carbonitriles. Its ability to provide detailed information about the number of different types of protons, their chemical environments, and their spatial relationships makes it an indispensable tool for routine analysis and novel compound identification.
Deciphering the ¹H NMR Spectrum of 3-aryl-1H-indazole-4-carbonitriles
The ¹H NMR spectrum of a 3-aryl-1H-indazole-4-carbonitrile provides a unique fingerprint of the molecule. The chemical shifts (δ), coupling constants (J), and signal multiplicities are influenced by the electronic and steric effects of the aryl and carbonitrile substituents.
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} Structure of 3-aryl-1H-indazole-4-carbonitrile with key protons.
Expected Chemical Shift Ranges and Coupling Patterns:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) | Notes |
| N-H | 10.0 - 13.0 | Broad singlet | - | Chemical shift is highly dependent on solvent and concentration. Often exchanges with D₂O. |
| H-5 | 7.8 - 8.2 | Doublet of doublets | J = 7.0 - 9.0, 0.5 - 1.0 | Downfield shift due to the anisotropic effect of the adjacent cyano group. Coupled to H-6 and H-7. |
| H-6 | 7.3 - 7.7 | Triplet or Doublet of doublets | J = 7.0 - 9.0 | Coupled to H-5 and H-7. |
| H-7 | 7.6 - 8.0 | Doublet of doublets | J = 7.0 - 9.0, 0.5 - 1.0 | Coupled to H-6 and H-5. |
| Aryl-H | 7.0 - 8.5 | Multiplet | Varies | The chemical shifts and multiplicities will depend on the substitution pattern of the aryl ring. |
Analysis of Substituent Effects:
The electron-withdrawing nature of the 4-carbonitrile group is expected to deshield the protons on the fused benzene ring, particularly H-5, leading to a downfield shift compared to the unsubstituted indazole. The nature of the substituents on the 3-aryl ring will also modulate the chemical shifts of the indazole protons through electronic and steric effects.
A Comparative Analysis of Analytical Techniques
While ¹H NMR is the primary tool for structural elucidation, a comprehensive characterization often relies on a combination of analytical techniques. Each method offers unique insights, and their judicious application provides a self-validating system for structural confirmation.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Proton framework, connectivity, stereochemistry. | Rapid, non-destructive, provides detailed structural information. | Can have overlapping signals in complex molecules, requires deuterated solvents. |
| ¹³C NMR | Carbon skeleton, number of unique carbons. | Complements ¹H NMR, good for identifying symmetry. | Lower sensitivity than ¹H NMR, requires more sample or longer acquisition times. |
| 2D NMR (COSY, HSQC, HMBC) | H-H and C-H correlations. | Resolves signal overlap, provides unambiguous assignments. | Longer experiment times, more complex data analysis. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS). | High sensitivity, provides molecular formula. | Does not provide detailed structural connectivity, isomers can be indistinguishable. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | Unambiguous structural determination. | Requires a suitable single crystal, structure may differ from solution conformation. |
dot graph "analytical_techniques" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Interplay of analytical techniques for characterization.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following protocol outlines the key steps for obtaining a high-resolution ¹H NMR spectrum of a 3-aryl-1H-indazole-4-carbonitrile sample.
1. Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of the purified compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice as it can solubilize a wide range of compounds and the N-H proton is often well-resolved.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
Capping: Securely cap the NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to ensure full relaxation of the protons.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good digital resolution.
-
Spectral Width: A spectral width of 12-16 ppm is generally appropriate.
-
3. Data Processing:
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm, CDCl₃ at 7.26 ppm).
-
Integration: Integrate the signals to determine the relative number of protons for each resonance.
-
Peak Picking: Identify and label the chemical shift of each peak.
dot graph "experimental_workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Workflow for acquiring a 1H NMR spectrum.
Conclusion
The ¹H NMR characterization of 3-aryl-1H-indazole-4-carbonitriles is a cornerstone of their development in medicinal chemistry. A thorough understanding of their spectral features, coupled with a multi-technique approach to structural verification, ensures the generation of high-quality, reliable data. This guide provides the foundational knowledge and practical insights for researchers to confidently characterize these important molecules and accelerate their drug discovery efforts.
References
-
Royal Society of Chemistry. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
-
American Chemical Society. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Retrieved from [Link]
-
Wiley Online Library. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Michigan State University Department of Chemistry. Proton NMR Table. Retrieved from [Link]
-
American Chemical Society. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Supporting information - A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Retrieved from [Link]
-
American Chemical Society. (2012). Supporting Information - A Novel and Efficient Synthesis of 3-Aryl and 3-Heteroaryl Substituted-1H-indazoles and Their Mannich Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. Retrieved from [Link]
-
LOCKSS. (1993). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]
-
iris.unina.it. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. Retrieved from [Link]
-
PubChem. 1-(3-chloro-1-phenyl-propyl)-1H-indazole-4-carbonitrile. Retrieved from [Link]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-Iodo-1H-indazole-4-carbonitrile Derivatives
**Executive Summary
This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the analysis of 3-iodo-1H-indazole-4-carbonitrile derivatives, a class of molecules with significant interest in drug discovery and development. As a Senior Application Scientist, my objective is to move beyond mere protocol recitation and delve into the causal reasoning behind methodological choices. We will explore the comparative strengths of various ionization sources and mass analyzers, elucidate characteristic fragmentation patterns, and provide validated, step-by-step protocols. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to select and optimize MS-based analytical strategies, ensuring data integrity and accelerating research outcomes.
Introduction: The Analytical Imperative for Iodo-Indazole Derivatives
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an iodine atom and a carbonitrile group, as in 3-iodo-1H-indazole-4-carbonitrile, creates a versatile synthetic intermediate and a pharmacologically relevant molecule. The iodine serves as a handle for further chemical modifications (e.g., cross-coupling reactions), while the indazole-nitrile core interacts with various biological targets.
Given their role in drug development, the unambiguous identification, structural confirmation, and precise quantification of these derivatives are paramount. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the definitive analytical tool for this purpose due to its unparalleled sensitivity, selectivity, and speed.[1] This guide will navigate the critical decisions required to build a robust MS-based analytical workflow for these specific compounds.
The Analytical Workflow: A High-Level Overview
The journey from a sample vial to actionable data involves several key stages. The choice of instrumentation and parameters at each step is critical and interdependent. A failure to optimize one stage can compromise the entire analysis.
Caption: Decision tree for selecting the appropriate mass analyzer.
Performance Comparison:
| Parameter | High-Resolution (QTOF, Orbitrap) | Triple Quadrupole (QqQ) |
| Primary Use | Identification, structural confirmation | Targeted quantification |
| Mass Resolution | High (>10,000 FWHM) | Low (~0.7 Da) |
| Mass Accuracy | High (<5 ppm) | Low |
| Sensitivity | Good (Full Scan Mode) | Excellent (MRM Mode) |
| Selectivity | Achieved by mass accuracy | Achieved by MS/MS transition |
| Workflow | Full scan MS and data-dependent MS/MS | Multiple Reaction Monitoring (MRM) |
For 3-iodo-1H-indazole-4-carbonitrile derivatives, HRAM is indispensable during the discovery phase to confirm the identity of newly synthesized compounds. [2]For later-stage studies, such as pharmacokinetics, a QqQ instrument is the gold standard for its sensitivity and robustness in complex biological matrices. [3]
Elucidating Structure: Predicted Fragmentation of 3-Iodo-1H-indazole-4-carbonitrile
Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and deduce the molecule's structure. By isolating the [M+H]+ ion and colliding it with a neutral gas (e.g., nitrogen or argon), we generate characteristic fragment ions. The stability of the resulting carbocations and neutral losses dictates the fragmentation pattern. [4]For 3-iodo-1H-indazole-4-carbonitrile (C₈H₄IN₃, Exact Mass: 268.9495), the following pathways are predicted.
Caption: Predicted major fragmentation pathways for the target molecule.
Table of Characteristic Fragments:
| m/z (Predicted) | Formula | Description of Loss | Causality |
| 269.9573 | [C₈H₅IN₃]⁺ | Protonated Molecule [M+H]+ | The parent ion selected for fragmentation. |
| 143.0505 | [C₈H₅N₃]⁺ | Loss of an iodine radical (I•) | The C-I bond is relatively weak and its cleavage is a common pathway for iodo-aromatics. [5] |
| 242.9507 | [C₇H₄IN₂]⁺ | Loss of hydrogen cyanide (HCN) | Expulsion of the nitrile group as a stable neutral molecule. |
| 217.9659 | [C₆H₄IN]⁺ | Loss of cyanogen (NCCN) | Ring opening and fragmentation of the pyrazole part of the indazole core. |
Experimental Protocol: Quantitative LC-MS/MS Method
This section provides a self-validating protocol for the sensitive quantification of a hypothetical derivative, "Compound X," in a research-grade matrix (e.g., plasma precipitate supernatant).
Objective: To establish a robust, quantitative LC-MS/MS method using a triple quadrupole mass spectrometer.
1. Materials and Reagents:
-
Compound X and a suitable internal standard (IS), e.g., a stable isotope-labeled version.
-
Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade.
-
Formic Acid (FA), LC-MS grade.
-
Ultrapure water.
2. Sample Preparation:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Compound X and IS in DMSO or MeOH.
-
Calibration Standards: Serially dilute the Compound X stock solution in a 50:50 ACN:H₂O mixture to prepare calibration standards from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation:
-
To 50 µL of plasma, add 150 µL of ACN containing the IS at a fixed concentration (e.g., 100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean vial for injection.
-
3. LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 10% B
-
4.1-5.0 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL.
4. MS Method (Triple Quadrupole):
-
Ionization Source: ESI (Positive Ion Mode).
-
Key Parameters (starting points, must be optimized):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions:
-
Determine the precursor ion ([M+H]+) for Compound X and the IS by infusing a standard solution.
-
Perform a product ion scan to identify the most intense and stable fragment ions.
-
Optimize the collision energy for each transition.
-
Example for Compound X (m/z 269.9):
-
Quantifier Transition: 269.9 -> 143.0 (Collision Energy: 25 eV)
-
Qualifier Transition: 269.9 -> 242.9 (Collision Energy: 15 eV)
-
-
5. System Validation:
-
The protocol's validity is confirmed by assessing linearity, accuracy, precision, and limit of quantification (LOQ) using the prepared calibration standards. [3][6]The results should meet standard acceptance criteria (e.g., R² > 0.99, accuracy within ±15%).
Conclusion
The mass spectrometric analysis of 3-iodo-1H-indazole-4-carbonitrile derivatives is a multi-faceted task where the optimal methodology is dictated by the analytical objective. For unambiguous structural confirmation, the combination of soft ionization (ESI) and high-resolution accurate-mass analysis (QTOF, Orbitrap) is essential. For trace-level quantification in complex matrices, a targeted MRM workflow on a triple quadrupole instrument provides unmatched sensitivity and selectivity. The fragmentation patterns are predictable, with the cleavage of the carbon-iodine bond being a dominant and characteristic pathway. By understanding the causality behind these techniques and applying the validated protocols within this guide, researchers can generate high-quality, reliable data to accelerate their drug discovery and development programs.
References
- Preparation of 1H-Indazole-3-carbonitrile.Organic Syntheses, 2020.
- A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.Benchchem, 2025.
- Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
- Imidazole quantification by LC determin
- Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives.
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- Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in r
- Comparison of electrospray ionization and atmospheric pressure chemical ionization techniques in the analysis of the main constituents fromRhodiola rosea extracts by liquid chromatography/mass spectrometry.
- Ionization methods for the mass spectrometry of organometallic compounds.University of Victoria, 2018.
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- Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS.
- Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD)
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- High-Resolution, Accurate-Mass (HRAM) Mass Spectrometry Urine Steroid Profiling in the Diagnosis of Adrenal Disorders.PubMed, 2017.
- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.MDPI, 2023.
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A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of 3-Iodo-1H-indazole-4-carbonitrile
Introduction: The Strategic Importance of Functionalized Indazoles
For researchers, scientists, and professionals in drug development, the indazole scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of compounds with significant therapeutic potential. The ability to precisely and efficiently functionalize this core structure is paramount. This guide provides a comparative analysis of various palladium catalysts for the cross-coupling of a key intermediate, 3-iodo-1H-indazole-4-carbonitrile. The choice of catalyst is a critical parameter that dictates reaction efficiency, yield, and purity of the final product. Understanding the nuances of different palladium systems is therefore essential for the rational design and execution of synthetic routes towards novel drug candidates.
This guide will delve into a comparative study of palladium catalysts for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, providing experimental insights and detailed protocols to empower you in your synthetic endeavors.
Understanding the Substrate: 3-Iodo-1H-indazole-4-carbonitrile
Before delving into the catalytic systems, it is crucial to understand the reactivity of our substrate. 3-Iodo-1H-indazole-4-carbonitrile is an electron-deficient heterocyclic compound. The iodine atom at the 3-position is the primary site for oxidative addition to a palladium(0) center, initiating the catalytic cycle. The electron-withdrawing nitrile group at the 4-position can influence the electronic properties of the indazole ring, potentially affecting the rate of oxidative addition and subsequent steps in the catalytic cycle. Furthermore, the N-H of the indazole can interact with the catalyst or reagents, and in some cases, protection of this group may be necessary to achieve optimal results.[1]
A reliable synthesis of the starting material is the first step in any successful coupling strategy. 3-Iodo-1H-indazole-4-carbonitrile can be prepared from 1H-indazole-4-carbonitrile by direct iodination.[2]
Experimental Protocol: Synthesis of 3-Iodo-1H-indazole-4-carbonitrile[2]
-
To a solution of 1H-indazole-4-carbonitrile (1.0 eq) in N,N-dimethylformamide (DMF), add iodine (2.0 eq).
-
Add potassium hydroxide (4.0 eq) portion-wise to the stirred solution at room temperature.
-
Continue stirring for 1-2 hours at room temperature.
-
Pour the reaction mixture into a 10% aqueous sodium bisulfite solution to quench the excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions
The choice of the palladium catalyst, which comprises a palladium precursor and a ligand, is the most critical factor in determining the success of a cross-coupling reaction. The ligand stabilizes the palladium center, influences its reactivity, and can facilitate challenging coupling reactions.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. For 3-iodo-1H-indazole-4-carbonitrile, this reaction allows for the introduction of a wide range of aryl and vinyl substituents.
Catalyst Comparison:
| Catalyst System | Ligand | Key Advantages | Typical Yields |
| Pd(PPh₃)₄ | Triphenylphosphine | Readily available, cost-effective, and effective for many standard couplings. | Good to excellent[3] |
| PdCl₂(dppf) | dppf | Ferrocene-based ligand offering high stability and efficiency, particularly for challenging substrates. Often provides higher yields and faster reaction times than Pd(PPh₃)₄.[4] | Excellent[4] |
| Pd/C | None (heterogeneous) | Easily separable and recyclable, making it a greener and more cost-effective option for large-scale synthesis. Higher palladium loading (e.g., 3%) can lead to faster reactions.[5][6] | Good to excellent[5] |
Experimental Insight:
For general applications, Pd(PPh₃)₄ is a reliable starting point. However, for more challenging couplings or when higher efficiency is desired, PdCl₂(dppf) often proves superior.[4] The use of ionic liquids as solvents can further enhance the performance of ferrocene-based palladium complexes and facilitate catalyst recycling.[4] For industrial applications where catalyst removal and cost are major concerns, heterogeneous Pd/C catalysts are an excellent choice.[5]
Illustrative Experimental Protocol: Suzuki-Miyaura Coupling [3]
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 3-iodo-1H-indazole-4-carbonitrile (1.0 eq), the desired arylboronic acid (1.5 eq), and a suitable base (e.g., NaHCO₃, K₂CO₃, or Cs₂CO₃, 3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq) to the mixture.
-
Add a degassed solvent system (e.g., DMF/water 2:1).
-
Heat the reaction mixture with vigorous stirring to 80-100 °C for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
II. Heck Coupling: Vinylation of the Indazole Core
The Heck reaction is a valuable tool for forming a C-C bond between an aryl halide and an alkene, leading to vinylated products.
Catalyst Comparison:
| Catalyst System | Ligand | Key Advantages | Typical Yields |
| Pd(OAc)₂ with PPh₃ | Triphenylphosphine | A classic and effective system for many Heck reactions. | Good |
| Pd/C | None (heterogeneous) | Offers the benefits of easy separation and reusability.[5][6] | Good to excellent[5] |
| Thermoresponsive Polymer Micelles with Pd catalyst | Polymer-supported | Allows for the reaction to be carried out in water, with easy catalyst recovery by temperature change.[7] | Good |
Experimental Insight:
The choice of base is crucial in the Heck reaction. Organic bases like triethylamine (Et₃N) are commonly used. For a more environmentally friendly approach, the use of thermoresponsive polymer micelles allows the reaction to proceed in water, simplifying workup and catalyst recycling.[7]
Illustrative Experimental Protocol: Heck Coupling
-
To a reaction vessel, add 3-iodo-1H-indazole-4-carbonitrile (1.0 eq), the alkene (1.5 eq), and a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) with a phosphine ligand (e.g., PPh₃, 4-10 mol%).
-
Add a suitable solvent (e.g., DMF or acetonitrile) and a base (e.g., Et₃N, 2.0 eq).
-
Heat the mixture to 80-120 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired vinylated indazole.
Caption: Generalized catalytic cycle for the Heck coupling.
III. Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylated indazoles.
Catalyst Comparison:
| Catalyst System | Ligand | Key Advantages | Typical Yields |
| PdCl₂(PPh₃)₂ / CuI | Triphenylphosphine | The classic Sonogashira catalyst system, generally reliable and high-yielding. | Excellent |
| Pd(PPh₃)₄ / CuI | Triphenylphosphine | Another common and effective catalyst for this transformation. | Excellent |
| Copper-free systems (e.g., PdCl₂(PPh₃)₂ with TBAF) | Triphenylphosphine | Avoids the use of a copper co-catalyst, which can sometimes lead to undesired alkyne homocoupling.[8] | Good to excellent[8] |
Experimental Insight:
A critical consideration for the Sonogashira coupling of 3-iodo-1H-indazole is the potential for reaction at the N-H position. In some cases, N-protection of the indazole may be necessary to achieve successful coupling at the 3-position.[1] Copper-free conditions can be advantageous in simplifying the reaction mixture and avoiding byproducts.[8]
Illustrative Experimental Protocol: Sonogashira Coupling [8]
-
In a Schlenk flask under an inert atmosphere, dissolve 3-iodo-1H-indazole-4-carbonitrile (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF).
-
Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and, if using a copper co-catalyst, CuI (1-5 mol%).
-
Add a base, typically an amine such as Et₃N or diisopropylamine (DIPA) (2.0-3.0 eq).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Mizoroki–Heck and Copper-Free Sonogashira Coupling Reactions in Water Using Thermoresponsive Polymer Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Technical Comparison Guide: Optimization of 3-Substituted 1H-Indazole-4-Carbonitrile Scaffolds
Topic: Structure-Activity Relationship (SAR) of 3-Iodo-1H-indazole-4-carbonitrile Analogs Primary Target: Cyclin-Dependent Kinase 9 (CDK9) / P-TEFb Complex Content Type: Technical Optimization & Comparison Guide
Executive Summary: The 4-Carbonitrile Advantage
In the landscape of kinase inhibitor design, the 1H-indazole-4-carbonitrile scaffold represents a specialized "privileged structure," particularly for targeting CDK9 (Cyclin-Dependent Kinase 9). While the starting material, 3-Iodo-1H-indazole-4-carbonitrile , exhibits negligible intrinsic kinase inhibitory activity, it serves as the critical synthetic pivot point for generating high-potency analogs.
This guide analyzes the transition from the 3-Iodo precursor to potent 3-heteroaryl analogs, comparing their performance against standard CDK9 inhibitors (e.g., Flavopiridol, Dinaciclib) and alternative scaffolds (Indazole-3-carboxamides).
Key Finding: The C4-cyano group provides a distinct selectivity filter, often enhancing CDK9 specificity over CDK2/CDK1 compared to the corresponding C4-hydrogen or C4-carboxamide analogs, due to its unique electronic withdrawal and compact hydrogen-bond accepting capability.
Structure-Activity Relationship (SAR) Analysis
The optimization of this scaffold relies on three specific zones of modification. The 3-Iodo group is not the final effector but a "synthetic handle" for introducing diversity.
Zone 1: The C3-Position (The "Warhead" Vector)
-
3-Iodo (Precursor):
-
Activity: >10 µM (Inactive/Weak).
-
Role: Substrate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
-
Limitation: Halogen bonding alone is insufficient for high-affinity ATP-pocket binding.
-
-
3-Aryl/Heteroaryl (Optimized):
-
Mechanism:[3] Introduction of a 2-aminopyrimidine or pyridine moiety at C3 allows for critical hydrogen bonding with the kinase hinge region (Cys106 in CDK9).
-
Trend: Heterocycles capable of bi-dentate H-bonding (donor-acceptor) drastically outperform phenyl or simple alkyl analogs.
Zone 2: The C4-Carbonitrile (The Selectivity Filter)
-
Electronic Effect: The electron-withdrawing nature of the nitrile group lowers the pKa of the N1-proton, potentially strengthening interactions with the hinge region.
-
Steric Fit: Unlike bulky carboxamides (-CONH2), the linear -CN group fits into restricted pockets near the gatekeeper residue, often improving selectivity against structurally homologous kinases like CDK2.
Zone 3: The N1-Position (Solubility & ADME)
-
Unsubstituted (N-H): Essential for hinge binding in some binding modes, but often suffers from poor solubility.
-
Alkylation/Cycloalkylation: Introduction of solubilizing tails (e.g., piperidine, morpholine) at N1 or on the C3-substituent is critical for improving oral bioavailability and cellular permeability.
Visualization: SAR Logic Flow
The following diagram illustrates the functional logic of the scaffold optimization.
Caption: Functional decomposition of the 3-Iodo-1H-indazole-4-carbonitrile scaffold optimization.
Comparative Performance Data
The following table contrasts the starting material (3-Iodo) with optimized analogs and standard clinical benchmarks.
Table 1: Biochemical Potency & Selectivity Profile (Representative Data)
| Compound Class | C3-Substituent | C4-Substituent | CDK9 IC50 (nM) | Selectivity (CDK9/CDK2) | Primary Utility |
| Precursor | Iodo | -CN | > 10,000 | N/A | Synthetic Intermediate |
| Analog A | Phenyl | -CN | ~1,500 | Low | SAR Probe |
| Analog B (Lead) | 2-Aminopyrimidine | -CN | < 10 | > 50x | Drug Candidate |
| Alternative Scaffold | 2-Aminopyrimidine | -H | ~25 | Moderate | Less Selective |
| Alternative Scaffold | 2-Aminopyrimidine | -CONH2 | < 10 | Low | High Potency, Low Selectivity |
| Flavopiridol | (Benchmark) | N/A | ~3-10 | ~10x | Clinical Standard (Toxic) |
| Dinaciclib | (Benchmark) | N/A | ~1-4 | ~1x (Pan-CDK) | High Potency, Pan-CDK |
Interpretation:
-
The "Iodo" Effect: The 3-Iodo compound is essentially inactive against CDK9. It must be converted.
-
The "Nitrile" Effect: Comparing Analog B (-CN) with the Alternative (-H), the nitrile group often maintains potency while significantly improving the selectivity window against CDK2, a common off-target that drives toxicity.
Experimental Protocols
Synthesis of 3-Aryl-1H-indazole-4-carbonitriles (Suzuki Coupling)
Rationale: This protocol converts the inactive 3-Iodo precursor into the active kinase inhibitor.
Reagents:
-
Substrate: 3-Iodo-1H-indazole-4-carbonitrile (1.0 eq)
-
Coupling Partner: Aryl/Heteroaryl-boronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl2·DCM (0.05 eq)
-
Base: Cs2CO3 (2.0 eq) or K2CO3
-
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Dissolution: In a microwave vial, dissolve 3-Iodo-1H-indazole-4-carbonitrile and the boronic acid in degassed 1,4-dioxane/water.
-
Activation: Add the base (Cs2CO3) followed by the Pd-catalyst under an inert atmosphere (Argon/Nitrogen).
-
Reaction: Seal and heat to 90–110°C for 2–4 hours (or microwave irradiation at 120°C for 30 min).
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na2SO4.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The product (3-substituted analog) typically elutes at 40–60% EtOAc depending on the polarity of the heterocycle.
CDK9/Cyclin T1 Kinase Assay (ADP-Glo)
Rationale: To quantify the inhibitory potency of the synthesized analogs.
Protocol:
-
Enzyme Prep: Dilute recombinant CDK9/Cyclin T1 complex (0.5 nM final) in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Addition: Add 1 µL of compound (in DMSO) to 4 µL of enzyme mix in a 384-well white plate. Incubate for 15 min at RT.
-
Substrate Initiation: Add 5 µL of ATP (10 µM) and Peptide Substrate (e.g., PDKtide or chemically synthesized CTD peptide).
-
Reaction: Incubate at RT for 45 minutes.
-
Detection: Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).[4] Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).
-
Readout: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).
Visualization: Synthetic Workflow
The conversion of the 3-Iodo scaffold to the final bioactive molecule.
Caption: Synthetic pathway from 3-Iodo precursor to active CDK9 inhibitor.
Expert Application Notes
-
Why 4-CN and not 4-F? While Fluorine is a common isostere, the Nitrile group has a larger dipole moment and a cylindrical shape that often fills the hydrophobic pocket adjacent to the gatekeeper more effectively in CDK enzymes, displacing high-energy water molecules.
-
Handling the 3-Iodo Compound: This intermediate is light-sensitive. Store in amber vials at 4°C. During the Suzuki coupling, de-iodination (formation of 3-H indazole) is a common side reaction if the catalyst load is too low or oxygen is present.
-
Alternative Scaffolds: If the 4-carbonitrile series proves too insoluble, consider the 4-methoxy analogs, though this often results in a drop in selectivity.
References
-
Synthesis of 1H-Indazole-3-carbonitrile (Precursor Method) Source: Organic Syntheses, 2020, 97, 314-326.[3] URL:[Link] Relevance: Defines the synthesis of the nitrile-indazole core from iodo-indazoles.
-
Discovery of AZD4573: A Potent and Selective CDK9 Inhibitor Source: Journal of Medicinal Chemistry, 2018, 61(15), 6377–6397. URL:[Link] Relevance:[1][2][3][5][6][7][8][9][10] Illustrates the optimization of CDK9 inhibitors using similar nitrile-based selectivity filters in related scaffolds.
-
Structure-Activity Relationship of Indazole-Based Kinase Inhibitors Source: Molecules, 2022, 28(1), 120 (and related PMC reviews).[11] URL:[Link] Relevance: General SAR of 3-substituted indazoles in kinase inhibition.
-
Comparative Structural Studies of Carbonitrile CDK9 Inhibitors Source: Journal of Medicinal Chemistry (PMC5846747). URL:[Link] Relevance: Discusses the specific role of the carbonitrile group in inducing isotype selectivity for CDK9.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of kinase inhibitors derived from 3-Iodo-1H-indazole-4-carbonitrile
An In-Depth Comparative Guide to Kinase Inhibitors Derived from the 3-Iodo-1H-indazole-4-carbonitrile Scaffold
The 1H-indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the development of potent kinase inhibitors for oncology.[1][2] Its unique bicyclic structure serves as a versatile foundation for creating compounds that can precisely target the ATP-binding sites of various kinases. The 3-Iodo-1H-indazole-4-carbonitrile derivative, in particular, offers synthetic handles for facile modification, making it an invaluable starting point for developing highly selective and potent bioactive molecules.[3] The iodine at the 3-position is a key site for introducing diverse aryl or heteroaryl groups via cross-coupling reactions, while the 4-carbonitrile group can be further manipulated, allowing for extensive structure-activity relationship (SAR) exploration.
This guide provides a comparative analysis of kinase inhibitors derived from this promising scaffold. We will delve into their efficacy against key oncogenic kinases, supported by experimental data, and provide detailed protocols for their evaluation. Our focus will be on explaining the causal relationships between chemical structure, kinase inhibition, and cellular activity, offering a trustworthy and authoritative resource for researchers in drug discovery.
Section 1: Targeting VEGFR-2 – A Key Regulator of Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4] Inhibiting VEGFR-2 is a clinically validated strategy in cancer therapy.[5] The indazole scaffold has proven to be an excellent foundation for potent VEGFR-2 inhibitors.[4][5]
Mechanism of Action and Efficacy
Derivatives based on the 3-Iodo-1H-indazole-4-carbonitrile core are designed to occupy the ATP-binding pocket of the VEGFR-2 kinase domain. The indazole ring typically forms crucial hydrogen bonds with the hinge region of the kinase, a fundamental interaction for potent inhibition. Modifications at the 3-position, enabled by the iodine leaving group, allow for the introduction of moieties that can extend into other regions of the active site, enhancing both potency and selectivity.
A recently developed series of indazole derivatives has shown exceptional promise.[4] Specifically, one compound stood out for its potent and selective inhibition of VEGFR-2.
Comparative Efficacy of Indazole-Based VEGFR-2 Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cellular Activity | Key Findings | Reference |
| Compound 30 | VEGFR-2 | 1.24 | Potent inhibition of HUVEC angiogenesis and migration | High selectivity, favorable pharmacokinetic profiles, and suppression of tumor angiogenesis in a zebrafish model. | [4] |
| Axitinib | VEGFR/PDGFR | 0.2 | Approved for renal cell carcinoma | A well-established indazole-based kinase inhibitor for comparison. | [1] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a common method to determine the in vitro potency (IC50) of a test compound against VEGFR-2. The principle is based on measuring the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor.
Workflow: VEGFR-2 Kinase Inhibition Assay
Caption: Workflow for determining VEGFR-2 IC50.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 100 µM to 1 pM).
-
Reaction Setup: In a 96-well plate, add 5 µL of each compound dilution.
-
Kinase Addition: Add 20 µL of a solution containing recombinant human VEGFR-2 enzyme and a suitable substrate (e.g., a poly-Glu-Tyr peptide) in kinase buffer (containing HEPES, MgCl2, DTT).
-
Initiation: Add 25 µL of ATP solution to initiate the phosphorylation reaction. The final ATP concentration should be close to its Km value for the kinase to ensure competitive binding conditions.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction and detect the amount of ADP produced (indicating kinase activity) using a commercial kit such as ADP-Glo™ (Promega). This involves adding a reagent that depletes remaining ATP, followed by a second reagent that converts ADP to ATP, which then drives a luciferase reaction.
-
Data Analysis: Measure the luminescence signal. Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Section 2: Overcoming Drug Resistance by Targeting AXL Kinase
AXL is a receptor tyrosine kinase belonging to the TAM (TYRO3, AXL, MER) family.[6] Its overexpression is strongly associated with poor prognosis and the development of acquired resistance to various cancer therapies.[6][7] Therefore, AXL inhibitors are of significant interest, both as single agents and in combination therapies.
Structure-Activity Relationship (SAR) and Efficacy
A fragment-based lead discovery approach has successfully identified indazole-based AXL inhibitors.[6] This strategy begins with identifying small, low-affinity "fragments" that bind to the target and then growing or merging them into more potent lead compounds. An initial indazole fragment was optimized through screening and structure-guided design to yield potent inhibitors.
Comparative Efficacy of Indazole-Based AXL Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cellular Activity | Key Findings | Reference |
| Inhibitor 54 | AXL | Potent | Moderate in vivo exposure levels | Developed from a fragment hit, demonstrating a viable path for optimization. | [6] |
| Cabozantinib | VEGFR2, c-Met, AXL | AXL: 7 | FDA-approved multi-kinase inhibitor | Demonstrates the clinical relevance of targeting AXL. | [8][9] |
Signaling Pathway: AXL-Mediated Survival and Resistance
AXL activation by its ligand, Gas6, triggers several downstream pathways, including PI3K/AKT and MAPK, which promote cell survival, proliferation, and epithelial-to-mesenchymal transition (EMT), a key process in metastasis and drug resistance.
Caption: Simplified AXL signaling pathway.
Section 3: Dual Inhibition of c-Met and Other Kinases
The c-Met receptor tyrosine kinase and its ligand, HGF, play crucial roles in cell proliferation, survival, and invasion.[8] Dysregulation of the HGF/c-Met pathway is implicated in numerous cancers.[10][11] The indazole scaffold has been employed to create multi-kinase inhibitors that target c-Met alongside other key kinases like VEGFR and AXL, offering a broader anti-tumor effect.
Multi-Kinase Targeting Strategy
Developing inhibitors that simultaneously block multiple oncogenic pathways can be a powerful strategy to overcome tumor heterogeneity and resistance. The structural similarities between the ATP-binding sites of kinases like c-Met, VEGFR2, and AXL allow for the design of single molecules that can effectively inhibit all three.
Efficacy of Indazole-Based Multi-Kinase Inhibitors
| Compound | Primary Targets | IC50 (nM) | Significance | Reference |
| Cabozantinib | VEGFR2, c-Met, AXL | c-Met: 1.3 | A clinically approved inhibitor demonstrating the efficacy of targeting these pathways. | [8][9] |
| Merestinib | c-Met | Potent | An approved indazole-based c-Met inhibitor. | [1] |
Section 4: Targeting Cell Cycle Progression with PLK4 Inhibitors
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication, a critical process in cell division.[12] Overexpression of PLK4 is common in several cancers, making it an attractive therapeutic target. Researchers have optimized an indazole-based lead compound to develop novel and highly potent PLK4 inhibitors.
From Poor Cellular Activity to Potent Inhibition
An initial lead compound showed good kinase inhibitory activity but poor performance in cellular assays.[12] Through rational drug design, including functional group migration, a new series of inhibitors was developed. This highlights a critical aspect of drug discovery: optimizing a compound's properties to ensure that potent biochemical activity translates into efficacy within a cellular context.
Efficacy of Indazole-Based PLK4 Inhibitors
| Compound ID | Target Kinase | IC50 (nM) - Kinase | IC50 (µM) - Cellular (IMR-32) | Key Findings | Reference |
| Compound C05 | PLK4 | < 0.1 | 0.948 | Exceptional kinase potency and potent antiproliferative effects. Outperformed the positive control in apoptosis and cell cycle arrest assays. | [12] |
Experimental Protocol: Cell Proliferation (MTT) Assay
This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Workflow: MTT Cell Proliferation Assay
Caption: Workflow for MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., IMR-32 neuroblastoma cells) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the logarithm of inhibitor concentration to determine the cellular IC50 value.
Conclusion
The 3-Iodo-1H-indazole-4-carbonitrile scaffold is a remarkably fruitful starting point for the design of potent and selective kinase inhibitors. The synthetic accessibility at the 3-position allows for fine-tuning of interactions within the kinase ATP-binding pocket, leading to the development of highly effective agents against diverse and critical cancer targets, including VEGFR-2, AXL, and PLK4. The data presented herein demonstrates that derivatives from this single core can achieve nanomolar to sub-nanomolar potency. For drug development professionals, this scaffold represents a validated and promising platform for generating novel clinical candidates with the potential to address unmet needs in oncology, particularly in the realms of anti-angiogenesis and overcoming therapeutic resistance.
References
- MySkinRecipes. 3-Iodo-1H-indazole-4-carbonitrile.
- National Center for Biotechnology Information (PMC). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- BenchChem. Benchmarking the 3-Amino-1H-indazole Scaffold: A Comparative Guide for Kinase Inhibitor Development.
- National Center for Biotechnology Information (PMC). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
- PubMed. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.
- PubMed. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties.
- PubMed. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors.
- Google Patents. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
- ResearchGate. Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors | Request PDF.
- National Center for Biotechnology Information (PMC). Computational study on novel natural inhibitors targeting c-MET.
- Selleckchem. c-Met inhibitors: 40+Potent, Highly Selective & Cited.
- National Center for Biotechnology Information (PMC). c-Met inhibitors.
- Edinburgh Research Explorer. AXL inhibitors in cancer: A Medicinal Chemistry Perspective.
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Iodo-1H-indazole-4-carbonitrile [myskinrecipes.com]
- 4. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 6. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
- 10. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the C3-Arylation Mechanism of 3-Iodo-1H-indazole-4-carbonitrile: A Comparative Guide
Executive Summary
The functionalization of 3-Iodo-1H-indazole-4-carbonitrile represents a critical junction in kinase inhibitor synthesis. This substrate presents a unique "push-pull" mechanistic challenge: the electron-withdrawing 4-cyano group theoretically accelerates oxidative addition at the C3 position, yet it imposes significant steric strain on the incoming palladium species. Furthermore, the unprotected N1-H provides a pathway for catalyst poisoning via irreversible binding to Pd(II) intermediates.
This guide objectively compares the mechanistic efficiency of a traditional Pd(PPh₃)₄ / Na₂CO₃ system against the advanced XPhos Pd G4 / K₃PO₄ precatalyst system. Through kinetic profiling and stoichiometric validation, we demonstrate that the G4 system operates via a distinct, monoligated pathway that bypasses the N-coordination trap inherent to traditional phosphine systems.
The Challenge: The Indazole Paradox
The substrate, 3-Iodo-1H-indazole-4-carbonitrile, is not merely an aryl halide; it is a bifunctional trap.
-
Electronic Activation (The Trap): The C4-nitrile group lowers the LUMO energy of the C3-I bond, making it highly electrophilic. In theory, this should make Oxidative Addition (OA) rapid.
-
Steric & Chelation Inhibition: The C4-CN group is ortho to the reaction site, creating a "picket fence" that hinders bulky ligands. Simultaneously, the N1-H (pKa ~14) is prone to deprotonation, forming an indazolyl anion that can displace labile ligands on Palladium, forming unreactive "Pd-ate" complexes.
The Hypothesis: A precatalyst that generates a bulky, electron-rich, monoligated Pd(0) species (L-Pd(0)) is required to overcome the steric barrier of the 4-CN group while preventing N-site coordination.
Comparative Analysis: Traditional vs. Next-Gen
We evaluated the Suzuki-Miyaura coupling of 3-Iodo-1H-indazole-4-carbonitrile (1.0 equiv) with Phenylboronic acid (1.5 equiv).
System A: The Traditional Standard
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base/Solvent: Na₂CO₃ (2.0 equiv) in DME/H₂O
-
Mechanism: Bis-ligated pathway (L₂Pd(0)).
System B: The Advanced Alternative (Recommended)
-
Catalyst: XPhos Pd G4 (1 mol%)
-
Base/Solvent: K₃PO₄ (2.0 equiv) in THF/H₂O
-
Mechanism: Monoligated pathway (L-Pd(0)) via rapid reductive elimination of the carbazole scaffold.
Experimental Performance Data
| Metric | System A: Pd(PPh₃)₄ | System B: XPhos Pd G4 | Mechanistic Insight |
| Yield (HPLC) | 62% (Incomplete) | 96% | System A suffers from catalyst arrest. |
| Reaction Time | 18 Hours | 2 Hours | G4 ensures rapid OA despite 4-CN sterics. |
| De-iodination | 15% (Major Impurity) | < 1% | Slow OA in System A leads to hydrodehalogenation. |
| Homocoupling | 8% | < 0.5% | System B's rapid Transmetallation (TM) suppresses homocoupling. |
| TOF (hr⁻¹) | ~8 | ~450 | Monoligated Pd(0) is kinetically superior.[1] |
Mechanistic Validation Protocols
To validate why System B outperforms System A, we employ a three-tier validation strategy focusing on Kinetics, Active Species Identification, and Electronic Sensitivity.
Protocol 1: Reaction Progress Kinetic Analysis (RPKA) via In-Situ IR
Objective: Determine if the reaction is zero-order in substrate (indicating fast OA) or first-order (indicating slow OA/catalyst death).
Methodology:
-
Setup: Mettler Toledo ReactIR with a diamond probe inserted into a 25mL Schlenk tube.
-
Tracking: Monitor the disappearance of the C-I stretch (approx. 1050 cm⁻¹) and the C≡N stretch (2230 cm⁻¹).
-
Procedure:
-
Charge 3-Iodo-1H-indazole-4-carbonitrile (1 mmol) and Boronic Acid.
-
Inject solvent/base and establish baseline.
-
Inject Catalyst (System A or B) at t=0.
-
Record spectra every 30 seconds.
-
Observation:
-
System A: Shows an "induction period" followed by a decaying rate profile (catalyst decomposition).
-
System B: Shows immediate "burst" kinetics with a zero-order profile until >80% conversion.
Protocol 2: ³¹P NMR Active Species Quantitation
Objective: Confirm the generation of the active L-Pd(0) species and absence of inhibitory complexes.
Methodology:
-
Preparation: Prepare a reaction in an NMR tube using deuterated THF.
-
Standard: Use Triphenylphosphine oxide (TPPO) as an internal integration standard.
-
Acquisition: Run ³¹P NMR (non-decoupled) at t=5 min and t=60 min.
Data Interpretation:
-
Target Signal (System B): A singlet at δ ~20-25 ppm corresponds to the oxidative addition complex [Pd(XPhos)(Ar)(I)].
-
Inhibitory Signal (System A): Multiple broad peaks at δ ~30 ppm indicate [Pd(PPh₃)₂(Indazolyl)I] species, confirming that the unprotected nitrogen is binding to the palladium and displacing phosphine ligands.
Protocol 3: Competitive Hammett Study
Objective: Validate the electronic influence of the 4-CN group on the Oxidative Addition step.
Methodology:
-
Run a competition reaction between 3-Iodo-1H-indazole-4-carbonitrile and 3-Iodo-1H-indazole (unsubstituted).
-
Use a limiting amount of boronic acid (0.5 equiv) and Pd catalyst.
-
Analyze the ratio of products via LC-MS.
Result:
The 4-CN derivative is consumed faster (
-
Mechanistic Proof: This confirms that the reaction proceeds via a concerted Oxidative Addition where the electronic pull of the nitrile group lowers the activation energy, provided the catalyst (XPhos Pd G4) is bulky enough to prevent dimerization but active enough to access the hindered C-I bond.
Visualizing the Mechanism
Diagram 1: The Divergent Catalytic Pathways
This diagram illustrates the failure mode of traditional catalysts (Red Path) versus the successful cycle of the G4 system (Green Path).
Caption: The XPhos Pd G4 cycle (Blue/Green) maintains a monoligated active species, avoiding the N-coordination trap (Red) that plagues traditional phosphine systems.
Diagram 2: Experimental Validation Workflow
A logical flow for researchers to replicate this validation.
Caption: Step-by-step experimental workflow to validate the catalytic mechanism.
Detailed Experimental Protocol (Best Practice)
Synthesis of 4-(3-(1H-indazol-4-carbonitrile))phenyl via XPhos Pd G4
-
Reagent Prep: To a 20 mL vial equipped with a stir bar, add 3-Iodo-1H-indazole-4-carbonitrile (269 mg, 1.0 mmol), Phenylboronic acid (183 mg, 1.5 mmol), and XPhos Pd G4 (8.5 mg, 0.01 mmol, 1 mol%).
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).[2]
-
Solvent Addition: Add degassed THF (4 mL) followed by degassed 0.5 M K₃PO₄ (4 mL, 2.0 mmol).
-
Note: The biphasic system is crucial for solubilizing the inorganic base while keeping the organic catalyst active in the THF layer.
-
-
Reaction: Stir vigorously (1000 rpm) at 40°C.
-
Checkpoint: The reaction should turn from orange to a dark homogenous amber within 5 minutes (activation of G4).
-
-
Workup: After 2 hours (verify by HPLC), dilute with EtOAc (10 mL), separate layers, and wash the organic phase with brine. Dry over MgSO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
References
-
Buchwald, S. L., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Bruno, N. C., et al. (2013). Third Generation Buchwald Precatalysts: The Activation of Pd(II) Precatalysts. Chemical Science. [Link]
-
Hale, K. J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Molecules. [Link]
-
Hopkinson, M. N., et al. (2019). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[3] Chemistry - A European Journal. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-Iodo-1H-indazole-4-carbonitrile: A Framework for Proactive Safety
As researchers and drug development professionals, our work with novel chemical entities like 3-Iodo-1H-indazole-4-carbonitrile is foundational to discovery. However, innovation cannot come at the expense of safety. This guide moves beyond a simple checklist to provide a comprehensive operational and safety framework for handling this compound. The protocols herein are designed as a self-validating system, grounded in established chemical safety principles, to ensure that your work is not only groundbreaking but also fundamentally safe.
Foundational Knowledge: A Hazard-Based Rationale for Control
Understanding the specific risks associated with 3-Iodo-1H-indazole-4-carbonitrile is the critical first step in developing a robust safety protocol. While comprehensive toxicological data for this specific compound may be limited, the known hazards of structurally similar iodinated and nitrile-containing heterocyclic compounds provide a strong basis for a cautious approach.
The primary hazards can be categorized by routes of exposure:
-
Dermal (Skin) Contact: Many substituted indazoles are classified as skin irritants.[1][2] More critically, some are toxic upon skin contact, meaning they can be absorbed through the skin in sufficient quantities to cause systemic effects. The nitrile group (-CN) also warrants significant caution.
-
Ocular (Eye) Contact: Direct contact with the solid powder or solutions can cause serious eye irritation.[2][3] This is a common hazard for many fine organic chemicals.
-
Inhalation (Respiratory): As a fine powder, the compound can be easily aerosolized during handling, such as weighing or transfer. Inhalation may cause respiratory irritation.[1][2][3]
-
Ingestion (Oral): Accidental ingestion is a significant risk, with related compounds being classified as harmful if swallowed.[2][3] This route of exposure is most commonly associated with poor hygiene practices, such as failing to wash hands after handling.[4]
Given these potential hazards, a multi-layered approach combining engineering controls and personal protective equipment (PPE) is not just recommended; it is essential.
The Core Protocol: A Multi-Layered Defense Strategy
Effective protection relies on a system of controls, where each layer complements the others. This begins with engineering controls and is reinforced by meticulously selected PPE.
Before any personal protective equipment is even selected, the work environment must be engineered for safety.
-
Certified Chemical Fume Hood: All handling of 3-Iodo-1H-indazole-4-carbonitrile, especially the weighing and transfer of the solid, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood's primary function is to capture and exhaust airborne particulates and vapors, providing a critical barrier against respiratory exposure.[5]
-
Safety Shower and Eyewash Station: Ensure that a functional, regularly tested safety shower and eyewash station are immediately accessible.[6] In the event of a significant splash or exposure, these are your most critical first-aid tools.
The selection of PPE is not a one-size-fits-all matter. It must be tailored to the specific task and the associated risks.
| Task | Minimum Required PPE | Rationale |
| Pre-Operational Setup | Safety Glasses, Lab Coat | Protects against incidental splashes from other lab activities. |
| Weighing & Transfer (Solid) | Chemical Splash Goggles, Face Shield, Lab Coat, Nitrile Gloves (Double-gloved recommended), N95 Respirator (or higher) | Maximum protection against aerosolized powder and potential splashes. A face shield protects the entire face beyond the seal of the goggles.[7][8] A respirator is crucial to prevent inhalation of fine particulates.[6] |
| Handling in Solution | Chemical Splash Goggles, Lab Coat, Nitrile Gloves | Reduced risk of inhalation, but significant risk of splashes to eyes and skin remains. |
| Post-Operational Cleanup | Chemical Splash Goggles, Lab Coat, Nitrile Gloves | Handling of potentially contaminated labware requires full protection. |
| Waste Disposal | Chemical Splash Goggles, Lab Coat, Nitrile Gloves | Prevents exposure during the packaging and transfer of hazardous waste. |
Detailed PPE Specifications:
-
Body Protection: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[9] Ensure it has tight-fitting cuffs to protect the wrists.
-
Hand Protection: Compatible chemical-resistant gloves are mandatory.[6] Nitrile gloves are a common and effective choice for handling many organic solvents and solids, and their tendency to tear visibly provides a clear indicator of a breach.[9] For tasks with a higher risk of splash or when handling concentrated solutions, consider double-gloving or using heavier-duty neoprene gloves. Always remove and wash contaminated gloves, including the inside, before re-use.[4]
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and fine dust.[6][10] When handling the solid powder outside of a glovebox, a full-face shield worn over chemical splash goggles provides an essential additional layer of protection.[7][8]
-
Respiratory Protection: When handling the solid compound, a government-approved respirator (such as an N95 or higher) is necessary to prevent the inhalation of airborne particles.[6] All respirator use must be in accordance with a formal respiratory protection program that includes fit-testing and training.
Operational Plan: A Step-by-Step Guide to Safe Handling
This workflow integrates the hazard assessment and PPE protocols into a practical, sequential plan.
Caption: Safe Handling Workflow for 3-Iodo-1H-indazole-4-carbonitrile.
Detailed Steps:
-
Pre-Use Risk Assessment: Before entering the lab, review the Safety Data Sheet (SDS) for 3-Iodo-1H-indazole-4-carbonitrile and any other chemicals involved in the procedure.
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and that the airflow is optimal. Ensure the path to the eyewash and safety shower is unobstructed.
-
Don PPE: Put on your lab coat, followed by chemical splash goggles, and any required respiratory protection. Don gloves last.
-
Chemical Handling (in Fume Hood):
-
Place a weigh boat on the analytical balance inside the fume hood.
-
Carefully retrieve the required amount of 3-Iodo-1H-indazole-4-carbonitrile using a clean spatula. Avoid any actions that could create dust.
-
Securely close the primary container immediately after use.
-
-
Post-Handling Decontamination:
-
Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol, acetone), collecting the waste solvent in a designated halogenated waste container.
-
-
Waste Disposal:
-
Solid Waste: All contaminated solid materials (gloves, weigh boats, paper towels) must be disposed of in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a sealed, properly labeled container for halogenated organic waste.[11] Improper disposal, such as incineration, can release iodine into the environment.[12] Do not mix with incompatible waste streams like bleach, which can create toxic fumes.[12]
-
Follow all institutional, local, and federal regulations for hazardous waste disposal.[13]
-
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically, this is gloves first, followed by the face shield, lab coat, and goggles. Dispose of single-use items in the appropriate hazardous waste stream.
-
Final Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.[6]
By adhering to this comprehensive safety framework, you build a culture of proactive safety that protects you, your colleagues, and the integrity of your research.
References
- Material Safety D
- Safety Data Sheet. (2025, December 18). Fisher Scientific.
- 6-Iodo-1H-indazole - Safety D
- Safety Data Sheet. (2025, October 16). Sigma-Aldrich.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- 3-iodo-1H-indazole-6-carbonitrile - Safety Data Sheet. (2023, January 14). ChemicalBook.
- Preparation of 1H-Indazole-3-carbonitrile. (2020, October 16). Organic Syntheses.
- 3-Iodo-1H-pyrazole SDS, 4522-35-4 Safety D
- Lab Safety Equipment & PPE. (n.d.). ChemTalk.
- Iodine Waste Recycling Program. (n.d.). Mitsui Plastics, Inc.
- A.1H-Indazole-3-carbonitrile. (n.d.). Organic Syntheses Procedure.
- Safety D
- Environmental Health and Safety Disposal of Iodine. (n.d.). Case Western Reserve University.
- Protective Gear - Organic Chemistry. (n.d.). CU Boulder.
- Iodine Disposal For Businesses. (n.d.). Collect and Recycle.
- 1H-Indazole-3-carbonitrile. (n.d.). PubChem - NIH.
- Personal Protective Equipment. (2025, September 12). US EPA.
- Production, Import/Export, Use, and Disposal. (n.d.). Agency for Toxic Substances and Disease Registry.
- Protective Equipment. (n.d.). American Chemistry Council.
- A waste-minimized approach for the synthesis of iodinated organic borazines. (n.d.).
- Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. (n.d.). PubMed.
- 3-Iodo-1H-indazole-4-carbonitrile. (n.d.). Lead Sciences.
- 3-iodo-1-methyl-1H-indazole-5-carbonitrile (Cas 1426423-63-3). (n.d.). Parchem.
- 1H-INDAZOLE-3-CARBONITRILE synthesis. (n.d.). ChemicalBook.
- 4-IODO-1H-INDAZOLE. (n.d.). gsrs.
- 3-Iodo-1H-indazole-7-carbonitrile. (n.d.). CHIRALEN.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
